Product packaging for 680C91(Cat. No.:CAS No. 163239-22-3)

680C91

Cat. No.: B170411
CAS No.: 163239-22-3
M. Wt: 238.26 g/mol
InChI Key: YBSDQTBCNYWBMX-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

680C91 is a fluoroindole that is 6-fluoroindole in which the hydrogen at position 3 has been replaced by a 2-(pyridin-3-yl)vinyl group (trans configuration). It is a selective inhibitor of tryptophan 2,3-dioxygenase (TDO), which directs the conversion of trypophan to kynurenin. It has a role as an EC 1.13.11.11 (tryptophan 2,3-dioxygenase) inhibitor. It is a fluoroindole, a member of pyridines and an olefinic compound.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C15H11FN2 B170411 680C91 CAS No. 163239-22-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

6-fluoro-3-[(E)-2-pyridin-3-ylethenyl]-1H-indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H11FN2/c16-13-5-6-14-12(10-18-15(14)8-13)4-3-11-2-1-7-17-9-11/h1-10,18H/b4-3+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBSDQTBCNYWBMX-ONEGZZNKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)C=CC2=CNC3=C2C=CC(=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)/C=C/C2=CNC3=C2C=CC(=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H11FN2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401226445
Record name 6-Fluoro-3-[(1E)-2-(3-pyridinyl)ethenyl]-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401226445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

163239-22-3
Record name 6-Fluoro-3-[(1E)-2-(3-pyridinyl)ethenyl]-1H-indole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=163239-22-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Fluoro-3-[(1E)-2-(3-pyridinyl)ethenyl]-1H-indole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401226445
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 163239-22-3
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

680C91: A Technical Guide to its Mechanism of Action as a Tryptophan 2,3-Dioxygenase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive technical overview of the mechanism of action of 680C91, a potent and selective inhibitor of the enzyme Tryptophan 2,3-dioxygenase (TDO). The information presented herein is intended for researchers, scientists, and professionals involved in drug development and discovery.

Core Mechanism of Action

This compound exerts its pharmacological effect through the potent and selective inhibition of Tryptophan 2,3-dioxygenase (TDO), a key hepatic enzyme in the kynurenine pathway of tryptophan catabolism. TDO catalyzes the first and rate-limiting step in this pathway, the oxidative cleavage of L-tryptophan to N-formylkynurenine. By inhibiting TDO, this compound effectively blocks the degradation of tryptophan, leading to increased systemic and brain levels of this essential amino acid and its downstream metabolite, serotonin.

The inhibition of TDO by this compound is competitive with respect to the substrate, L-tryptophan. This indicates that this compound binds to the active site of the enzyme, thereby preventing the binding of tryptophan.

Quantitative Data Summary

The following table summarizes the key quantitative parameters defining the inhibitory activity and selectivity of this compound.

ParameterValueTarget/ConditionReference
Ki 51 nMTryptophan 2,3-dioxygenase (TDO)[1][2][3][4][5]
Inhibition Type CompetitiveWith respect to L-tryptophan[4][5]
Selectivity No significant activity at 10 µMIndoleamine 2,3-dioxygenase (IDO1), Monoamine Oxidase A (MAO-A), Monoamine Oxidase B (MAO-B), 5-HT uptake, and 5-HT1A, 1D, 2A, 2C receptors[1][2][3][4][5]

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the biochemical pathway affected by this compound and a typical experimental workflow for its characterization.

Tryptophan_Catabolism_Pathway Tryptophan L-Tryptophan Serotonin Serotonin Tryptophan->Serotonin Alternative Pathway TDO Tryptophan 2,3-Dioxygenase (TDO) Tryptophan->TDO Substrate NFK N-Formylkynurenine Kynurenine Kynurenine NFK->Kynurenine Metabolized to TDO->NFK Catalyzes Inhibitor This compound Inhibitor->TDO Inhibits

Tryptophan catabolism pathway and the inhibitory action of this compound.

TDO_Inhibition_Assay_Workflow cluster_prep Preparation cluster_incubation Incubation cluster_detection Detection cluster_analysis Data Analysis Reagents Prepare Reagents: - TDO Enzyme - L-Tryptophan (Substrate) - this compound (Inhibitor) - Assay Buffer Incubate Incubate Enzyme, Substrate, and varying concentrations of this compound Reagents->Incubate Measure Measure Product Formation (e.g., N-Formylkynurenine) via HPLC or Spectrophotometry Incubate->Measure Analyze Determine Kinetic Parameters: - Michaelis-Menten kinetics - Lineweaver-Burk plot - Calculate Ki Measure->Analyze

Experimental workflow for determining TDO inhibition by this compound.

Experimental Protocols

The following are detailed methodologies for key experiments cited in the characterization of this compound.

In Vitro TDO Inhibition Assay (Determination of Ki)

This protocol outlines a typical enzyme inhibition assay to determine the inhibitory constant (Ki) of this compound for Tryptophan 2,3-dioxygenase.

1. Reagents and Materials:

  • Recombinant human or rat TDO enzyme

  • L-Tryptophan (substrate)

  • This compound (inhibitor)

  • Assay Buffer: 50 mM potassium phosphate buffer (pH 7.0) containing 20 mM L-ascorbic acid, 10 µM methylene blue, and 100 µg/mL catalase.

  • 96-well UV-transparent microplates

  • Spectrophotometer capable of reading absorbance at 321 nm

2. Procedure:

  • Preparation of Reagents:

    • Prepare a stock solution of this compound in DMSO.

    • Prepare a series of dilutions of this compound in the assay buffer.

    • Prepare a range of L-tryptophan concentrations in the assay buffer.

    • Dilute the TDO enzyme to the desired concentration in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the assay buffer, varying concentrations of L-tryptophan, and varying concentrations of this compound.

    • Include control wells with no inhibitor and no enzyme (blank).

    • Pre-incubate the plate at 37°C for 10 minutes.

  • Enzyme Reaction:

    • Initiate the reaction by adding the diluted TDO enzyme to each well.

    • Immediately start monitoring the increase in absorbance at 321 nm, which corresponds to the formation of N-formylkynurenine.

    • Take readings at regular intervals for a set period (e.g., 30 minutes).

  • Data Analysis:

    • Calculate the initial reaction velocities (V0) from the linear portion of the absorbance versus time curves.

    • Plot the initial velocities against the substrate concentrations for each inhibitor concentration.

    • Analyze the data using Michaelis-Menten kinetics and a Lineweaver-Burk plot to determine the mechanism of inhibition and calculate the Ki value.

Cellular TDO Activity Assay

This protocol describes a method to assess the inhibitory activity of this compound in a cellular context.

1. Reagents and Materials:

  • Cell line expressing TDO (e.g., rat liver cells, or a transfected cell line)

  • Cell culture medium

  • This compound

  • L-Tryptophan

  • High-Performance Liquid Chromatography (HPLC) system

2. Procedure:

  • Cell Culture and Treatment:

    • Culture the TDO-expressing cells to a suitable confluency in multi-well plates.

    • Pre-treat the cells with varying concentrations of this compound for a specified duration (e.g., 1 hour).

    • Add L-tryptophan to the cell culture medium to initiate the TDO-mediated catabolism.

  • Sample Collection:

    • At different time points, collect aliquots of the cell culture supernatant.

  • Analysis of Tryptophan and Kynurenine:

    • Analyze the collected supernatant samples by HPLC to quantify the concentrations of L-tryptophan and its metabolite, kynurenine.

    • A decrease in the production of kynurenine in the presence of this compound indicates TDO inhibition.

  • Data Analysis:

    • Calculate the percentage of inhibition of kynurenine production at each concentration of this compound.

    • Determine the IC50 value, which is the concentration of this compound that causes 50% inhibition of TDO activity in the cellular assay.

Conclusion

This compound is a well-characterized, potent, and selective competitive inhibitor of Tryptophan 2,3-dioxygenase. Its mechanism of action, centered on the blockade of the primary route of tryptophan degradation, has significant implications for modulating the kynurenine pathway and increasing serotonin availability. The detailed experimental protocols provided in this guide offer a framework for the continued investigation and development of TDO inhibitors for various therapeutic applications.

References

A Comprehensive Technical Guide to the 680C91 TDO Inhibition Pathway

Author: BenchChem Technical Support Team. Date: November 2025

This technical guide provides an in-depth overview of 680C91, a potent and selective inhibitor of tryptophan 2,3-dioxygenase (TDO). It is intended for researchers, scientists, and drug development professionals interested in the therapeutic potential of targeting the kynurenine pathway in various disease contexts, including oncology and neurodegeneration.

Introduction to Tryptophan 2,3-Dioxygenase (TDO)

Tryptophan 2,3-dioxygenase (TDO) is a heme-containing enzyme that catalyzes the first and rate-limiting step in the kynurenine pathway of tryptophan degradation.[1][2] This pathway is crucial for regulating systemic tryptophan levels.[1][2] TDO is primarily expressed in the liver, but its aberrant expression has been identified in various pathologies, notably in tumors such as glioblastoma, breast cancer, and melanoma.[3][4] By catabolizing tryptophan into N-formylkynurenine, which is subsequently converted to kynurenine, TDO plays a significant role in creating an immunosuppressive tumor microenvironment and promoting malignant phenotypes.[3][4] Kynurenine and its downstream metabolites can act as endogenous ligands for the aryl hydrocarbon receptor (AhR), leading to the suppression of anti-tumor immune responses.[3][4]

This compound: A Selective TDO Inhibitor

This compound is a small molecule inhibitor that demonstrates high potency and selectivity for TDO.[5] It was initially developed as part of a series of compounds aimed at treating depression by modulating serotonin levels.[1] However, its specific TDO inhibitory activity has made it a valuable tool for investigating the role of the kynurenine pathway in cancer and other diseases.

This compound competitively inhibits TDO, thereby blocking the conversion of tryptophan to kynurenine. This leads to an increase in local tryptophan concentrations and a decrease in kynurenine levels. The primary therapeutic rationale for TDO inhibition in cancer is to reverse the immunosuppressive effects of kynurenine and enhance anti-tumor immunity.[1] Additionally, studies have shown that TDO inhibition can impair DNA damage tolerance and repair in cancer cells, sensitizing them to genotoxic agents.[3]

Quantitative Data on this compound

The following table summarizes the key quantitative parameters of this compound, highlighting its potency and selectivity.

ParameterValueSpeciesNotesReference
Ki 51 nM-Potent inhibitor of TDO.[5]
IDO1 Activity No activity-Highly selective for TDO over IDO1.[1][5]
Other Targets No activityRatNo activity against monoamine oxidase A and B, 5-HT uptake, or 5-HT1A, 1D, 2A, and 2C receptors.[5]
Cellular IC50 Varies by cell lineMouse, HumanInhibition of TDO activity in cell-based assays.[1]
In Vivo Oral Bioavailability LowMousePoorly soluble in aqueous solutions.[4]

Signaling Pathways and Experimental Workflows

The inhibition of TDO by this compound initiates a cascade of downstream effects. The following diagrams illustrate the core signaling pathway and a typical experimental workflow for studying TDO inhibition.

TDO_Inhibition_Pathway cluster_extracellular Extracellular cluster_cell Tumor Cell Tryptophan_ext Tryptophan Tryptophan_int Tryptophan Tryptophan_ext->Tryptophan_int transport TDO TDO Tryptophan_int->TDO substrate Kynurenine Kynurenine TDO->Kynurenine catalysis DNA_Repair Impaired DNA Damage Repair TDO->DNA_Repair contributes to (via NAD+ synthesis) This compound This compound This compound->TDO inhibition AhR AhR Kynurenine->AhR activation Immune_Suppression Immune Suppression (e.g., Treg induction, T-cell exhaustion) AhR->Immune_Suppression leads to

Caption: TDO Inhibition Pathway by this compound.

Experimental_Workflow Start Start: Cancer Cell Line (e.g., Glioma T98G) Treatment Treatment with this compound (e.g., 10-20 µM for 24h) Start->Treatment Assays Perform Cellular and Molecular Assays Treatment->Assays Viability Cell Viability Assay (e.g., Calcein AM) Assays->Viability Kyn_Measurement Kynurenine Measurement (e.g., HPLC) Assays->Kyn_Measurement DNA_Damage DNA Damage/Repair Assay (e.g., γH2AX IF) Assays->DNA_Damage Gene_Expression Gene Expression Analysis (e.g., qPCR for AhR targets) Assays->Gene_Expression End Data Analysis and Conclusion Viability->End Kyn_Measurement->End DNA_Damage->End Gene_Expression->End

Caption: Experimental Workflow for this compound Evaluation.

Key Experimental Protocols

Detailed methodologies are crucial for replicating and building upon existing research. Below are summaries of key experimental protocols used to characterize the effects of this compound.

  • Objective: To determine the direct inhibitory effect of this compound on TDO enzyme activity.

  • Methodology:

    • Recombinant human TDO (hTDO) is used as the enzyme source.

    • The assay is performed in a buffer containing L-tryptophan as the substrate.

    • This compound is added at various concentrations to determine the IC50 or Ki value.

    • The production of N-formylkynurenine or kynurenine is measured over time, typically using HPLC or a spectrophotometric method.

    • The rate of catalysis is calculated within the linear phase of product formation.[1]

  • Objective: To measure the ability of this compound to inhibit TDO activity within intact cells.

  • Methodology:

    • Tumor cells expressing TDO (e.g., glioma cell lines) are cultured in appropriate media.

    • Cells are treated with varying concentrations of this compound for a specified period (e.g., 24 hours).[3]

    • The concentration of kynurenine in the cell culture supernatant is measured by HPLC.[1]

    • The IC50 is determined as the concentration of this compound that causes a 50% reduction in kynurenine production.[1]

  • Objective: To assess the effect of this compound on cell viability, alone or in combination with other therapeutic agents.

  • Methodology:

    • Cancer cells are seeded in 96-well plates.

    • Cells are pre-treated with this compound (e.g., 10-20 µM) for 24 hours.[3]

    • A second therapeutic agent, such as the DNA-damaging drug carmustine (BCNU), is then added at various concentrations.[3]

    • After a further incubation period (e.g., 48 hours), cell viability is assessed using a method such as the Calcein AM assay, which measures the fluorescence of live cells.[3]

  • Objective: To visualize and quantify the effect of TDO inhibition on DNA damage and repair processes.

  • Methodology:

    • Cells are grown on coverslips and treated with this compound, followed by a DNA-damaging agent (e.g., BCNU or ionizing radiation).[3]

    • Cells are fixed with formaldehyde and permeabilized with a detergent-containing buffer (e.g., Triton X-100).[3]

    • Cells are then incubated with primary antibodies against DNA damage markers, such as γH2AX (a marker for DNA double-strand breaks) or pS33 on replication protein A (RPA) (a marker for replication stress).[3]

    • After washing, cells are incubated with fluorescently labeled secondary antibodies.

    • Coverslips are mounted on slides, and images are acquired using a fluorescence microscope. The intensity or number of foci per cell is quantified.[3]

Applications in Research and Drug Development

This compound serves as a critical research tool for elucidating the role of the TDO-kynurenine-AhR axis in various diseases.

  • Oncology: In cancer research, this compound is used to study how TDO inhibition can overcome immune resistance and enhance the efficacy of immunotherapies and chemotherapies.[1][4] Studies in glioma models have shown that this compound can sensitize tumor cells to DNA-damaging agents.[3]

  • Neuroscience: The kynurenine pathway is also implicated in neurodegenerative disorders. Research has explored the use of this compound in models of Alzheimer's disease, where TDO inhibition was found to improve recognition memory.[6]

Limitations and Future Directions

Despite its utility as a research tool, this compound has limitations for clinical development, primarily its poor aqueous solubility and low oral bioavailability.[4] Furthermore, some evidence suggests that this compound might act as an AhR agonist, which could potentially limit its therapeutic benefit in cancer.[4]

Future research is focused on developing novel TDO inhibitors with improved pharmacokinetic properties and a more favorable safety profile. These next-generation inhibitors will be crucial for translating the therapeutic potential of TDO inhibition into clinical applications.

Conclusion

This compound is a potent and selective TDO inhibitor that has been instrumental in advancing our understanding of the kynurenine pathway's role in disease. While its direct clinical application is unlikely, the knowledge gained from studies using this compound provides a strong rationale for the continued development of TDO inhibitors as a promising therapeutic strategy, particularly in the field of immuno-oncology. This guide has provided a comprehensive overview of the technical details surrounding the this compound TDO inhibition pathway, offering a valuable resource for the scientific community.

References

The Potent and Selective Inhibition of Tryptophan 2,3-Dioxygenase (TDO) by 680C91: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the inhibitory activity of 680C91 against Tryptophan 2,3-dioxygenase (TDO), a key enzyme in the kynurenine pathway of tryptophan metabolism. TDO has emerged as a significant therapeutic target in oncology and neurodegenerative diseases, making the characterization of its inhibitors crucial for drug development.

Core Data Summary

The inhibitor this compound demonstrates potent and selective inhibition of TDO. The key quantitative data regarding its inhibitory constant (Ki) and selectivity are summarized in the table below.

CompoundTargetKi (nM)Selectivity Notes
This compoundTryptophan 2,3-dioxygenase (TDO)51No inhibitory activity against Indoleamine 2,3-dioxygenase (IDO1), monoamine oxidase A and B (MAO-A, MAO-B), and several serotonin (5-HT) receptors at concentrations up to 10 µM.[1][2][3][4][5]

Tryptophan Catabolism via the Kynurenine Pathway

Tryptophan 2,3-dioxygenase (TDO) is the initial and rate-limiting enzyme in the kynurenine pathway, which is the primary route for tryptophan degradation in the liver. This pathway is critical for maintaining tryptophan homeostasis and produces several neuroactive and immunomodulatory metabolites. The inhibition of TDO by compounds such as this compound can significantly alter the levels of tryptophan and its downstream metabolites, with potential therapeutic implications.

Kynurenine_Pathway Tryptophan Catabolism via the Kynurenine Pathway cluster_TDO TDO Inhibition Tryptophan Tryptophan NFK N-Formylkynurenine Tryptophan->NFK TDO / IDO1 Kynurenine Kynurenine NFK->Kynurenine Metabolites Downstream Metabolites (e.g., Kynurenic Acid, Quinolinic Acid) Kynurenine->Metabolites TDO TDO Inhibitor This compound Inhibitor->TDO Inhibition

Caption: A simplified diagram of the Kynurenine Pathway, highlighting the role of TDO in the conversion of Tryptophan to N-Formylkynurenine and its inhibition by this compound.

Experimental Protocols: Determination of TDO Inhibitory Activity (Ki)

The determination of the inhibitory constant (Ki) of a compound for TDO typically involves a biochemical assay that measures the enzymatic conversion of L-tryptophan to N-formylkynurenine, which is then converted to kynurenine. The following is a representative protocol synthesized from established methods.[1][2][6]

Materials and Reagents:

  • Recombinant human TDO (hTDO) enzyme

  • L-Tryptophan (substrate)

  • This compound (test inhibitor)

  • Potassium phosphate buffer (e.g., 50-100 mM, pH 6.5-7.5)

  • Ascorbic acid

  • Methylene blue

  • Catalase

  • Dimethyl sulfoxide (DMSO) for dissolving the inhibitor

  • Trichloroacetic acid (TCA) for stopping the reaction

  • p-dimethylaminobenzaldehyde (DMAB) in acetic acid (Ehrlich's reagent) for detection

  • 96-well microplate

  • Spectrophotometer

Assay Procedure:

  • Preparation of Reagents:

    • Prepare the assay buffer (e.g., 100 mM potassium phosphate buffer, pH 6.5).

    • Prepare a stock solution of L-tryptophan in the assay buffer.

    • Prepare a stock solution of this compound in DMSO. Further dilute the inhibitor in the assay buffer to the desired concentrations. The final DMSO concentration in the assay should be kept low (e.g., ≤1%) to avoid enzyme inhibition.

    • Prepare the detection reagent (Ehrlich's reagent): 2% (w/v) p-dimethylaminobenzaldehyde in glacial acetic acid.

  • Enzyme Reaction:

    • In a 96-well microplate, add the following components to each well for a final volume of 200 µL:

      • Assay buffer

      • Sodium ascorbate (e.g., final concentration of 40 mM)

      • Methylene blue (e.g., final concentration of 20 µM)

      • Catalase (e.g., final concentration of 0.2 mg/mL)

      • Varying concentrations of L-tryptophan (e.g., 0-800 µM for hTDO).

      • A fixed concentration of this compound or a range of concentrations for IC50 determination.

      • Recombinant hTDO enzyme (e.g., final concentration of 20 nM).

    • Initiate the reaction by adding the enzyme.

  • Incubation:

    • Incubate the reaction mixture at room temperature or 37°C for a specific period (e.g., 20 minutes), ensuring the reaction is in the linear range.

  • Reaction Termination and Kynurenine Detection:

    • Stop the reaction by adding 40 µL of 30% (w/v) trichloroacetic acid.

    • Incubate the plate at 50°C for 30 minutes to facilitate the conversion of N-formylkynurenine to kynurenine.

    • Centrifuge the plate to pellet any precipitated protein (e.g., 4000 rpm for 15 minutes).

    • Transfer 125 µL of the supernatant to a new microplate.

    • Add 125 µL of Ehrlich's reagent to each well.

    • Incubate for 10-20 minutes at room temperature to allow for color development.

    • Measure the absorbance at 490 nm using a spectrophotometer.

  • Data Analysis:

    • The absorbance is proportional to the amount of kynurenine produced.

    • To determine the Ki, enzyme kinetics are measured at various substrate and inhibitor concentrations.

    • The data is then fitted to the appropriate enzyme inhibition model (e.g., competitive, non-competitive, uncompetitive) using non-linear regression analysis (e.g., Michaelis-Menten kinetics and Dixon plots). For a competitive inhibitor, the Ki can be calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [S]/Km), where [S] is the substrate concentration and Km is the Michaelis constant.

TDO_Assay_Workflow Workflow for TDO Inhibition Assay A 1. Prepare Reagents (Buffer, Substrate, Inhibitor) B 2. Set up Reaction Mixture (in 96-well plate) A->B C 3. Add TDO Enzyme (Initiate Reaction) B->C D 4. Incubate (e.g., 20 min at RT) C->D E 5. Stop Reaction (with TCA) D->E F 6. Convert NFK to Kynurenine (Incubate at 50°C) E->F G 7. Centrifuge F->G H 8. Add Ehrlich's Reagent G->H I 9. Measure Absorbance (at 490 nm) H->I J 10. Data Analysis (Calculate Ki) I->J

Caption: A schematic workflow of a typical biochemical assay to determine the inhibitory activity of a compound against TDO.

References

680C91: An In-depth Technical Guide to its Selectivity for Tryptophan 2,3-dioxygenase (TDO) over Indoleamine 2,3-dioxygenase (IDO1)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the selective inhibitory activity of the compound 680C91 towards Tryptophan 2,3-dioxygenase (TDO) in comparison to Indoleamine 2,3-dioxygenase (IDO1). This document details the quantitative inhibitory data, experimental methodologies for assessing selectivity, and visual representations of the relevant biological pathways and experimental workflows.

Introduction

Tryptophan catabolism is a critical metabolic pathway with significant implications in immunology, neuroscience, and oncology. The initial and rate-limiting step of this pathway is catalyzed by two distinct enzymes: Tryptophan 2,3-dioxygenase (TDO) and Indoleamine 2,3-dioxygenase (IDO1). Both enzymes convert the essential amino acid L-tryptophan into N-formylkynurenine, which is subsequently metabolized to a variety of bioactive molecules collectively known as kynurenines. Despite catalyzing the same reaction, TDO and IDO1 are products of different genes and exhibit distinct tissue distribution, regulation, and substrate specificity.

The compound this compound, with the chemical name (E)-6-fluoro-3-[2-(3-pyridyl)vinyl]-1H-indole, has emerged as a potent and highly selective inhibitor of TDO.[1] Its ability to discriminate between TDO and IDO1 makes it a valuable research tool for elucidating the specific roles of TDO in various physiological and pathological processes. This guide will delve into the specifics of this compound's selectivity.

Quantitative Inhibitory Data

The selectivity of this compound for TDO over IDO1 is well-documented in the scientific literature. The compound exhibits potent inhibition of TDO while showing no significant activity against IDO1 at concentrations where TDO is strongly inhibited.

Parameter TDO IDO1 Reference
Ki (inhibition constant) 51 nMNo inhibitory activity at 10 µM[1][2][3]
IC50 (half-maximal inhibitory concentration) ~25 µM (in A172 glioblastoma cells expressing TDO2)No significant inhibition (in SKOV3 ovarian cancer cells expressing IDO1)[4]

Note: The cellular IC50 value can vary depending on the cell line, substrate concentration, and other experimental conditions.

Signaling Pathways and Mechanism of Action

Both TDO and IDO1 are heme-containing enzymes that catalyze the oxidative cleavage of the indole ring of tryptophan. The resulting N-formylkynurenine is the first committed metabolite in the kynurenine pathway. This pathway is implicated in immune evasion by tumors through the depletion of tryptophan, an essential amino acid for T-cell proliferation, and the production of immunosuppressive kynurenine metabolites. This compound acts as a competitive inhibitor of TDO with respect to its substrate, tryptophan.[3]

Kynurenine_Pathway Tryptophan Catabolism via the Kynurenine Pathway cluster_enzymes Rate-Limiting Enzymes Tryptophan Tryptophan TDO TDO Tryptophan->TDO IDO1 IDO1 Tryptophan->IDO1 NFK N-Formylkynurenine Kynurenine Kynurenine NFK->Kynurenine Formamidase Immunosuppression Immunosuppression Kynurenine->Immunosuppression Downstream Metabolites TDO->NFK IDO1->NFK Inhibitor This compound Inhibitor->TDO Inhibition Experimental_Workflow Workflow for Determining this compound Selectivity cluster_assays Parallel Assays start Start enzymatic_assay Enzymatic Assay (Recombinant TDO & IDO1) start->enzymatic_assay cellular_assay Cellular Assay (TDO+ & IDO1+ Cell Lines) start->cellular_assay hplc HPLC Analysis (Quantify Tryptophan & Kynurenine) enzymatic_assay->hplc cellular_assay->hplc data_analysis Data Analysis (Calculate IC50 / % Inhibition) hplc->data_analysis conclusion Conclusion on Selectivity data_analysis->conclusion

References

680C91: A Technical Guide to its Discovery, Synthesis, and Mechanism of Action

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive technical overview of 680C91, a potent and selective inhibitor of the enzyme tryptophan 2,3-dioxygenase (TDO). Initially investigated for the treatment of depression, its role in modulating the kynurenine pathway has led to its evaluation in other therapeutic areas, including cancer immunotherapy and neurodegenerative diseases. This guide details the discovery of this compound, a plausible synthetic route, its mechanism of action, and key experimental protocols for its study.

Discovery and Rationale

The discovery of this compound originated from a research program aimed at identifying novel treatments for depression.[1] The rationale was centered on the "tryptophan depletion hypothesis," which posits that low levels of the essential amino acid tryptophan, a precursor to the neurotransmitter serotonin (5-HT), can contribute to depressive symptoms. Tryptophan 2,3-dioxygenase (TDO) is a key hepatic enzyme responsible for the catabolism of tryptophan, thereby regulating its systemic levels.[2] By inhibiting TDO, it was hypothesized that tryptophan levels in the brain would increase, leading to enhanced serotonin synthesis and potential antidepressant effects.[3][4]

A medicinal chemistry program led to the identification of a series of (fluoro)indole compounds substituted at the 3-position with a pyridinyl-vinyl side chain.[1] Among these, this compound, chemically known as (E)-6-fluoro-3-[2-(3-pyridyl)vinyl]-1H-indole, emerged as a potent and selective TDO inhibitor.[1][3] Subsequent research has explored its utility in oncology, where TDO is implicated in tumor immune evasion.[1][5]

Synthesis of this compound

A definitive, publicly available, step-by-step synthesis of this compound has not been detailed in the reviewed literature. However, based on its chemical structure, a plausible and efficient synthetic route can be proposed utilizing standard organic chemistry reactions such as the Wittig reaction or the Heck reaction.

Proposed Synthetic Pathway (Wittig Reaction):

A likely synthetic approach involves the Wittig reaction between 6-fluoro-1H-indole-3-carbaldehyde and a phosphonium ylide derived from 3-(chloromethyl)pyridine or 3-(bromomethyl)pyridine.

G cluster_0 Starting Materials cluster_1 Intermediate Synthesis cluster_2 Ylide Preparation cluster_3 Final Product 6-fluoro-1H-indole 6-Fluoro-1H-indole 6-fluoro-1H-indole-3-carbaldehyde 6-Fluoro-1H-indole-3-carbaldehyde 6-fluoro-1H-indole->6-fluoro-1H-indole-3-carbaldehyde Formylation DMF_POCl3 Vilsmeier-Haack Reagent (DMF, POCl3) DMF_POCl3->6-fluoro-1H-indole-3-carbaldehyde This compound This compound ((E)-6-fluoro-3-[2-(3-pyridyl)vinyl]-1H-indole) 6-fluoro-1H-indole-3-carbaldehyde->this compound Wittig Reaction 3-pyridylmethylphosphonium_halide 3-Pyridylmethyltriphenyl- phosphonium halide Ylide Phosphonium Ylide 3-pyridylmethylphosphonium_halide->Ylide Base Strong Base (e.g., n-BuLi, NaH) Base->Ylide Ylide->this compound

Plausible synthetic workflow for this compound via the Wittig reaction.

Quantitative Data

ParameterValueCell Line/SystemReference
Ki (TDO) 51 nMRat liver TDO[3]
Selectivity No inhibition of IDO, MAO A/B, 5-HT uptake, 5-HT1A, 1D, 2A, 2C receptors at 10 µMVarious[3]
IC50 (Kynurenine Production) ~40 µMA172 (glioblastoma)[5]
IC50 (Kynurenine Production) > 100 µM (inactive)SKOV3 (ovarian)[5]
IC50 (Kynurenine Production) ~10 µMBT549 (breast)[5]
Oral Bioavailability PoorIn vivo (mice)[1]

Mechanism of Action

This compound is a competitive inhibitor of TDO with respect to its substrate, tryptophan.[3] TDO is a heme-containing enzyme that catalyzes the first and rate-limiting step in the kynurenine pathway of tryptophan catabolism. By binding to the active site of TDO, this compound prevents the conversion of tryptophan to N-formylkynurenine, the precursor of kynurenine.

G Tryptophan Tryptophan TDO TDO Tryptophan->TDO N-formylkynurenine N-formylkynurenine TDO->N-formylkynurenine Catalysis This compound This compound This compound->TDO Inhibition Kynurenine_Pathway Downstream Kynurenine Pathway Metabolites N-formylkynurenine->Kynurenine_Pathway

Signaling pathway showing the inhibitory action of this compound on TDO.

The inhibition of TDO by this compound leads to an increase in systemic tryptophan levels.[3] In the central nervous system, this can lead to increased synthesis of serotonin.[3][4] In the context of cancer, TDO expression by tumor cells can lead to a depletion of tryptophan in the tumor microenvironment and the accumulation of kynurenine and other downstream metabolites. This has an immunosuppressive effect, inhibiting the proliferation and function of T cells. By blocking TDO, this compound can potentially reverse this immunosuppression and enhance anti-tumor immunity.[1]

Experimental Protocols

Plausible Synthesis of this compound via Wittig Reaction

Step 1: Synthesis of 6-fluoro-1H-indole-3-carbaldehyde

  • To a solution of 6-fluoro-1H-indole in anhydrous dimethylformamide (DMF), add phosphorus oxychloride (POCl3) dropwise at 0°C.

  • Stir the reaction mixture at room temperature for 2-4 hours.

  • Pour the reaction mixture into ice-water and neutralize with a saturated sodium bicarbonate solution.

  • Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 6-fluoro-1H-indole-3-carbaldehyde.

Step 2: Synthesis of 3-pyridylmethyltriphenylphosphonium halide

  • Reflux a solution of 3-(chloromethyl)pyridine hydrochloride or 3-(bromomethyl)pyridine hydrobromide and triphenylphosphine in an appropriate solvent (e.g., toluene or acetonitrile) for 12-24 hours.

  • Cool the reaction mixture to room temperature and collect the precipitate by filtration.

  • Wash the solid with the solvent and dry under vacuum to yield the phosphonium salt.

Step 3: Wittig Reaction to form this compound

  • Suspend the 3-pyridylmethyltriphenylphosphonium halide in anhydrous tetrahydrofuran (THF) under an inert atmosphere (e.g., argon or nitrogen).

  • Cool the suspension to -78°C or 0°C and add a strong base (e.g., n-butyllithium or sodium hydride) dropwise to generate the ylide.

  • Stir the resulting colored solution for 30-60 minutes.

  • Add a solution of 6-fluoro-1H-indole-3-carbaldehyde in anhydrous THF dropwise to the ylide solution.

  • Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.

  • Quench the reaction with water and extract the product with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield this compound. The (E)-isomer is typically the major product in such reactions.

Tryptophan 2,3-Dioxygenase (TDO) Inhibition Assay

This protocol is adapted from commercially available TDO inhibitor screening assay kits.

Materials:

  • Recombinant human TDO2 enzyme

  • TDO Assay Buffer

  • TDO Reaction Solution (containing L-tryptophan)

  • This compound (test inhibitor)

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of measuring absorbance at 320-325 nm

Procedure:

  • Prepare serial dilutions of this compound in TDO Assay Buffer at concentrations 10-fold higher than the desired final concentrations.

  • Add 10 µL of the diluted this compound solutions to the appropriate wells of the 96-well plate.

  • For the "Positive Control" (uninhibited enzyme) and "Blank" (no enzyme) wells, add 10 µL of TDO Assay Buffer.

  • Prepare a working solution of recombinant human TDO2 in TDO Assay Buffer.

  • Initiate the reaction by adding 80 µL of the TDO Reaction Solution to all wells.

  • Immediately add 10 µL of the diluted TDO2 enzyme to the "Positive Control" and inhibitor wells. Add 10 µL of TDO Assay Buffer to the "Blank" wells.

  • Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes), with gentle agitation.

  • Measure the absorbance of each well at 320-325 nm. The product, kynurenine, has a characteristic absorbance at this wavelength.

  • Subtract the absorbance of the "Blank" from all other readings.

  • Calculate the percent inhibition for each concentration of this compound relative to the "Positive Control".

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a suitable dose-response curve. The Ki can be subsequently calculated using the Cheng-Prusoff equation if the Michaelis constant (Km) of the substrate is known.

G cluster_0 Plate Preparation cluster_1 Reaction Initiation cluster_2 Incubation & Measurement cluster_3 Data Analysis Add_Inhibitor Add this compound dilutions to test wells Add_Substrate Add Tryptophan Reaction Solution Add_Inhibitor->Add_Substrate Add_Buffer Add buffer to control/blank wells Add_Buffer->Add_Substrate Add_Enzyme Add TDO2 Enzyme (except to blank) Add_Substrate->Add_Enzyme Incubate Incubate at RT Add_Enzyme->Incubate Read_Absorbance Read Absorbance (320-325 nm) Incubate->Read_Absorbance Calculate_Inhibition Calculate % Inhibition Read_Absorbance->Calculate_Inhibition Determine_IC50_Ki Determine IC50/Ki Calculate_Inhibition->Determine_IC50_Ki

Experimental workflow for the TDO inhibition assay.

Conclusion

This compound is a valuable research tool for studying the biological roles of tryptophan 2,3-dioxygenase. Its high potency and selectivity make it a suitable probe for elucidating the effects of TDO inhibition in various physiological and pathological contexts. While its poor oral bioavailability may limit its direct therapeutic application, the insights gained from studies with this compound have paved the way for the development of next-generation TDO inhibitors with improved pharmacokinetic properties for potential clinical use in oncology and neuropharmacology. This guide provides a foundational understanding of this compound for researchers and drug development professionals interested in targeting the kynurenine pathway.

References

The Role of 680C91 in Tryptophan Metabolism: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 680C91, a potent and selective inhibitor of tryptophan 2,3-dioxygenase (TDO), and its role in the metabolism of tryptophan. This document outlines the core mechanism of action of this compound, presents quantitative data on its activity, details relevant experimental protocols, and visualizes the key signaling pathways and experimental workflows.

Core Mechanism of Action

This compound, with the chemical name (E)-6-fluoro-3-[2-(3-pyridyl)vinyl]-1H-indole, is a small molecule inhibitor that selectively targets tryptophan 2,3-dioxygenase (TDO), a key hepatic enzyme responsible for the catabolism of tryptophan along the kynurenine pathway.[1][2] It exhibits high potency with a competitive mechanism of inhibition with respect to its substrate, tryptophan.[1] Notably, this compound shows high selectivity for TDO over the related enzyme indoleamine 2,3-dioxygenase (IDO) and other enzymes and receptors, making it a valuable tool for studying the specific roles of TDO in various physiological and pathological processes.[1][2]

By inhibiting TDO, this compound effectively blocks the conversion of tryptophan to N-formylkynurenine, the first and rate-limiting step in the kynurenine pathway. This leads to an increase in systemic and brain levels of tryptophan and its downstream metabolite, serotonin (5-HT), while reducing the levels of kynurenine and its subsequent metabolites.[1][2] The modulation of this pathway by this compound has significant implications for research in neurodegenerative diseases, oncology, and immunology.

Quantitative Data

The following tables summarize the key quantitative data regarding the inhibitory activity and biological effects of this compound.

Table 1: In Vitro Inhibitory Activity of this compound

ParameterValueTargetNotes
Ki 51 nMTryptophan 2,3-dioxygenase (TDO)Potent and selective inhibition.[1][2]
Selectivity No significant activityIndoleamine 2,3-dioxygenase (IDO), monoamine oxidase A and B, 5-HT uptake, and 5-HT1A,1D,2A,2C receptors at 10 µM.Highly selective for TDO.[1][2]
Cellular Inhibition Effective at 5-50 µMInhibition of tryptophan catabolism in rat liver cells and various tumor cell lines.Dose-dependent reduction of kynurenine production.[1]

Table 2: In Vivo Effects of this compound Administration

Animal ModelDosageAdministration RouteKey Findings
Male Wistar Rats15 mg/kgOral gavageMarked increases in brain tryptophan, 5-HT, and 5-HIAA.[1]
SCID/beige mice (fibroid xenograft)10 mg/kgDaily intraperitoneal injection30% reduction in fibroid xenograft weight after 2 months.[3]
APP23 mice (Alzheimer's model)7.5 mg/kgDaily oral gavage for 6 weeksRestored novel object recognition memory deficits.[4]
Male C57Bl6/NCrl mice15 mg/kgPer osSignificant increase in brain tryptophan.[1]

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

In Vitro TDO Inhibition Assay (Fluorogenic)

This protocol is adapted from commercially available TDO inhibitor screening assay kits.

Objective: To determine the inhibitory potential of this compound on TDO activity in a cell-free system.

Materials:

  • Recombinant human TDO2 enzyme

  • TDO Reaction Solution (containing L-tryptophan)

  • TDO Assay Buffer

  • This compound (dissolved in DMSO)

  • Fluorescence Solution

  • 96-well or 384-well black microplate

  • Fluorimeter

Procedure:

  • Prepare serial dilutions of this compound in TDO Assay Buffer. The final DMSO concentration should not exceed 1%.

  • In a microplate, add the following to each well:

    • "Test Inhibitor" wells: Diluted this compound solution.

    • "Positive Control" well: TDO Assay Buffer without inhibitor.

    • "Blank" well: TDO Assay Buffer without inhibitor.

  • Add TDO Reaction Solution to all wells.

  • Initiate the reaction by adding diluted TDO2 enzyme to the "Test Inhibitor" and "Positive Control" wells. Add TDO Assay Buffer to the "Blank" well.

  • Incubate the plate at room temperature for 60-90 minutes with gentle agitation.

  • Add Fluorescence Solution to all wells.

  • Seal the plate and incubate at 37°C for 4 hours.

  • Cool the plate to room temperature for 10 minutes.

  • Measure the fluorescence at an excitation wavelength of ~400 nm and an emission wavelength of ~510 nm.

  • Subtract the "Blank" reading from all other readings and calculate the percent inhibition.

Cell-Based TDO Activity Assay

Objective: To assess the ability of this compound to inhibit TDO activity in a cellular context.

Materials:

  • HEK293 cells (or other suitable cell line)

  • hTDO Expression Vector

  • Transfection reagent (e.g., Lipofectamine)

  • Cell culture medium

  • TDO Assay Medium

  • This compound (dissolved in DMSO)

  • Detection Reagent (e.g., p-dimethylaminobenzaldehyde in acetic acid)

  • 96-well cell culture plate

  • Microplate reader

Procedure:

  • Seed HEK293 cells in a 96-well plate and transfect with the hTDO Expression Vector.

  • After 24 hours, replace the medium with fresh TDO Assay Medium containing serial dilutions of this compound. Include a vehicle control (DMSO).

  • Incubate the cells for 24-48 hours at 37°C.

  • Collect the cell culture supernatant.

  • To determine kynurenine concentration, mix the supernatant with the Detection Reagent.

  • Incubate at room temperature for 10-20 minutes.

  • Measure the absorbance at ~480 nm using a microplate reader.

  • Calculate the concentration of kynurenine and determine the IC50 value for this compound.

In Vivo Xenograft Mouse Model

Objective: To evaluate the in vivo efficacy of this compound on tumor growth in a xenograft model.[3]

Materials:

  • Severe combined immunodeficiency (SCID) mice

  • Human tumor cells or patient-derived tissue for xenograft

  • This compound

  • Vehicle (e.g., DMSO and saline)

  • Surgical tools for implantation

  • Calipers for tumor measurement

Procedure:

  • Surgically implant human tumor cells or tissue fragments subcutaneously into the flank of SCID mice.

  • Allow the tumors to establish and reach a palpable size.

  • Randomize the mice into treatment and control groups.

  • Prepare the this compound formulation for injection. A common vehicle is a mixture of DMSO and saline.[5]

  • Administer this compound (e.g., 10 mg/kg) or vehicle to the mice daily via intraperitoneal injection.[3]

  • Monitor the tumor size using calipers every 2-3 days.

  • Monitor the body weight and general health of the mice throughout the study.

  • After a predetermined treatment period (e.g., 2 months), euthanize the mice and excise the tumors.[3]

  • Measure the final tumor weight and perform further analysis (e.g., histology, gene expression, metabolite analysis).

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz, illustrate the key signaling pathway affected by this compound and a typical experimental workflow.

TDO_AhR_Signaling_Pathway Tryptophan Tryptophan TDO TDO (Tryptophan 2,3-dioxygenase) Tryptophan->TDO substrate Kynurenine Kynurenine TDO->Kynurenine catalysis AhR_complex AhR-Hsp90 Complex (Cytosolic) Kynurenine->AhR_complex ligand binding AhR_active Activated AhR AhR_complex->AhR_active activation & nuclear translocation AhR_ARNT AhR-ARNT Heterodimer AhR_active->AhR_ARNT ARNT ARNT ARNT->AhR_ARNT XRE XRE (Xenobiotic Response Element) AhR_ARNT->XRE binds to Target_Genes Target Gene Transcription (e.g., CYP1B1, TGF-β3) XRE->Target_Genes promotes Biological_Effects Biological Effects (Cell Proliferation, ECM deposition) Target_Genes->Biological_Effects leads to inhibitor This compound inhibitor->TDO inhibits Experimental_Workflow start Start: Hypothesis Formulation invitro In Vitro Studies start->invitro tdo_assay TDO Inhibition Assay (Biochemical/Cell-based) invitro->tdo_assay cell_prolif Cell Proliferation/Viability Assay invitro->cell_prolif gene_expr Gene Expression Analysis (qPCR/Western Blot) invitro->gene_expr invivo In Vivo Studies invitro->invivo Promising results lead to animal_model Animal Model Selection (e.g., Xenograft, Disease Model) invivo->animal_model treatment This compound Administration (Dose, Route, Duration) invivo->treatment monitoring Tumor/Disease Progression Monitoring invivo->monitoring analysis Endpoint Analysis invivo->analysis histo Histopathology analysis->histo metabolomics Metabolite Analysis (Tryptophan, Kynurenine) analysis->metabolomics end Conclusion analysis->end

References

Technical Guide: The Tryptophan 2,3-Dioxygenase Inhibitor 680C91 and its Effect on Serotonin Metabolism

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Abstract

This document provides a detailed technical overview of 680C91, a potent and selective inhibitor of Tryptophan 2,3-dioxygenase (TDO). It explores the compound's mechanism of action, its specific effects on the serotonergic system, and the experimental basis for these findings. By inhibiting the primary enzyme of the kynurenine pathway of tryptophan catabolism, this compound effectively increases the bioavailability of tryptophan for serotonin synthesis in the central nervous system. This guide synthesizes key quantitative data, outlines experimental methodologies, and presents the underlying biochemical pathways to serve as a comprehensive resource for professionals in neuroscience and pharmacology.

Mechanism of Action: Shifting Tryptophan Metabolism

The essential amino acid L-tryptophan is a critical precursor for the synthesis of the neurotransmitter serotonin (5-hydroxytryptamine, 5-HT).[1] The availability of tryptophan in the brain is a rate-limiting factor for serotonin synthesis.[1][2] However, the majority of free tryptophan is not converted to serotonin; instead, it is metabolized through the kynurenine pathway, primarily in the liver.[1][3]

The first and rate-limiting step of the kynurenine pathway is catalyzed by the enzyme Tryptophan 2,3-dioxygenase (TDO) or indoleamine 2,3-dioxygenase (IDO).[1][3] this compound, with the chemical name (E)-6-fluoro-3-[2-(3- pyridyl)vinyl]-1H-indole, is a potent and highly selective inhibitor of TDO.[4][5]

By inhibiting TDO, this compound reduces the catabolism of tryptophan down the kynurenine pathway. This results in a significant increase in systemic tryptophan levels, thereby enhancing its availability for transport across the blood-brain barrier and subsequent conversion to serotonin within the central nervous system.[4]

Tryptophan_Metabolism Figure 1: Mechanism of this compound Action cluster_pathways Tryptophan Metabolic Pathways cluster_kynurenine Kynurenine Pathway (Major) cluster_serotonin Serotonin Pathway (Minor) cluster_inhibitor Pharmacological Intervention TRP L-Tryptophan TDO Tryptophan 2,3-Dioxygenase (TDO) TRP->TDO TPH Tryptophan Hydroxylase (TPH) TRP->TPH KYN Kynurenine & Metabolites TDO->KYN SHTP 5-Hydroxytryptophan (5-HTP) TPH->SHTP SHT Serotonin (5-HT) SHTP->SHT C91 This compound C91->TDO Inhibition

Figure 1: Mechanism of this compound Action

Selectivity Profile of this compound

A critical aspect of this compound for research and development is its high selectivity. It potently inhibits TDO without significantly affecting other key enzymes or receptors involved in tryptophan or serotonin metabolism. This selectivity ensures that the observed effects are directly attributable to the inhibition of TDO.

TargetActivity of this compoundReference
Tryptophan 2,3-dioxygenase (TDO) Potent Inhibition (Ki = 51 nM) [4][6]
Indoleamine 2,3-dioxygenase (IDO)No inhibitory activity at 10 µM[4][5][6]
Monoamine Oxidase A (MAO-A)No inhibitory activity at 10 µM[4][5]
Monoamine Oxidase B (MAO-B)No inhibitory activity at 10 µM[4][5]
Serotonin (5-HT) Reuptake TransporterNo inhibitory activity at 10 µM[4][5]
5-HT1A, 1D, 2A, 2C ReceptorsNo inhibitory activity at 10 µM[4][5]

Quantitative Effects on Brain Neurochemistry

In vivo studies in rats have demonstrated that the administration of this compound leads to substantial and sustained increases in brain tryptophan, serotonin (5-HT), and its primary metabolite, 5-hydroxyindoleacetic acid (5-HIAA).[4]

CompoundDose (mg/kg, i.p.)Time Post-Dose (hours)% Increase in Whole Brain Levels (vs. Control)Reference
Tryptophan 102~400%[4]
108~250%[4]
Serotonin (5-HT) 102~140%[4]
108~160%[4]
5-HIAA 102~150%[4]
108~180%[4]

Note: The percentages are approximated from graphical data presented in Salter et al., 1995. The study shows that this compound alone produced these marked increases.[4]

Experimental Protocols

The foundational data on this compound's effect on serotonin stems from well-defined preclinical experiments. A generalized workflow for these in vivo studies is outlined below.

Animal Model and Drug Administration
  • Species: Male Wistar rats were commonly used.[4]

  • Housing: Animals were housed under standard laboratory conditions with a controlled light-dark cycle and access to food and water ad libitum.

  • Administration: this compound was suspended in a suitable vehicle (e.g., 0.5% methylcellulose) and administered via intraperitoneal (i.p.) injection. Control groups received the vehicle only.

Neurochemical Analysis
  • Sample Collection: At specified time points following administration, animals were euthanized, and brains were rapidly excised, dissected, and frozen.

  • Sample Preparation: Brain tissue was homogenized in an appropriate acidic solution to precipitate proteins and stabilize the monoamines.

  • Analytical Method: The concentrations of tryptophan, 5-HT, and 5-HIAA in the tissue homogenates were quantified using High-Performance Liquid Chromatography (HPLC) with electrochemical detection, a standard and highly sensitive method for measuring monoamines.

Experimental_Workflow Figure 2: Generalized In Vivo Experimental Workflow cluster_analysis Neurochemical Quantification start Animal Subjects (Male Wistar Rats) admin Drug Administration (i.p. injection of this compound or Vehicle) start->admin time Time Course (e.g., 2, 4, 8 hours post-injection) admin->time euth Euthanasia & Brain Excision time->euth hplc HPLC with Electrochemical Detection euth->hplc Tissue Homogenization trp_node Tryptophan hplc->trp_node ht_node Serotonin (5-HT) hplc->ht_node hiaa_node 5-HIAA hplc->hiaa_node

Figure 2: Generalized In Vivo Experimental Workflow

Conclusion and Implications

References

680C91: A Technical Guide to a Potent Tryptophan 2,3-Dioxygenase Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

680C91 is a potent and selective inhibitor of tryptophan 2,3-dioxygenase (TDO), the rate-limiting enzyme in the kynurenine pathway of tryptophan metabolism.[1][2] By blocking TDO, this compound elevates tryptophan levels and modulates the downstream effects of kynurenine and its metabolites, which are implicated in a range of physiological and pathological processes, including immune response, neurotransmission, and cancer progression. This technical guide provides a comprehensive overview of the chemical structure, properties, and biological activity of this compound, along with detailed experimental protocols and an exploration of the signaling pathways it influences.

Chemical Structure and Physicochemical Properties

This compound, with the chemical name (E)-6-Fluoro-3-(2-(pyridin-3-yl)vinyl)-1H-indole, is a small molecule inhibitor belonging to the vinyl-indole class.[1] Its chemical structure and key properties are summarized below.

Table 1: Chemical and Physicochemical Properties of this compound

PropertyValueReference(s)
IUPAC Name (E)-6-Fluoro-3-(2-(pyridin-3-yl)vinyl)-1H-indole[1]
CAS Number 163239-22-3[1]
Molecular Formula C₁₅H₁₁FN₂[1]
Molecular Weight 238.26 g/mol [1]
SMILES FC1=CC=C2C(NC=C2/C=C/C3=CN=CC=C3)=C1[3]
Appearance A solidN/A
Solubility Soluble to 100 mM in DMSO and to 50 mM in ethanol.[1]
Storage Store at +4°C.[1]

Biological Activity and Pharmacological Profile

This compound is a highly potent and selective competitive inhibitor of TDO.[4] Its inhibitory activity and selectivity profile are detailed in the tables below.

Table 2: In Vitro Inhibitory Activity of this compound

TargetSpeciesPotency (Kᵢ)Reference(s)
Tryptophan 2,3-dioxygenase (TDO)Rat51 nM[2][4]

Table 3: Selectivity Profile of this compound

TargetActivityConcentrationReference(s)
Indoleamine 2,3-dioxygenase (IDO)No significant activity10 µM[2][4]
Monoamine Oxidase A (MAO-A)No significant activity10 µM[2][4]
Monoamine Oxidase B (MAO-B)No significant activity10 µM[2][4]
Serotonin (5-HT) UptakeNo significant activity10 µM[2][4]
5-HT₁ₐ, ₁ₙ, ₂ₐ, and ₂꜀ ReceptorsNo significant activity10 µM[2][4]

The inhibition of TDO by this compound leads to a significant increase in the systemic and brain levels of tryptophan, which in turn can enhance the synthesis of serotonin (5-hydroxytryptamine, 5-HT), a key neurotransmitter.[4]

Signaling Pathways

The biological effects of this compound are primarily mediated through its inhibition of the Tryptophan-Kynurenine pathway and the subsequent modulation of the Aryl Hydrocarbon Receptor (AhR) signaling.

Tryptophan 2,3-Dioxygenase (TDO) and the Kynurenine Pathway

TDO catalyzes the first and rate-limiting step in the kynurenine pathway, the oxidative cleavage of L-tryptophan to N-formylkynurenine.[5] This pathway is central to tryptophan catabolism and produces several neuroactive and immunomodulatory metabolites.

TDO_Kynurenine_Pathway Tryptophan Tryptophan TDO TDO Tryptophan->TDO Substrate NFK N-formylkynurenine TDO->NFK Catalysis This compound This compound This compound->TDO Inhibition Kynurenine Kynurenine NFK->Kynurenine Downstream Downstream Metabolites Kynurenine->Downstream

Caption: Inhibition of TDO by this compound blocks tryptophan catabolism.

Kynurenine and Aryl Hydrocarbon Receptor (AhR) Signaling

Kynurenine, a downstream product of TDO activity, is an endogenous ligand for the Aryl Hydrocarbon Receptor (AhR), a ligand-activated transcription factor.[6][7] Activation of AhR leads to the transcription of target genes involved in immune regulation and cellular metabolism. By reducing kynurenine production, this compound can attenuate AhR signaling.

AhR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Kynurenine Kynurenine AhR_complex AhR Complex (AhR, HSP90, etc.) Kynurenine->AhR_complex Binds AhR_active Activated AhR AhR_complex->AhR_active Conformational Change AhR_ARNT AhR-ARNT Heterodimer AhR_active->AhR_ARNT Translocates & Dimerizes with ARNT XRE Xenobiotic Response Element (XRE) AhR_ARNT->XRE Binds Target_Genes Target Gene Transcription XRE->Target_Genes Initiates

Caption: Kynurenine-mediated activation of the AhR signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments involving this compound.

In Vitro TDO Inhibition Assay

This protocol is adapted from a commercially available TDO2 inhibitor screening assay kit.[8][9]

Objective: To determine the inhibitory potential of this compound on TDO activity.

Materials:

  • Recombinant TDO2 enzyme

  • TDO Reaction Solution (containing L-tryptophan)

  • TDO Assay Buffer

  • This compound (dissolved in DMSO)

  • 96-well or 384-well microplate

  • Microplate reader capable of measuring absorbance at 320-325 nm

Procedure:

  • Prepare serial dilutions of this compound in TDO Assay Buffer at concentrations 20-fold higher than the desired final concentrations. The final DMSO concentration should not exceed 1%.

  • To each well of the microplate, add 180 µL of TDO Reaction Solution.

  • Add 10 µL of the diluted this compound or vehicle (TDO Assay Buffer with the same percentage of DMSO) to the appropriate wells.

  • Dilute the TDO2 enzyme to the recommended concentration (e.g., 50 ng/µL) with TDO Assay Buffer.

  • Initiate the reaction by adding 10 µL of the diluted TDO2 enzyme to each well, except for the "Blank" wells, which should receive 10 µL of TDO Assay Buffer.

  • Incubate the plate at room temperature for 90 minutes with gentle agitation.

  • Measure the absorbance at 320-325 nm.

  • Subtract the "Blank" absorbance from all other readings.

  • Calculate the percent inhibition for each concentration of this compound and determine the IC₅₀ value.

TDO_Assay_Workflow Start Prepare Reagents Add_Reaction_Mix Add TDO Reaction Solution to Wells Start->Add_Reaction_Mix Add_Inhibitor Add this compound/ Vehicle Add_Reaction_Mix->Add_Inhibitor Add_Enzyme Add TDO Enzyme Add_Inhibitor->Add_Enzyme Incubate Incubate at RT for 90 min Add_Enzyme->Incubate Read_Absorbance Measure Absorbance at 320-325 nm Incubate->Read_Absorbance Analyze Calculate % Inhibition and IC50 Read_Absorbance->Analyze

Caption: Workflow for the in vitro TDO inhibition assay.

In Vivo Efficacy Study in a Mouse Model

This protocol is a generalized example based on a study investigating the effects of this compound on fibroid xenografts in mice.[10]

Objective: To evaluate the in vivo efficacy of this compound in a disease model.

Materials:

  • Severe combined immunodeficiency (SCID) mice

  • Human fibroid tissue for xenografts

  • This compound

  • Vehicle solution (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[2]

  • Surgical instruments for xenograft implantation

  • Calipers for tumor measurement

  • Analytical equipment for blood chemistry and tissue analysis

Procedure:

  • Animal Model: Implant human fibroid tissue subcutaneously into SCID mice. Allow tumors to establish and reach a predetermined size.

  • Treatment Groups: Randomly assign mice to a vehicle control group and a this compound treatment group.

  • Drug Administration: Administer this compound or vehicle daily via intraperitoneal injection for a specified duration (e.g., 2 months).

  • Monitoring: Monitor animal body weight and general health throughout the study. Measure tumor volume with calipers at regular intervals.

  • Endpoint Analysis: At the end of the treatment period, euthanize the mice and collect blood for chemistry analysis. Excise the tumors, weigh them, and process them for gene expression analysis (e.g., qPCR for TDO2, CYP1B1, TGF-β3) and immunohistochemistry (e.g., for collagen, Ki67).

In_Vivo_Study_Workflow Start Establish Xenograft Model in Mice Group_Assignment Randomize into Vehicle & this compound Groups Start->Group_Assignment Treatment Daily IP Injection for 2 Months Group_Assignment->Treatment Monitoring Monitor Body Weight & Tumor Volume Treatment->Monitoring Endpoint Euthanize & Collect Blood and Tumors Monitoring->Endpoint At Study End Analysis Analyze Blood Chemistry, Tumor Weight, Gene Expression & IHC Endpoint->Analysis

Caption: Workflow for an in vivo efficacy study of this compound.

HPLC Analysis of Tryptophan and Kynurenine

This protocol provides a general method for the simultaneous measurement of tryptophan and kynurenine in biological samples using High-Performance Liquid Chromatography (HPLC).[11][12]

Objective: To quantify the levels of tryptophan and kynurenine in serum or cell culture media.

Materials:

  • HPLC system with UV and fluorescence detectors

  • Reversed-phase C18 column

  • Mobile phase (e.g., 15 mM potassium phosphate, pH 6.4, with 2.7% (v/v) acetonitrile)

  • Trichloroacetic acid (TCA) for protein precipitation

  • Tryptophan and kynurenine standards

  • Internal standard (e.g., 3-nitro-L-tyrosine)

Procedure:

  • Sample Preparation:

    • For serum samples: Add TCA to precipitate proteins, centrifuge, and collect the supernatant.

    • For cell culture media: Collect the media and centrifuge to remove any cells or debris.

  • Standard Curve Preparation: Prepare a series of standard solutions of tryptophan and kynurenine of known concentrations.

  • HPLC Analysis:

    • Inject the prepared samples and standards onto the HPLC system.

    • Use an isocratic mobile phase at a constant flow rate (e.g., 0.8 mL/min).

    • Detect tryptophan using a fluorescence detector (e.g., excitation at 285 nm, emission at 365 nm).

    • Detect kynurenine using a UV detector (e.g., at 360 nm).

  • Quantification:

    • Integrate the peak areas for tryptophan and kynurenine in the samples and standards.

    • Construct a standard curve by plotting peak area against concentration for the standards.

    • Determine the concentrations of tryptophan and kynurenine in the samples by interpolating their peak areas on the standard curve.

Conclusion

This compound is a valuable research tool for investigating the role of the tryptophan-kynurenine pathway in health and disease. Its high potency and selectivity for TDO make it an ideal probe for elucidating the downstream consequences of TDO inhibition. The experimental protocols and pathway diagrams provided in this guide offer a solid foundation for researchers and drug development professionals to design and execute studies aimed at further understanding and potentially targeting this important metabolic pathway.

References

early studies on 680C91 TDO inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on Early Studies of the TDO Inhibitor 680C91

Introduction

Tryptophan 2,3-dioxygenase (TDO) is a heme-containing enzyme that catalyzes the first and rate-limiting step in the kynurenine pathway, the primary route of tryptophan catabolism in the body.[1][2] TDO is primarily expressed in the liver, where it plays a crucial role in regulating systemic tryptophan levels.[1][3] In recent years, TDO has emerged as a promising therapeutic target in several disease areas, including cancer immunotherapy and neurodegenerative disorders, due to the immunosuppressive and neurotoxic effects of downstream metabolites of the kynurenine pathway.[3][4]

This compound, with the chemical name (E)-6-fluoro-3-[2-(3-pyridyl)vinyl]-1H-indole, was one of the first potent and selective inhibitors of TDO to be developed.[5] Early research on this compound has been instrumental in elucidating the physiological and pathophysiological roles of TDO and has paved the way for the development of next-generation TDO inhibitors. This guide provides a comprehensive overview of the foundational studies on this compound, focusing on its biochemical activity, experimental methodologies, and its effects on relevant signaling pathways.

Quantitative Data

The following tables summarize the key quantitative findings from early preclinical studies of this compound.

Table 1: In Vitro Inhibitory Activity and Selectivity of this compound

TargetParameterValueSpeciesNotesReference(s)
TDOKi51 nMRatCompetitive inhibitor with respect to tryptophan.[5][6][7]
IDO1InhibitionNo activityNot specifiedTested at 10 µM.[5][6]
MAO-AInhibitionNo activityNot specifiedTested at 10 µM.[5][6]
MAO-BInhibitionNo activityNot specifiedTested at 10 µM.[5][6]
5-HT UptakeInhibitionNo activityNot specifiedTested at 10 µM.[5][6]
5-HT Receptors (1A, 1D, 2A, 2C)InhibitionNo activityNot specifiedTested at 10 µM.[5][6]

Table 2: In Vivo Effects of this compound in Preclinical Models

Animal ModelTreatmentKey FindingsReference(s)
RatSingle dose (unspecified)Marked increases in brain tryptophan, serotonin (5-HT), and 5-hydroxyindoleacetic acid (5-HIAA).[5][7]
APP23 Mice (Alzheimer's model)7.5 mg/kg via oral gavage, 6 days/week for 6 weeksRestored recognition memory deficits. Trend towards reduced kynurenine in serum. No significant effect on kynurenine pathway metabolites in the brain.[8]
SCID Mice with Fibroid XenograftsDaily intraperitoneal administration for 2 months30% reduction in fibroid xenograft weight. Lower levels of kynurenine in xenografts.[9]
Glioma Cell Lines (T98G)10 and 20 µM for 24 hoursIncreased DNA damage and reduced cell viability when combined with the chemotherapy agent BCNU.[10]

Experimental Protocols

Detailed methodologies for the key experiments cited in the early studies of this compound are provided below.

TDO Enzyme Inhibition Assay (Cell-Free)

This assay measures the direct inhibitory effect of this compound on TDO enzyme activity.

  • Enzyme Source: Recombinant TDO2 enzyme is used.[11]

  • Reaction Mixture: The assay is typically performed in a 96-well or 384-well plate format.[11][12] Each well contains the TDO enzyme in an appropriate assay buffer.

  • Inhibitor Addition: this compound is dissolved in a suitable solvent (e.g., DMSO) and added to the test wells at various concentrations. Control wells receive the solvent alone.[11]

  • Substrate Addition: The reaction is initiated by adding the substrate, L-tryptophan.[7]

  • Incubation: The plate is incubated at room temperature for a defined period (e.g., 90 minutes) with gentle agitation.[11]

  • Detection: The product of the reaction, N-formylkynurenine (which is rapidly converted to kynurenine), is measured. This can be done by:

    • Absorbance: Measuring the absorbance at a wavelength of 320-325 nm.[11]

    • Fluorometry: Using a fluorogenic reagent that reacts with N-formylkynurenine to produce a fluorescent signal.[12]

    • HPLC: Separating and quantifying kynurenine in the reaction mixture.[1]

  • Data Analysis: The percentage of inhibition is calculated by comparing the signal in the inhibitor-treated wells to the control wells. The Ki or IC50 value is then determined from the dose-response curve.

Cell-Based Assays

These assays evaluate the effects of this compound on cellular processes.

  • Tryptophan Catabolism Assay:

    • Cell Culture: Tumor cell lines expressing TDO (e.g., glioblastoma cell line A172) are cultured in 96-well plates.[1][13]

    • Treatment: Cells are treated with varying concentrations of this compound for a specified duration (e.g., 14-24 hours).[1]

    • Supernatant Analysis: The culture supernatant is collected, and the concentrations of tryptophan and kynurenine are measured by High-Performance Liquid Chromatography (HPLC).[1]

    • Endpoint: The inhibition of tryptophan degradation and kynurenine production is determined.

  • Cell Viability Assay (e.g., Calcein AM Assay):

    • Cell Plating: Cells (e.g., T98G glioma cells) are plated in a 96-well dish.[10]

    • Treatment: Cells are treated with this compound, often in combination with another therapeutic agent like BCNU, for a set period (e.g., 48 hours).[10]

    • Staining: The cells are incubated with Calcein AM dye, which is converted to a fluorescent product by live cells.[10]

    • Measurement: Fluorescence is measured using a plate reader to determine the percentage of viable cells.[10]

  • Clonogenic Assay:

    • Cell Plating: A low number of cells (e.g., 500 cells/well) are plated in a 6-well dish and allowed to adhere.[10]

    • Treatment: Cells are treated with this compound and/or other agents for a short duration (e.g., 1 hour).[10]

    • Recovery: The treatment media is replaced with fresh media, and the cells are allowed to grow for 8-10 days to form colonies.[10]

    • Staining and Counting: The colonies are fixed and stained with crystal violet. Colonies containing at least a certain number of cells (e.g., 25) are counted to determine the surviving fraction.[10]

In Vivo Animal Studies

These studies assess the physiological and therapeutic effects of this compound in a whole-organism context.

  • Alzheimer's Disease Model (APP23 Mice):

    • Animals: Male heterozygous APP23 mice and wild-type littermates are used.[8]

    • Drug Administration: this compound (e.g., 7.5 mg/kg) or vehicle (DMSO) is administered via oral gavage for a prolonged period (e.g., 6 weeks).[8]

    • Behavioral Testing: Cognitive function is assessed using tests such as the Novel Object Recognition (NOR) test and the Morris Water Maze (MWM) to evaluate memory.[8]

    • Metabolite Analysis: Following the treatment period, blood and brain tissues (cortex, hippocampus, cerebellum) are collected to measure the concentrations of kynurenine pathway metabolites using HPLC/MS-MS.[8]

  • Cancer Xenograft Model:

    • Animals: Immunodeficient mice (e.g., SCID mice) are used.[9]

    • Tumor Implantation: Human fibroid tissue or cancer cells are implanted to form xenografts.[9]

    • Treatment: Once tumors are established, mice are treated with this compound or vehicle via daily intraperitoneal injection for an extended period (e.g., 2 months).[9]

    • Endpoint Analysis: At the end of the study, tumor weight is measured. The tumors may also be analyzed for kynurenine levels and the expression of relevant genes and proteins.[9]

Visualizations

The following diagrams illustrate key pathways and workflows related to the study of this compound.

G cluster_pathway Kynurenine Pathway cluster_inhibitor Inhibition cluster_effects Downstream Effects Trp Tryptophan NFK N-Formylkynurenine Trp->NFK TDO / IDO1 Kyn Kynurenine NFK->Kyn Downstream Downstream Metabolites (e.g., Kynurenic Acid, Quinolinic Acid) Kyn->Downstream ImmuneSupp Immune Suppression Downstream->ImmuneSupp Neurotox Neurotoxicity Downstream->Neurotox inhibitor This compound inhibitor->Trp Blocks conversion

Caption: The Kynurenine Pathway and the inhibitory action of this compound on TDO.

G start Start: Animal Model Selection (e.g., APP23 Mice, Xenograft Model) treatment Treatment Phase: Administer this compound or Vehicle (e.g., Oral Gavage, IP Injection) start->treatment monitoring In-Life Monitoring: Body Weight, Health Status treatment->monitoring behavior Behavioral Assessment (if applicable, e.g., NOR, MWM) treatment->behavior endpoint Endpoint: Sacrifice and Tissue Collection (Blood, Brain, Tumor) monitoring->endpoint behavior->endpoint analysis Sample Analysis: - HPLC/MS-MS for Metabolites - Gene/Protein Expression - Tumor Weight Measurement endpoint->analysis results Data Analysis & Interpretation analysis->results

Caption: A typical experimental workflow for in vivo studies of this compound.

G C91 This compound TDO TDO Enzyme C91->TDO Inhibits Trp_Kyn Tryptophan -> Kynurenine Conversion C91->Trp_Kyn Blocks TDO->Trp_Kyn Catalyzes Kyn_Levels Decreased Kynurenine Levels Trp_Kyn->Kyn_Levels Leads to Trp_Levels Increased Tryptophan Levels Trp_Kyn->Trp_Levels Leads to Immune Reduced Immune Suppression Kyn_Levels->Immune Results in Neuro Altered Neurotransmitter Levels (e.g., Serotonin) Trp_Levels->Neuro Results in

Caption: Logical relationship of this compound's mechanism and its downstream effects.

Conclusion

The early studies on this compound were pivotal in establishing Tryptophan 2,3-dioxygenase as a druggable target. This research demonstrated that this compound is a potent and selective inhibitor of TDO, capable of modulating the kynurenine pathway both in vitro and in vivo.[5][6] These foundational studies provided the crucial proof-of-concept that TDO inhibition could have therapeutic benefits in diverse pathological contexts, from neurodegenerative diseases to cancer.[2][8][9] However, limitations such as poor aqueous solubility and low oral bioavailability have restricted its clinical development, positioning this compound primarily as a valuable tool compound for preclinical research.[1][2] The insights gained from these early investigations have been instrumental in guiding the ongoing discovery and development of novel TDO inhibitors with improved pharmaceutical properties.

References

Foundational Research on 680C91: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

680C91 is a potent and selective competitive inhibitor of Tryptophan 2,3-dioxygenase (TDO), a key enzyme in the kynurenine pathway of tryptophan metabolism. By blocking TDO, this compound modulates the downstream effects of this pathway, which has significant implications for several pathological conditions, including cancer, neurodegenerative diseases, and fibroids. This technical guide provides an in-depth overview of the foundational research on this compound, including its mechanism of action, key experimental data, and detailed protocols for its study.

Mechanism of Action

This compound exerts its biological effects through the competitive inhibition of TDO, an enzyme that catalyzes the first and rate-limiting step in the kynurenine pathway: the conversion of L-tryptophan to N-formylkynurenine.[1] This inhibition is highly selective for TDO over the other tryptophan-catabolizing enzyme, indoleamine 2,3-dioxygenase (IDO).[1]

The kynurenine pathway is a critical metabolic route that, under normal physiological conditions, regulates tryptophan levels. However, in various disease states, the upregulation of TDO can lead to an accumulation of kynurenine and its downstream metabolites. These metabolites have been implicated in creating an immunosuppressive tumor microenvironment, promoting neurotoxicity, and contributing to the pathophysiology of fibroids.[2][3] By inhibiting TDO, this compound effectively reduces the production of kynurenine, thereby mitigating its downstream effects.[4]

The Kynurenine Pathway

The following diagram illustrates the central role of TDO in the kynurenine pathway and the point of intervention for this compound.

Kynurenine_Pathway Tryptophan Tryptophan TDO TDO Tryptophan->TDO IDO IDO Tryptophan->IDO NFK N-formylkynurenine KF Kynurenine Formamidase NFK->KF Kynurenine Kynurenine KAT KAT Kynurenine->KAT KMO KMO Kynurenine->KMO KYNU Kynureninase Kynurenine->KYNU Kynurenic_Acid Kynurenic Acid Anthranilic_Acid Anthranilic Acid Three_HK 3-Hydroxykynurenine Xanthurenic_Acid Xanthurenic Acid Three_HK->Xanthurenic_Acid Three_HK->KYNU Three_HAA 3-Hydroxyanthranilic Acid HAAO HAAO Three_HAA->HAAO Quinolinic_Acid Quinolinic Acid QPRT QPRT Quinolinic_Acid->QPRT NAD NAD+ TDO->NFK IDO->NFK KF->Kynurenine KAT->Kynurenic_Acid KMO->Three_HK KYNU->Anthranilic_Acid KYNU->Three_HAA HAAO->Quinolinic_Acid QPRT->NAD Inhibitor This compound Inhibitor->TDO

Figure 1: The Kynurenine Pathway and the inhibitory action of this compound on TDO.
TDO-Mediated Immune Suppression in Cancer

In the context of oncology, TDO expressed by tumor cells creates an immunosuppressive microenvironment by depleting tryptophan and producing kynurenine.[2][5] Tryptophan depletion inhibits the proliferation of effector T cells, while kynurenine actively promotes the generation of regulatory T cells (Tregs) and induces T cell apoptosis.[2][5] this compound, by blocking TDO, can reverse this immunosuppression and enhance anti-tumor immunity.

TDO_Immune_Suppression cluster_tumor Tumor Cell cluster_tme Tumor Microenvironment cluster_tcell T Cell TDO TDO Kynurenine_out Kynurenine TDO->Kynurenine_out Tryptophan_in Tryptophan Tryptophan_in->TDO Tryptophan_low Tryptophan Depletion Tryptophan_in->Tryptophan_low Depletion Kynurenine_high Kynurenine Accumulation Kynurenine_out->Kynurenine_high TCell_Proliferation Proliferation Tryptophan_low->TCell_Proliferation Inhibits TCell_Apoptosis Apoptosis Kynurenine_high->TCell_Apoptosis Induces Treg Regulatory T Cell (Treg) Generation Kynurenine_high->Treg Promotes Inhibitor This compound Inhibitor->TDO

Figure 2: TDO-mediated immune suppression and its reversal by this compound.

Quantitative Data Summary

The following tables summarize key quantitative data for this compound from foundational research studies.

Table 1: In Vitro Inhibitory Activity of this compound

ParameterValueSpeciesNotes
Ki (TDO) 51 nMRatCompetitive inhibition with respect to tryptophan.[1]
IC50 (TDO) Not explicitly reportedHumanCellular assays show potent inhibition.[3]
Selectivity No inhibitory activity against IDO, MAO-A, MAO-B, 5-HT uptake, or various 5-HT receptors at 10 µM.RatHighly selective for TDO.[1]

Table 2: In Vivo and Cellular Experimental Concentrations of this compound

ApplicationConcentration/DosageCell Line/Animal ModelOutcome
Cell Viability Assay 10 and 20 µMT98G glioma cellsUsed to assess the impact on DNA damage tolerance and repair.[6]
Enzymatic Assay 25 µMClarified cell extractsConfirmed direct inhibition of TDO activity.[3]
In Vivo Study (Fibroids) 10 mg/kg daily (i.p.)SCID mice with human fibroid xenografts30% reduction in fibroid xenograft weight after 2 months.[7]
In Vivo Study (Alzheimer's) Oral administration (concentration not specified)APP23 mouse modelRestored recognition memory deficits.[8]
In Vivo Study (Cancer) 160 mg/kg/day in drinking waterMiceShowed poor bioavailability.[3]

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used in the foundational research of this compound.

TDO Inhibition Assay (Enzymatic)

This protocol is for determining the direct inhibitory effect of this compound on TDO enzyme activity in clarified cell extracts.

Workflow Diagram:

TDO_Inhibition_Assay start Start cell_lysis Prepare Clarified Cell Extracts start->cell_lysis incubation Incubate Extracts with L-tryptophan and this compound cell_lysis->incubation hplc Measure Kynurenine Production by HPLC incubation->hplc analysis Calculate TDO Inhibition hplc->analysis end End analysis->end

Figure 3: Workflow for the TDO enzymatic inhibition assay.

Methodology:

  • Preparation of Cell Extracts:

    • Culture cells expressing TDO to confluency.

    • Harvest and lyse the cells in a suitable buffer (e.g., Tris-HCl with protease inhibitors).

    • Centrifuge the lysate at high speed (e.g., 14,000 x g) to pellet cellular debris.

    • Collect the supernatant (clarified cell extract) containing the TDO enzyme.

  • Inhibition Assay:

    • In a microplate, combine the clarified cell extract with a solution of L-tryptophan (e.g., 1 mM final concentration).

    • Add varying concentrations of this compound (or vehicle control) to the wells. A typical concentration to confirm inhibition is 25 µM.[3]

    • Incubate the reaction mixture at 37°C for a predetermined time, ensuring the reaction is in the linear phase of N-formylkynurenine production.

  • Quantification of Kynurenine:

    • Stop the reaction by adding a precipitating agent (e.g., trichloroacetic acid).

    • Centrifuge to remove precipitated proteins.

    • Analyze the supernatant for kynurenine concentration using High-Performance Liquid Chromatography (HPLC).

High-Performance Liquid Chromatography (HPLC) for Tryptophan and Kynurenine

This protocol outlines a general method for the simultaneous measurement of tryptophan and kynurenine in biological samples.

Methodology:

  • Sample Preparation:

    • For serum or plasma samples, deproteinize by adding trichloroacetic acid (e.g., 10% w/v), followed by centrifugation.[9]

    • For cell culture supernatants, centrifugation may be sufficient to remove cellular debris.

    • An internal standard (e.g., 3-nitro-L-tyrosine) should be added to the samples before deproteinization to account for extraction efficiency and injection variability.[9]

  • Chromatographic Conditions:

    • Column: A reversed-phase C18 column is commonly used.

    • Mobile Phase: A gradient of an aqueous buffer (e.g., phosphate buffer) and an organic solvent (e.g., acetonitrile or methanol) is typically employed.

    • Detection:

      • Tryptophan is detected by its native fluorescence (e.g., excitation at 285 nm and emission at 365 nm).[9]

      • Kynurenine is detected by UV absorbance (e.g., at 360 nm).[9]

  • Quantification:

    • Generate a standard curve for both tryptophan and kynurenine of known concentrations.

    • Calculate the concentration of the analytes in the samples by comparing their peak areas to the standard curve, normalized to the internal standard.

Cell Viability Assay (MTT)

This protocol describes the use of the MTT assay to assess the effect of this compound, alone or in combination with other agents, on cell viability.

Methodology:

  • Cell Plating:

    • Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ cells/well for T98G cells).[6]

    • Allow the cells to adhere and grow overnight.

  • Treatment:

    • Treat the cells with varying concentrations of this compound (e.g., 10 and 20 µM) and/or other compounds of interest.[6]

    • Include vehicle-treated control wells.

    • Incubate for the desired treatment period (e.g., 24-72 hours).

  • MTT Incubation:

    • Add MTT solution (e.g., 0.5 mg/mL in sterile PBS) to each well.

    • Incubate at 37°C for 2-4 hours, allowing viable cells to reduce the yellow MTT to purple formazan crystals.

  • Solubilization and Measurement:

    • Carefully remove the MTT solution.

    • Add a solubilizing agent (e.g., DMSO or a specialized detergent reagent) to each well to dissolve the formazan crystals.

    • Measure the absorbance at a wavelength of 570-590 nm using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from the readings.

    • Express cell viability as a percentage of the vehicle-treated control.

In Vivo Administration in Mouse Models

This section provides general guidelines for the administration of this compound in mice.

Methodology:

  • Preparation of Dosing Solution:

    • This compound has poor aqueous solubility.[3]

    • For intraperitoneal (i.p.) injection, this compound can be dissolved in DMSO and then diluted with a vehicle such as saline. A final DMSO concentration should be kept low to avoid toxicity.[7]

    • For oral administration, this compound has been administered in the drinking water, though this route may result in low bioavailability.[3] A stock solution in DMSO can be diluted in acidified water (pH 3.2) to improve solubility.[8]

  • Administration:

    • Intraperitoneal Injection: A typical dose for fibroid xenograft studies is 10 mg/kg administered daily.[7]

    • Oral Gavage or in Drinking Water: While used in some studies, the poor bioavailability of this compound via this route should be considered.[3]

  • Monitoring:

    • Monitor the animals for any signs of toxicity, including changes in body weight, behavior, and overall health.

    • At the end of the study, tissues and/or plasma can be collected for analysis of this compound levels and its effects on tryptophan and kynurenine concentrations.

Conclusion

This compound is a valuable research tool for investigating the role of the kynurenine pathway in health and disease. Its high potency and selectivity for TDO make it a precise instrument for dissecting the biological functions of this enzyme. The data and protocols presented in this guide provide a solid foundation for researchers, scientists, and drug development professionals to design and execute further studies on this compound and the broader field of tryptophan metabolism. Further research is warranted to improve its pharmacokinetic properties for potential therapeutic applications.

References

Methodological & Application

Application Notes and Protocols for 680C91 in Vivo Mouse Studies

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 680C91, a selective inhibitor of tryptophan 2,3-dioxygenase (TDO), in in vivo mouse studies. This document includes a summary of reported dosages, detailed experimental protocols for administration, and a diagram of the relevant signaling pathway.

Introduction

This compound is a potent and selective inhibitor of tryptophan 2,3-dioxygenase (TDO), the rate-limiting enzyme in the kynurenine pathway of tryptophan catabolism.[1][2][3][4][5] TDO is overexpressed in various pathological conditions, including cancer and neurological disorders, making it a compelling therapeutic target.[6][7] Inhibition of TDO by this compound leads to a decrease in the production of kynurenine, an endogenous ligand of the aryl hydrocarbon receptor (AhR), and a subsequent increase in tryptophan levels.[4][8] This modulation of the kynurenine pathway has shown therapeutic potential in preclinical models of fibroids, cancer, and Alzheimer's disease.[1][8]

Data Presentation

The following table summarizes the quantitative data from various in vivo mouse studies that have utilized this compound. This allows for easy comparison of dosages, administration routes, and experimental models.

Mouse ModelDosageAdministration RouteDosing ScheduleKey FindingsReference
Severe Combined Immunodeficiency (SCID) mice with human fibroid xenografts10 mg/kgIntraperitoneal (i.p.)Daily for 2 months30% reduction in fibroid xenograft weight; decreased kynurenine levels.[2][8]
Male C57Bl6/NCrl mice (acute neurochemical study)15 mg/kgOral (per os)Acute treatmentSignificant increase in brain tryptophan levels.[1][3]
BALB/c nude mice with esophageal squamous cell carcinoma xenografts15 mg/kgOral (in drinking water, pH 2.5)Every 2 days for 19 daysNot specified in snippet.[9]
Tumor-bearing mice (general)160 mg/kg/dayOral (in drinking water)Up to 7 daysPoor bioavailability, plasma concentrations below 0.8 µM.[10]
APP23 mouse model of Alzheimer's DiseaseNot specified in snippetOral gavageLong-termReversed recognition memory deficits.[11]

Experimental Protocols

Protocol 1: Intraperitoneal (i.p.) Administration of this compound for Fibroid Xenograft Model

This protocol is based on the methodology used in studies with SCID mice bearing human fibroid xenografts.[2][8]

1. Materials:

  • This compound (powder)
  • Dimethyl sulfoxide (DMSO)
  • Sterile saline (0.9% NaCl)
  • Sterile 1.5 mL microcentrifuge tubes
  • Sterile syringes (1 mL) and needles (27-30 gauge)
  • Vortex mixer

2. Preparation of Dosing Solution (for a target dose of 10 mg/kg):

  • Stock Solution: Prepare a stock solution of this compound in DMSO. For example, dissolve 5 mg of this compound in 1 mL of DMSO to get a 5 mg/mL stock solution.
  • Working Solution: On the day of injection, dilute the stock solution with a vehicle buffer of DMSO and saline. A common vehicle ratio is 1:9 (DMSO:saline).[2]
  • To prepare the final injection solution, first dissolve this compound in DMSO (e.g., 0.05 mg/ml), then dilute with the vehicle buffer (DMSO:saline = 1:9) for a total injection volume of 100 µL per mouse.[2] Ensure the final concentration is appropriate for the target dose and injection volume. For a 20g mouse, a 10 mg/kg dose requires 0.2 mg of this compound.

3. Animal Dosing Procedure:

  • Weigh each mouse to determine the precise injection volume.
  • Gently restrain the mouse to expose the abdomen.
  • Insert the needle into the peritoneal cavity at a shallow angle to avoid puncturing internal organs.
  • Inject the calculated volume of the this compound solution slowly.
  • Monitor the mouse for any immediate adverse reactions.
  • Repeat the administration daily for the duration of the study (e.g., 2 months).[2][8]

Protocol 2: Oral Administration of this compound for Acute Neurochemical Studies

This protocol is adapted from studies investigating the acute effects of this compound on brain tryptophan levels.[1][3]

1. Materials:

  • This compound (powder)
  • Vehicle for oral administration (e.g., 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline)[3]
  • Sterile water
  • Oral gavage needles
  • Sterile syringes (1 mL)

2. Preparation of Dosing Solution (for a target dose of 15 mg/kg):

  • Prepare the vehicle solution by sequentially adding and mixing the components: 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[3]
  • Dissolve the this compound powder in the vehicle to achieve the desired final concentration. For a 15 mg/kg dose in a 20g mouse (requiring 0.3 mg) and a typical gavage volume of 100 µL, the concentration would be 3 mg/mL.
  • Ensure the solution is clear and homogenous. Sonication may be used to aid dissolution.[3]
  • It is recommended to prepare the working solution fresh on the day of use.[3]

3. Animal Dosing Procedure:

  • Weigh each mouse to calculate the exact volume to be administered.
  • Gently restrain the mouse and insert the oral gavage needle carefully into the esophagus.
  • Administer the calculated volume of the this compound solution.
  • Monitor the animal for any signs of distress during and after the procedure.

Mandatory Visualization

TDO_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell Tryptophan_ext Tryptophan Tryptophan_int Tryptophan Tryptophan_ext->Tryptophan_int Transport TDO TDO Tryptophan_int->TDO Kynurenine Kynurenine TDO->Kynurenine Catalysis AhR AhR Kynurenine->AhR Activation AhR_ARNT AhR-ARNT Complex AhR->AhR_ARNT ARNT ARNT ARNT->AhR_ARNT XRE XRE AhR_ARNT->XRE Binding Gene_Expression Target Gene Expression XRE->Gene_Expression Transcription Cthis compound This compound Cthis compound->TDO Inhibition

Caption: TDO signaling pathway and the inhibitory action of this compound.

Experimental_Workflow cluster_prep Preparation cluster_admin Administration cluster_monitoring Monitoring & Analysis Formulation Prepare this compound Dosing Solution Dosing Administer this compound (i.p. or Oral Gavage) Formulation->Dosing Animal_Prep Acclimatize and Weigh Mice Animal_Prep->Dosing Observation Monitor Animal Health and Behavior Dosing->Observation Data_Collection Collect Tissues/Blood for Analysis Observation->Data_Collection Analysis Analyze Endpoints (e.g., Tumor Size, Biomarkers) Data_Collection->Analysis

Caption: General experimental workflow for in vivo mouse studies with this compound.

References

Application Notes and Protocols for 680C91

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

680C91 is a potent and selective inhibitor of the enzyme tryptophan 2,3-dioxygenase (TDO)[1][2]. TDO is a key enzyme in the kynurenine pathway, which is responsible for the catabolism of the essential amino acid tryptophan[3][4][5]. By inhibiting TDO, this compound blocks the degradation of tryptophan, leading to increased levels of tryptophan and its downstream metabolite serotonin in the brain[1][6]. This mechanism of action makes this compound a valuable research tool for studying the roles of the kynurenine pathway in various physiological and pathological processes, including cancer, neurodegenerative diseases, and immune responses[2][4][7][8]. These notes provide detailed protocols for the dissolution and application of this compound in experimental settings.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented below.

PropertyValueReference(s)
Chemical Name 6-Fluoro-3-[(1E)-2-(3-pyridinyl)ethenyl]-1H-indole[1][9]
Molecular Formula C₁₅H₁₁FN₂[1][2]
Molecular Weight 238.26 g/mol [1][2]
CAS Number 163239-22-3[1][9]
Appearance Solid powder[9]
Purity ≥98%[1][2]
Inhibition Constant (Ki) 51 nM for Tryptophan 2,3-dioxygenase (TDO)[1][6][7][10]

Solubility Data

This compound exhibits limited solubility in aqueous solutions but is soluble in organic solvents. It is crucial to use fresh, anhydrous solvents, as the presence of moisture can significantly reduce solubility, especially in DMSO[7][10].

SolventMaximum Concentration (mM)Maximum Concentration (mg/mL)Reference(s)
DMSO 100 - 489.68 mM23.83 - 116.67 mg/mL[1][2][7]
Ethanol 50 mM11.91 mg/mL[1][2]
In Vivo Formulation 1 8.73 mM2.08 mg/mL[7]
In Vivo Formulation 2 8.73 mM2.08 mg/mL[7]

Note: Achieving higher concentrations in DMSO may require ultrasonication[7].

Mechanism of Action: TDO Inhibition

This compound acts as a competitive inhibitor of TDO with respect to its substrate, tryptophan[6][10]. TDO catalyzes the first and rate-limiting step in the kynurenine pathway, converting tryptophan to N-formylkynurenine, which is then rapidly converted to kynurenine[3][5]. By inhibiting TDO, this compound prevents tryptophan depletion and the production of downstream kynurenine metabolites. This has significant effects on cellular processes, as tryptophan is essential for protein synthesis and is the precursor for serotonin, while kynurenine and its derivatives are known to have immunomodulatory and neuroactive properties[4][8]. This compound is highly selective for TDO and shows no significant activity against indoleamine 2,3-dioxygenase (IDO1), another key enzyme in tryptophan catabolism, or various other receptors and enzymes at concentrations up to 10 µM[1][2][6][10].

TDO_Pathway cluster_pathway Kynurenine Pathway cluster_inhibitor Inhibitor Action cluster_effects Biological Effects Tryptophan Tryptophan NFK N-Formylkynurenine Tryptophan->NFK TDO / IDO1 Tryptophan_up ↑ Tryptophan Levels Serotonin_up ↑ Serotonin Synthesis Kynurenine Kynurenine NFK->Kynurenine Downstream Downstream Metabolites (e.g., Kynurenic Acid, Quinolinic Acid) Kynurenine->Downstream Kyn_down ↓ Kynurenine Production Immune_Mod Immune Modulation Neuro_Mod Neuromodulation TDO TDO Enzyme Inhibitor This compound Inhibitor->TDO inhibits

Caption: TDO inhibition by this compound blocks tryptophan catabolism.

Experimental Protocols

5.1. Preparation of Stock Solutions

Materials:

  • This compound powder

  • Anhydrous Dimethyl Sulfoxide (DMSO) or 100% Ethanol

  • Sterile, conical polypropylene tubes

  • Vortex mixer and/or sonicator

Protocol for 100 mM DMSO Stock:

  • Equilibrate the this compound vial to room temperature before opening.

  • Weigh the desired amount of this compound powder. For example, to prepare 1 mL of 100 mM stock, weigh 23.83 mg.

  • Add the appropriate volume of anhydrous DMSO. For 1 mL of stock, add 1 mL of DMSO.

  • Vortex thoroughly to dissolve the powder. If precipitation occurs, gentle warming (not exceeding 37°C) and/or sonication can be used to aid dissolution[7].

  • Once fully dissolved, aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

Protocol for 50 mM Ethanol Stock:

  • Follow steps 1 and 2 from the DMSO protocol. To prepare 1 mL of 50 mM stock, weigh 11.91 mg of this compound.

  • Add the appropriate volume of 100% ethanol.

  • Vortex thoroughly until the powder is completely dissolved.

Storage of Stock Solutions:

  • Store stock solutions at -20°C for up to 3 months or at -80°C for up to 6 months[7][9].

  • Before use, thaw the stock solution at room temperature and vortex briefly.

5.2. Preparation of Working Solutions for In Vitro Assays

Materials:

  • This compound stock solution (e.g., 100 mM in DMSO)

  • Sterile cell culture medium or aqueous buffer (e.g., PBS)

Protocol:

  • Thaw the stock solution as described above.

  • Perform a serial dilution of the stock solution into the final cell culture medium or assay buffer to achieve the desired working concentration.

  • For example, to prepare 1 mL of a 20 µM working solution from a 100 mM stock, first create an intermediate dilution (e.g., 1:100, add 10 µL of stock to 990 µL of medium to get 1 mM). Then, add 20 µL of the 1 mM intermediate solution to 980 µL of medium.

  • Important: The final concentration of the organic solvent (e.g., DMSO) in the working solution should be kept low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity. Ensure the vehicle control group in the experiment contains the same final concentration of the solvent.

  • Typical working concentrations for cell-based assays range from 0.1 µM to 50 µM[7][10][11].

Workflow A Weigh this compound Powder B Dissolve in Anhydrous Organic Solvent (e.g., DMSO) A->B C Vortex / Sonicate to Create Stock Solution B->C D Store Aliquots at -20°C or -80°C C->D E Thaw Stock Solution D->E F Dilute Stock in Aqueous Buffer / Medium E->F I Prepare In Vivo Formulation (e.g., with PEG300, Tween-80) E->I H Add to In Vitro Assay (e.g., Cell Culture) F->H G Prepare Vehicle Control (Same Solvent %) G->H J Administer to Animal Model I->J

Caption: General experimental workflow for this compound preparation.

5.3. Preparation of Formulations for In Vivo Studies

Due to its poor aqueous solubility and low oral bioavailability, specific formulations are required for in vivo experiments[3][4].

Protocol 1 (PEG300/Tween-80 Formulation)[7]:

  • Prepare a stock solution of this compound in DMSO (e.g., 20.8 mg/mL).

  • For a final solution, mix the components in the following ratio:

    • 10% DMSO (containing this compound)

    • 40% PEG300

    • 5% Tween-80

    • 45% Saline

  • Add each solvent one by one, ensuring the solution is clear after each addition. Sonication may be required. This protocol yields a clear solution with a solubility of up to 2.08 mg/mL (8.73 mM)[7].

Protocol 2 (SBE-β-CD Formulation)[7]:

  • Prepare a stock solution of this compound in DMSO.

  • Prepare a 20% solution of Sulfobutylether-β-cyclodextrin (SBE-β-CD) in saline.

  • Mix the components in the following ratio:

    • 10% DMSO (containing this compound)

    • 90% of the 20% SBE-β-CD in Saline solution

  • Add each component sequentially and mix well. Sonication may be necessary to achieve a clear solution. This also yields a solubility of up to 2.08 mg/mL (8.73 mM)[7].

Protocol 3 (Corn Oil Suspension for Oral Gavage)[10]:

  • Prepare a 6 mg/mL stock solution of this compound in DMSO.

  • To prepare a 1 mL working solution, add 50 µL of the clear DMSO stock solution to 950 µL of corn oil and mix thoroughly.

Administration:

  • For studies in rats, oral gavage administration at a dosage of 15 mg/kg has been reported to significantly increase brain tryptophan levels[6][10].

  • Always include a vehicle control group that receives the same formulation without the active compound.

Safety and Handling

  • Handle this compound in a well-ventilated area.

  • Wear appropriate personal protective equipment (PPE), including gloves, a lab coat, and safety glasses.

  • Refer to the manufacturer's Safety Data Sheet (SDS) for complete safety and handling information.

  • For research use only. Not for human or veterinary use.

References

Application Notes and Protocols for 680C91 Administration in Glioblastoma Cell Lines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for studying the effects of 680C91, a potent and selective inhibitor of tryptophan 2,3-dioxygenase (TDO), in glioblastoma (GBM) cell lines.[1][2]

Introduction

Glioblastoma is an aggressive and challenging brain tumor to treat.[3] One of the mechanisms contributing to GBM's resilience is the alteration of metabolic pathways, including the kynurenine pathway, which is initiated by the enzyme tryptophan 2,3-dioxygenase (TDO). TDO is overexpressed in many tumors, including glioblastoma, and its activity is associated with immune evasion and tumor progression.[2] The compound this compound is a selective inhibitor of TDO, making it a valuable tool for investigating the therapeutic potential of targeting this pathway in glioblastoma.[1][2]

These notes provide protocols for assessing the impact of this compound on glioblastoma cell viability and apoptosis, and for investigating its effects on the PI3K/Akt signaling pathway, a critical regulator of cell survival and proliferation in cancer.[3][4]

Data Presentation

Table 1: Summary of Reported Effects of this compound in Glioblastoma Cell Lines
ParameterCell Line(s)Concentration(s)Observed EffectReference(s)
TDO InhibitionVarious tumor cell lines20 µM, 25 µMComplete or significant blockage of tryptophan degradation and kynurenine production.[2]
DNA Damage ResponseT98G, U-251 MG10 µM, 20 µMIncreased DNA strand breaks induced by BCNU; decreased pS345 Chk1 and γH2AX, increased pT68 Chk2.[5]
Cell ProliferationUterine stromal cells5 µM, 10 µMSignificant decrease in proliferation.

Experimental Protocols

Protocol 1: Cell Viability Assessment using MTT Assay

This protocol outlines the procedure for determining the effect of this compound on the viability of glioblastoma cell lines using a 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.

Materials:

  • Glioblastoma cell lines (e.g., U87, T98G, U-251 MG)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (stock solution in DMSO)

  • 96-well plates

  • MTT reagent (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count glioblastoma cells.

    • Seed 1 x 104 cells per well in 100 µL of complete culture medium in a 96-well plate.[6]

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.[7]

  • This compound Treatment:

    • Prepare serial dilutions of this compound in complete culture medium from a stock solution. Suggested concentrations to test range from 1 µM to 50 µM.

    • Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

    • Incubate for 24, 48, or 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Assay:

    • After the incubation period, add 10 µL of MTT reagent (5 mg/mL) to each well.

    • Incubate for 2-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.

    • Carefully remove the medium from each well.

    • Add 100 µL of solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Incubate at room temperature in the dark for at least 2 hours with gentle shaking.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.[7]

    • Use a reference wavelength of 630 nm to subtract background absorbance.

    • Calculate cell viability as a percentage of the vehicle-treated control cells.

Protocol 2: Apoptosis Assessment using Annexin V/Propidium Iodide (PI) Staining

This protocol describes how to quantify apoptosis in glioblastoma cells treated with this compound using Annexin V and Propidium Iodide (PI) staining followed by flow cytometry.

Materials:

  • Glioblastoma cell lines

  • Complete cell culture medium

  • This compound

  • 6-well plates

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment:

    • Seed 2 x 105 cells per well in a 6-well plate with complete culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO2 incubator.

    • Treat the cells with the desired concentrations of this compound (e.g., 10 µM, 20 µM) or vehicle control for 24 or 48 hours.

  • Cell Harvesting and Staining:

    • Harvest both adherent and floating cells. For adherent cells, gently trypsinize and combine with the supernatant.

    • Wash the cells twice with cold PBS by centrifugation (e.g., 300 x g for 5 minutes).

    • Resuspend the cell pellet in 1X Annexin Binding Buffer at a concentration of 1 x 106 cells/mL.[8]

    • Transfer 100 µL of the cell suspension (1 x 105 cells) to a flow cytometry tube.

    • Add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide to each tube.[9]

    • Gently vortex the tubes and incubate for 15 minutes at room temperature in the dark.[8]

    • Add 400 µL of 1X Annexin Binding Buffer to each tube before analysis.[10]

  • Flow Cytometry Analysis:

    • Analyze the samples on a flow cytometer.

    • FITC (Annexin V) is typically detected in the FL1 channel and PI in the FL2 or FL3 channel.

    • Gate the cell population to exclude debris.

    • Analyze the quadrants to differentiate between:

      • Viable cells (Annexin V- / PI-)

      • Early apoptotic cells (Annexin V+ / PI-)

      • Late apoptotic/necrotic cells (Annexin V+ / PI+)

      • Necrotic cells (Annexin V- / PI+)

Protocol 3: Western Blot Analysis of the PI3K/Akt Signaling Pathway

This protocol provides a method for examining the effect of this compound on the phosphorylation status of key proteins in the PI3K/Akt signaling pathway in glioblastoma cells.

Materials:

  • Glioblastoma cell lines

  • Complete cell culture medium

  • This compound

  • 6-well plates

  • RIPA buffer with protease and phosphatase inhibitors

  • BCA Protein Assay Kit

  • SDS-PAGE gels and running buffer

  • Transfer buffer and PVDF membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-p-Akt (Ser473), anti-Akt, anti-p-mTOR, anti-mTOR, anti-PTEN, anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Enhanced chemiluminescence (ECL) substrate

  • Chemiluminescence imaging system

Procedure:

  • Cell Lysis:

    • Seed and treat glioblastoma cells with this compound (e.g., 10 µM, 20 µM) for a specified time (e.g., 6, 12, or 24 hours).

    • Wash cells with ice-cold PBS and lyse them in RIPA buffer.

    • Scrape the cells and collect the lysate.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Collect the supernatant containing the protein lysate.

  • Protein Quantification:

    • Determine the protein concentration of each lysate using a BCA protein assay.

  • SDS-PAGE and Western Blotting:

    • Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

    • Separate the proteins by SDS-PAGE.

    • Transfer the separated proteins to a PVDF membrane.

    • Block the membrane with blocking buffer for 1 hour at room temperature.

    • Incubate the membrane with the primary antibody of interest overnight at 4°C with gentle agitation.

    • Wash the membrane three times with TBST for 10 minutes each.

    • Incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

    • Wash the membrane again three times with TBST.

  • Detection and Analysis:

    • Apply ECL substrate to the membrane.

    • Capture the chemiluminescent signal using an imaging system.

    • Quantify the band intensities using image analysis software and normalize to a loading control like GAPDH.

Mandatory Visualizations

Experimental_Workflow Experimental Workflow for this compound in Glioblastoma Cell Lines cluster_culture Cell Culture & Treatment cluster_assays Cellular Assays cluster_analysis Data Analysis seed_cells Seed Glioblastoma Cells (e.g., U87, T98G) treat_cells Treat with this compound (Various Concentrations & Durations) seed_cells->treat_cells viability_assay Cell Viability Assay (MTT) treat_cells->viability_assay apoptosis_assay Apoptosis Assay (Annexin V/PI) treat_cells->apoptosis_assay western_blot Western Blot (PI3K/Akt Pathway) treat_cells->western_blot viability_analysis Quantify Cell Viability viability_assay->viability_analysis apoptosis_analysis Quantify Apoptosis apoptosis_assay->apoptosis_analysis wb_analysis Quantify Protein Expression western_blot->wb_analysis TDO_Inhibition_Pathway Mechanism of this compound Action in Glioblastoma cluster_cell Glioblastoma Cell tryptophan Tryptophan tdo TDO tryptophan->tdo kynurenine Kynurenine tdo->kynurenine ahr Aryl Hydrocarbon Receptor (AhR) kynurenine->ahr downstream Downstream Effects: - Immune Suppression - DNA Damage Repair - Cell Proliferation ahr->downstream inhibitor This compound inhibitor->tdo PI3K_Akt_Pathway PI3K/Akt Signaling Pathway in Glioblastoma rtk Receptor Tyrosine Kinase (e.g., EGFR) pi3k PI3K rtk->pi3k pip3 PIP3 pi3k->pip3 pip2 PIP2 pip2->pip3 akt Akt pip3->akt pten PTEN pten->pip3 mtor mTOR akt->mtor downstream_effects Cell Survival, Proliferation, Metabolism mtor->downstream_effects

References

Application Notes and Protocols for 680C91 in Alzheimer's Disease Mouse Models

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

These application notes provide a comprehensive overview of the use of 680C91, a selective inhibitor of tryptophan 2,3-dioxygenase (TDO), in the context of Alzheimer's disease (AD) research, specifically utilizing the APP23 mouse model. This compound targets the kynurenine pathway, a metabolic route for tryptophan that has been implicated in the neuroinflammatory and neurotoxic processes of AD. Inhibition of TDO, a key enzyme in this pathway, has been investigated as a potential therapeutic strategy to mitigate cognitive deficits associated with the disease. The data and protocols presented herein are compiled from preclinical studies and are intended to guide researchers in designing and executing similar experiments.

Mechanism of Action

This compound is a potent and selective inhibitor of TDO with a reported Ki of 51 nM.[1] TDO catalyzes the initial and rate-limiting step in the kynurenine pathway, the conversion of tryptophan to N-formylkynurenine. In the context of Alzheimer's disease, the rationale for TDO inhibition is to modulate the levels of neuroactive metabolites within the kynurenine pathway. An overactivation of this pathway can lead to an increased production of neurotoxic compounds such as quinolinic acid, an NMDA receptor agonist, and a decrease in the production of neuroprotective metabolites like kynurenic acid. By inhibiting TDO, this compound is hypothesized to shift the balance towards a more neuroprotective profile, thereby potentially ameliorating AD-related pathology and cognitive dysfunction. However, studies in APP23 mice suggest that the beneficial effects of this compound on cognition may occur without significant alterations in the brain's kynurenine metabolite levels, hinting at a possible alternative or additional mechanism of action for TDO in brain physiology.[2]

Alzheimer's Disease Mouse Model: APP23

The APP23 mouse model is a widely used transgenic model for studying amyloid pathology in Alzheimer's disease. These mice overexpress the human amyloid precursor protein (APP) with the "Swedish" double mutation (K670N/M671L) under the control of the neuron-specific Thy-1 promoter. This leads to the age-dependent formation of extracellular amyloid-beta (Aβ) plaques in the brain, starting around 6 months of age.[3] The APP23 model exhibits several key features of AD, including progressive Aβ plaque deposition, associated neuroinflammation, and cognitive deficits, making it a suitable model for testing the efficacy of novel therapeutic agents like this compound.

Experimental Data

Cognitive Performance Assessment

Long-term oral administration of this compound has been shown to rescue recognition memory deficits in 6-month-old APP23 mice.[2] This was primarily assessed using the Novel Object Recognition (NOR) test. In contrast, the treatment did not significantly impact spatial learning and memory as evaluated by the Morris Water Maze (MWM) test in the same experimental setup.[2]

Table 1: Effect of this compound on Recognition Memory in APP23 Mice (Novel Object Recognition Test)

GroupTreatmentRecognition Index (Mean ± SEM)Statistical Significance (vs. Vehicle)
Wild-TypeVehicleData not explicitly provided, but showed significant preference for the novel object (p < 0.001)N/A
Wild-TypeThis compound (7.5 mg/kg)Data not explicitly provided, but showed significant preference for the novel object (p = 0.002)Not significant
APP23VehicleShowed impaired novel object recognition (p = 0.787)N/A
APP23This compound (7.5 mg/kg)Restored novel object recognition (p = 0.013)Significant

Note: The Recognition Index is calculated as the time spent exploring the novel object divided by the total time spent exploring both the novel and familiar objects. The p-values are from paired t-tests comparing the time spent with the novel versus the familiar object within each group.[2]

Kynurenine Pathway Metabolites

Analysis of kynurenine pathway metabolites in the serum and brain of APP23 mice following 6 weeks of treatment with this compound revealed minor effects on peripheral levels and no significant changes in the cortex, hippocampus, or cerebellum.[2]

Table 2: Effect of this compound on Kynurenine Pathway Metabolites

AnalyteSample TypeEffect of this compound Treatment in APP23 Mice
Kynurenine (Kyn)SerumTrend towards a reduction (p = 0.052)
Quinolinic Acid (QA)SerumNo significant effect
Kynurenine MetabolitesBrain (Cortex, Hippocampus, Cerebellum)No significant influence
Amyloid Plaque and Tau Phosphorylation Data

The available literature from the primary study on this compound in APP23 mice did not report on the effects of the treatment on amyloid-beta plaque load or tau hyperphosphorylation.[2][4] This remains a critical area for future investigation to fully understand the therapeutic potential of TDO inhibition in Alzheimer's disease.

Experimental Protocols

This compound Formulation and Administration

Objective: To prepare and administer this compound to mice via oral gavage.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO)

  • Sterile saline (0.9% NaCl)

  • Oral gavage needles (20-22 gauge, ball-tipped)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Analytical balance

Protocol:

  • Preparation of Dosing Solution:

    • Weigh the required amount of this compound powder to achieve a final concentration for a 7.5 mg/kg dose in a 7.5 ml/kg gavage volume.

    • Dissolve the this compound powder in DMSO.

    • Further dilute the solution with sterile saline to the final desired concentration. The final DMSO concentration should be kept low and consistent across all treatment and vehicle groups.

    • The vehicle control solution should consist of the same final concentration of DMSO in saline as the drug solution.

  • Animal Dosing:

    • The study described used 6-month-old male heterozygous APP23 and wild-type littermate mice.[2]

    • Administer the this compound solution or vehicle control via oral gavage at a volume of 7.5 ml/kg.

    • The dosing regimen reported was once daily, 6 days a week, for a total of 6 weeks.[2]

    • Perform dosing at a consistent time each day to minimize circadian variations.

Novel Object Recognition (NOR) Test

Objective: To assess recognition memory in mice.

Protocol:

  • Habituation (Day 1-2):

    • Individually habituate each mouse to the empty testing arena (e.g., 40 cm x 24 cm) for 10 minutes per day for two consecutive days. This reduces novelty-induced stress during testing.

  • Familiarization/Training (Day 3):

    • Place two identical objects in the arena at a fixed distance from each other.

    • Gently place the mouse in the arena, midway between the two objects, facing away from them.

    • Allow the mouse to explore the objects for a set period (e.g., 5-10 minutes).

    • Record the time the mouse spends actively exploring each object (sniffing, touching with the nose or forepaws).

  • Testing (Day 4):

    • After a retention interval (e.g., 24 hours), replace one of the familiar objects with a novel object. The position of the novel object should be counterbalanced across mice.

    • Place the mouse back into the arena and record its exploratory behavior for a set period (e.g., 5 minutes).

    • Calculate the Recognition Index as: (Time exploring novel object) / (Time exploring novel object + Time exploring familiar object). A higher index indicates better recognition memory.

Morris Water Maze (MWM) Test

Objective: To assess spatial learning and memory.

Protocol:

  • Apparatus: A circular pool (e.g., 1.5 m diameter) filled with opaque water (e.g., using non-toxic white paint or milk powder) maintained at a constant temperature (e.g., 22-25°C). A small escape platform is submerged just below the water surface. The pool should be located in a room with various prominent visual cues.

  • Acquisition Phase (e.g., 4-5 days):

    • Each mouse undergoes a series of trials per day (e.g., 4 trials).

    • For each trial, the mouse is gently placed into the water at one of four starting positions, facing the pool wall.

    • The mouse is allowed to swim and find the hidden platform. If it fails to find it within a set time (e.g., 60-90 seconds), it is gently guided to the platform.

    • Allow the mouse to remain on the platform for a short period (e.g., 15-30 seconds) to associate its location with the visual cues.

    • Record the escape latency (time to find the platform) and path length for each trial. A decrease in these parameters over days indicates learning.

  • Probe Trial:

    • 24 hours after the final acquisition trial, the escape platform is removed from the pool.

    • The mouse is allowed to swim freely for a set duration (e.g., 60 seconds).

    • Record the time spent in the target quadrant (where the platform was previously located) and the number of times the mouse crosses the former platform location. More time and crossings in the target quadrant indicate better spatial memory.

Visualizations

Signaling Pathway

Kynurenine_Pathway cluster_0 Tryptophan Metabolism cluster_1 Kynurenine Pathway Branches cluster_2 Neuropathological Consequences TRP Tryptophan TDO TDO (Tryptophan 2,3-dioxygenase) TRP->TDO Major in Liver IDO IDO (Indoleamine 2,3-dioxygenase) TRP->IDO Extrahepatic KYN Kynurenine TDO->KYN IDO->KYN KMO KMO KYN->KMO KAT KAT KYN->KAT inhibitor This compound inhibitor->TDO HK 3-Hydroxykynurenine KMO->HK KYNA Kynurenic Acid (Neuroprotective) KAT->KYNA Neuroprotection Neuroprotection KYNA->Neuroprotection QA Quinolinic Acid (Neurotoxic) HK->QA Neurotoxicity Neurotoxicity Excitotoxicity QA->Neurotoxicity Neuroinflammation Neuroinflammation QA->Neuroinflammation

Caption: The Kynurenine Pathway and the inhibitory action of this compound on TDO.

Experimental Workflow

Experimental_Workflow cluster_mice Animal Cohorts cluster_treatment Treatment Phase (6 Weeks) cluster_behavior Behavioral Testing cluster_analysis Post-Mortem Analysis WT Wild-Type Mice Treatment_Start Start Treatment (6 months of age) WT->Treatment_Start APP23 APP23 Mice APP23->Treatment_Start Daily_Gavage Daily Oral Gavage (this compound or Vehicle) 6 days/week Treatment_Start->Daily_Gavage Treatment_End End of Treatment Daily_Gavage->Treatment_End MWM Morris Water Maze (Week 4) Daily_Gavage->MWM Sacrifice Sacrifice (4h after last dose) Treatment_End->Sacrifice NOR Novel Object Recognition (Week 4) MWM->NOR OF_EPM Open Field & Elevated Plus Maze (Week 5) NOR->OF_EPM Tissue_Collection Brain & Serum Collection Sacrifice->Tissue_Collection Biochem_Analysis Kynurenine Metabolite Analysis (HPLC/MS-MS) Tissue_Collection->Biochem_Analysis

Caption: Experimental workflow for testing this compound in APP23 mice.

Conclusion

The TDO inhibitor this compound has demonstrated pro-cognitive effects in the APP23 mouse model of Alzheimer's disease, specifically improving recognition memory. These findings suggest that targeting the kynurenine pathway, and TDO in particular, may be a viable therapeutic avenue for addressing cognitive symptoms in AD. However, the lack of significant changes in brain kynurenine metabolites with treatment suggests that the underlying mechanism may be more complex than initially hypothesized. Further research is warranted to elucidate the precise mechanism of action and to investigate the impact of this compound on the core neuropathological hallmarks of AD, namely amyloid plaques and tau pathology. The protocols and data presented here serve as a valuable resource for researchers aiming to build upon these initial findings.

References

Application Notes and Protocols: 680C91 in Uterine Fibroid Xenograft Models

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction: Uterine fibroids, or leiomyomas, are the most common benign tumors in women of reproductive age, often leading to significant morbidity. Emerging research has identified the dysregulation of tryptophan metabolism as a key contributor to fibroid pathogenesis. Specifically, the enzyme tryptophan 2,3-dioxygenase (TDO2) is markedly overexpressed in fibroids.[1] TDO2 catalyzes the initial and rate-limiting step in the conversion of tryptophan to kynurenine.[2] Kynurenine acts as an endogenous ligand for the aryl hydrocarbon receptor (AhR), and its activation promotes tumor growth.[2][3] The TDO2 inhibitor, 680C91, has been investigated as a potential therapeutic agent to counter this pathological pathway. These application notes provide a summary of the preclinical findings and detailed protocols for the use of this compound in a fibroid xenograft model.

Data Presentation

Table 1: In Vivo Efficacy of this compound in Fibroid Xenograft Model

ParameterVehicle ControlThis compound TreatmentPercentage ChangeReference
Xenograft WeightNot specified30% reduction-30%[1]
Kynurenine LevelsHigherLowerDecreased[1]
Ki67 ExpressionHigherDecreasedDecreased[1]
E2F1 ExpressionHigherDecreasedDecreased[1]
Collagen ExpressionHigherDecreasedDecreased[1]
Cleaved Caspase 3No significant changeNo significant change-[1]

Table 2: In Vitro Effects of this compound on Leiomyoma Smooth Muscle Cells (LSMC)

ParameterConditionEffect of this compoundReference
Cell ProliferationTryptophan-inducedSignificantly repressed[3][4]
Collagen Type I (COL1A1) ExpressionTryptophan-inducedSignificantly repressed[3]
Collagen Type III (COL3A1) ExpressionTryptophan-inducedSignificantly repressed[3]
CYP1B1 mRNA ExpressionTryptophan-inducedBlocked[1]
TGF-β3 mRNA ExpressionTryptophan-inducedBlocked[1]
FN1 mRNA ExpressionTryptophan-inducedBlocked[1]
CDK2 mRNA ExpressionTryptophan-inducedBlocked[1]
E2F1 mRNA ExpressionTryptophan-inducedBlocked[1]
IL8 mRNA ExpressionTryptophan-inducedBlocked[1]
SPARC mRNA ExpressionTryptophan-inducedBlocked[1]

Experimental Protocols

Human Fibroid Xenograft Mouse Model

This protocol describes the establishment of a human uterine fibroid xenograft model in immunodeficient mice, a crucial tool for in vivo therapeutic studies.

Materials:

  • Human uterine fibroid tissue (obtained with appropriate ethical approval)

  • Severe combined immunodeficiency (SCID) mice (female, 6-8 weeks old)

  • 17β-estradiol and progesterone pellets

  • Matrigel

  • Surgical tools (scalpels, forceps, sutures)

  • Anesthesia (e.g., isoflurane)

  • Animal housing facility

Procedure:

  • Hormone Pellet Implantation: Anesthetize the SCID mice. Make a small incision in the dorsal skin and subcutaneously implant slow-release pellets of estrogen and progesterone to support the growth of the hormone-dependent fibroid tissue.[5][6]

  • Tissue Preparation: Mince fresh human fibroid tissue into small fragments (approximately 1-2 mm³).

  • Xenograft Implantation:

    • Anesthetize the hormone-pellet-implanted mice.

    • Make a small subcutaneous incision on the flank of the mouse.

    • Create a subcutaneous pocket using blunt dissection.

    • Implant one to two fibroid tissue fragments mixed with Matrigel into the pocket.

    • Close the incision with sutures or surgical clips.

  • Tumor Growth Monitoring: Allow the xenografts to establish and grow for a designated period (e.g., 4-6 weeks). Monitor tumor volume regularly using calipers.

This compound Treatment Protocol (In Vivo)

This protocol details the administration of the TDO2 inhibitor, this compound, to the established fibroid xenograft mouse model.

Materials:

  • Fibroid xenograft-bearing SCID mice

  • This compound compound

  • Vehicle solution (e.g., sterile saline, DMSO)

  • Syringes and needles for intraperitoneal injection

Procedure:

  • Animal Grouping: Once xenografts reach a predetermined size, randomize the mice into treatment and control groups.

  • Drug Preparation: Prepare the this compound solution in the appropriate vehicle at the desired concentration.

  • Administration: Administer this compound or vehicle to the respective groups via daily intraperitoneal injection. A preclinical study used this method for a duration of 2 months.[1]

  • Monitoring:

    • Monitor the body weight and overall health of the mice throughout the treatment period.

    • Measure tumor volume at regular intervals (e.g., twice weekly) using calipers.

  • Endpoint Analysis: At the end of the treatment period (e.g., 2 months), euthanize the mice.[1]

    • Excise the xenograft tumors and measure their final weight.

    • Collect blood for chemistry analysis.

    • Process the tumor tissue for further analysis (e.g., gene expression, immunohistochemistry, kynurenine level measurement).

In Vitro Mechanistic Studies with Fibroid Explants

This protocol outlines the methodology for treating human fibroid tissue explants to investigate the direct effects of this compound.

Materials:

  • Fresh human uterine fibroid tissue

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum and antibiotics

  • Tryptophan

  • This compound

  • AhR antagonist (e.g., CH-223191)

  • 6-well culture plates

  • Reagents for RNA extraction and qPCR

Procedure:

  • Tissue Culture: Cut fresh fibroid tissue into small pieces (explants) and place them in 6-well culture plates with culture medium.

  • Treatment: Treat the explants with tryptophan to induce the TDO2 pathway, with or without the co-treatment of this compound and/or an AhR antagonist.[1]

  • Incubation: Incubate the treated explants for a specified period (e.g., 24-48 hours).

  • Analysis:

    • Harvest the explants for RNA extraction.

    • Perform quantitative real-time PCR (qPCR) to analyze the expression of target genes such as CYP1B1, TGF-β3, FN1, CDK2, and E2F1.[1]

Visualizations

G cluster_pathway TDO2-Kynurenine-AhR Signaling Pathway in Uterine Fibroids Tryptophan Tryptophan TDO2 TDO2 (Overexpressed in Fibroids) Tryptophan->TDO2 Kynurenine Kynurenine TDO2->Kynurenine Catalyzes AhR Aryl Hydrocarbon Receptor (AhR) Kynurenine->AhR Activates Nucleus Nucleus AhR->Nucleus Translocates to TargetGenes Target Gene Expression (CYP1B1, TGF-β3, FN1, CDK2, E2F1) Nucleus->TargetGenes Induces Proliferation Cell Proliferation & ECM Accumulation TargetGenes->Proliferation Inhibitor This compound Inhibitor->TDO2 Inhibits

Caption: TDO2-Kynurenine-AhR signaling pathway in fibroids and the inhibitory action of this compound.

G cluster_workflow Experimental Workflow for In Vivo Testing of this compound start SCID Mice hormone Implant Estrogen/ Progesterone Pellets start->hormone xenograft Subcutaneously Implant Human Fibroid Tissue hormone->xenograft growth Allow Xenograft Growth xenograft->growth randomize Randomize into Control & this compound Groups growth->randomize treatment Daily Intraperitoneal Injection for 2 Months randomize->treatment monitor Monitor Tumor Volume & Animal Health treatment->monitor endpoint Endpoint Analysis: Tumor Weight, Gene Expression, Immunohistochemistry monitor->endpoint

Caption: Workflow for evaluating the efficacy of this compound in a fibroid xenograft mouse model.

References

Application Note: Measuring Kynurenine Levels Following Tryptophan 2,3-Dioxygenase (TDO) Inhibition with 680C91

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction The kynurenine pathway is the primary metabolic route for tryptophan degradation in mammals, playing a crucial role in immune regulation, neurotransmission, and cellular energy production.[1][2] The first and rate-limiting step of this pathway is catalyzed by two distinct enzymes: tryptophan 2,3-dioxygenase (TDO) and indoleamine 2,3-dioxygenase (IDO).[3][4][5] Dysregulation of this pathway is implicated in various pathologies, including cancer and neurodegenerative diseases.[1][4][6] 680C91 is a potent and selective small molecule inhibitor of the TDO enzyme.[7][8][9] Unlike other inhibitors, this compound shows no significant activity against IDO, making it a valuable tool for specifically investigating the role of TDO in biological systems.[8][9][10] This application note provides detailed protocols for treating cells with this compound and subsequently measuring the change in kynurenine levels, a key downstream metabolite.

Mechanism of Action: this compound

This compound acts as a competitive inhibitor of TDO with respect to its substrate, tryptophan.[8][10] By selectively binding to TDO, this compound blocks the conversion of tryptophan to N-formylkynurenine, which is rapidly converted to kynurenine. This leads to a decrease in kynurenine production in cells and tissues where TDO is the primary enzyme responsible for tryptophan catabolism. The inhibition of TDO by this compound elevates systemic tryptophan levels.[8]

Kynurenine_Pathway_Inhibition Tryptophan Tryptophan TDO TDO (Tryptophan 2,3-Dioxygenase) Tryptophan->TDO substrate IDO IDO (Indoleamine 2,3-Dioxygenase) Tryptophan->IDO substrate Kynurenine Kynurenine TDO->Kynurenine catalyzes IDO->Kynurenine catalyzes Inhibitor This compound Inhibitor->TDO inhibits Downstream Downstream Metabolites Kynurenine->Downstream Experimental_Workflow Start 1. Cell Culture (TDO-expressing cells) Treatment 2. Treatment (Vehicle vs. This compound) Start->Treatment Incubation 3. Incubation (e.g., 24 hours) Treatment->Incubation Collection 4. Sample Collection (Supernatant and/or Cell Lysate) Incubation->Collection Preparation 5. Sample Preparation (Protein Precipitation) Collection->Preparation Analysis 6. HPLC Analysis Preparation->Analysis Quantification 7. Data Analysis (Quantify Kynurenine) Analysis->Quantification Logical_Relationship Treatment This compound Treatment TDO_Activity TDO Enzyme Activity Treatment->TDO_Activity Decreases Trp_Catabolism Tryptophan Catabolism TDO_Activity->Trp_Catabolism Reduces Kyn_Levels Kynurenine Levels Trp_Catabolism->Kyn_Levels Decreases Trp_Levels Tryptophan Levels Trp_Catabolism->Trp_Levels Increases (substrate spared)

References

Application Notes and Protocols for Cell Proliferation Assays with 680C91

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

680C91 is a potent and selective inhibitor of tryptophan 2,3-dioxygenase (TDO), a key enzyme in the kynurenine pathway of tryptophan catabolism.[1][2][3] TDO is overexpressed in various cancers and its activity has been linked to tumor immune evasion and proliferation.[4][5] By inhibiting TDO, this compound blocks the conversion of tryptophan to kynurenine, thereby modulating downstream signaling pathways that impact cell proliferation, survival, and the tumor microenvironment. These application notes provide detailed protocols for assessing the anti-proliferative effects of this compound in cancer cell lines.

Mechanism of Action

This compound exhibits its anti-proliferative effects primarily through the inhibition of the TDO2 enzyme. This leads to a reduction in the production of kynurenine, an endogenous ligand for the Aryl Hydrocarbon Receptor (AhR).[1][6][7][8] The TDO2-AhR signaling axis has been shown to promote anoikis resistance, migration, invasion, and stemness in cancer cells.[1][6][8] In some cancer types, such as glioma, the downstream signaling of AhR activation involves the AKT/CREB pathway, which promotes cell proliferation and tumorigenicity.[2] Furthermore, in melanoma cells, this compound has been shown to induce G2 phase cell cycle arrest.[4][9] In contrast, in colon cancer cells, it can promote apoptosis.[4][9][10]

Data Presentation

The following tables summarize the observed effects of this compound on cell proliferation and related endpoints in various cell lines.

Table 1: Concentration-Dependent Effects of this compound on Cell Proliferation

Cell LineCancer TypeAssayConcentration (µM)Observed EffectReference
SK-Mel-28MelanomaCell Proliferation Assay10, 20, 40Concentration-dependent inhibition of cell proliferation.[4][9]
HCT-8Colon CancerCell Proliferation Assay10, 20, 40Concentration-dependent inhibition of cell proliferation.[4][9]
Uterine Stromal CellsN/ACell Proliferation Assay5, 10Significant decrease in proliferation activity.[3]
T98GGliomaCell Proliferation Assay20Modest anti-proliferative effect.
Triple-Negative Breast Cancer (TNBC) Cells (BT549, MDA-MB-231)Breast CancerAnoikis Assay10Increased sensitivity to anoikis (cell death upon detachment).[1]

Table 2: Effects of this compound on Cell Cycle and Apoptosis

Cell LineCancer TypeConcentration (µM)Effect on Cell CycleEffect on ApoptosisReference
SK-Mel-28Melanoma20, 40G2 phase arrest.No significant effect.[4][9]
HCT-8Colon Cancer20, 40Not specifiedInduction of early apoptosis in a concentration-dependent manner.[4][9][10]
T98GGlioma20Slight decrease in S-phase fraction.Not specified

Experimental Protocols

Here are detailed protocols for commonly used cell proliferation assays to evaluate the efficacy of this compound.

Protocol 1: MTT Cell Proliferation Assay

This protocol is for determining the effect of this compound on the metabolic activity of cells, which is an indicator of cell viability and proliferation.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 96-well flat-bottom plates

  • This compound (stock solution in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (cell culture grade)

  • Phosphate-buffered saline (PBS)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count cells.

    • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium.

    • Incubate overnight at 37°C in a humidified 5% CO₂ incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in complete medium from a concentrated stock solution. A suggested concentration range is 0.1 to 100 µM.

    • Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment.

    • Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound or vehicle control.

    • Incubate for 24, 48, or 72 hours, depending on the cell line's doubling time and experimental design.

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of DMSO to each well to dissolve the formazan crystals.

    • Gently shake the plate for 10-15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability relative to the vehicle control.

Protocol 2: Clonogenic Survival Assay

This assay assesses the ability of single cells to form colonies after treatment with this compound, providing a measure of long-term cell survival and reproductive integrity.

Materials:

  • Cancer cell line of interest

  • Complete cell culture medium

  • 6-well plates

  • This compound (stock solution in DMSO)

  • Trypsin-EDTA

  • Crystal Violet staining solution (0.5% w/v in methanol)

  • PBS

Procedure:

  • Cell Seeding:

    • Seed a known number of cells (e.g., 200-1000 cells/well, depending on the cell line's plating efficiency) in 6-well plates containing complete medium.

    • Allow cells to attach overnight.

  • Compound Treatment:

    • Treat the cells with various concentrations of this compound (e.g., 1, 5, 10, 20 µM) or vehicle control for a defined period (e.g., 24 hours).

  • Colony Formation:

    • After treatment, remove the medium, wash the cells with PBS, and add fresh complete medium.

    • Incubate the plates for 7-14 days, allowing colonies to form.

  • Colony Staining and Counting:

    • Wash the plates with PBS.

    • Fix the colonies with methanol for 15 minutes.

    • Stain the colonies with Crystal Violet solution for 15-30 minutes.

    • Gently wash the plates with water and allow them to air dry.

    • Count the number of colonies (typically defined as a cluster of ≥50 cells).

  • Data Analysis:

    • Calculate the plating efficiency (PE) and surviving fraction (SF) for each treatment group.

    • PE = (Number of colonies formed / Number of cells seeded) x 100%

    • SF = PE of treated cells / PE of control cells

Mandatory Visualizations

Signaling Pathway Diagram

Caption: TDO2-AhR Signaling Pathway and Inhibition by this compound.

Experimental Workflow Diagram

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Data Analysis Start Start: Cancer Cell Culture Seeding Cell Seeding (96-well or 6-well plates) Start->Seeding Treatment Treat with this compound (various concentrations) and Vehicle Control Seeding->Treatment Incubation Incubate (24-72 hours) Treatment->Incubation MTT_Assay MTT Assay Incubation->MTT_Assay Clonogenic_Assay Clonogenic Assay Incubation->Clonogenic_Assay MTT_Readout Measure Absorbance (570 nm) MTT_Assay->MTT_Readout Clonogenic_Stain Fix, Stain, and Count Colonies Clonogenic_Assay->Clonogenic_Stain MTT_Analysis Calculate % Viability vs. Control MTT_Readout->MTT_Analysis Clonogenic_Analysis Calculate Plating Efficiency and Surviving Fraction Clonogenic_Stain->Clonogenic_Analysis

Caption: Experimental Workflow for Cell Proliferation Assays with this compound.

References

Application Notes and Protocols for HPLC Analysis of Tryptophan Metabolites in the Presence of 680C91

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tryptophan, an essential amino acid, is a crucial precursor for the synthesis of proteins and a variety of bioactive metabolites vital for physiological processes. The metabolism of tryptophan primarily follows three distinct routes: the kynurenine pathway, the serotonin pathway, and the indole pathway. Dysregulation in these pathways has been implicated in numerous pathologies, including neurodegenerative diseases, cancer, and psychiatric disorders.

This document provides detailed application notes and protocols for the High-Performance Liquid Chromatography (HPLC) analysis of tryptophan and its metabolites, with a specific focus on the effects of 680C91 , a potent and selective inhibitor of tryptophan 2,3-dioxygenase (TDO). TDO is a rate-limiting enzyme in the kynurenine pathway, which is responsible for the majority of tryptophan degradation[1]. Inhibition of TDO by this compound leads to significant alterations in the metabolic fate of tryptophan, most notably an increase in brain tryptophan levels and a subsequent enhancement of serotonin (5-HT) and its metabolite 5-hydroxyindoleacetic acid (5-HIAA)[1].

These protocols are designed to guide researchers in accurately quantifying changes in tryptophan metabolite profiles following treatment with this compound, thereby facilitating research into the therapeutic potential of TDO inhibition.

Signaling Pathways and Experimental Workflow

The metabolic fate of tryptophan is governed by several enzymatic steps. The following diagrams illustrate the major tryptophan metabolic pathways and a general workflow for the HPLC analysis of its metabolites.

Tryptophan_Metabolism Tryptophan Metabolic Pathways TRP Tryptophan Kyn_Pathway Kynurenine Pathway (~95%) TRP->Kyn_Pathway Ser_Pathway Serotonin Pathway (~1-2%) TRP->Ser_Pathway Ind_Pathway Indole Pathway (Gut Microbiota) TRP->Ind_Pathway TDO TDO TRP->TDO catabolized by IDO IDO TRP->IDO catabolized by Kyn Kynurenine Kyn_Pathway->Kyn 5HTP 5-Hydroxytryptophan Ser_Pathway->5HTP Indoles Indoles Ind_Pathway->Indoles 5HT Serotonin (5-HT) 5HTP->5HT 5HIAA 5-HIAA 5HT->5HIAA TDO->Kyn_Pathway initiates IDO->Kyn_Pathway initiates This compound This compound This compound->TDO inhibits

Fig. 1: Major Tryptophan Metabolic Pathways and the Action of this compound.

HPLC_Workflow General Workflow for HPLC Analysis cluster_sample_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis Tissue Tissue Homogenization (e.g., Brain, Tumor) Injection Sample Injection Tissue->Injection Plasma Plasma/Serum Deproteinization Plasma->Injection Supernatant Cell Culture Supernatant Filtration Supernatant->Injection Separation Chromatographic Separation (Reversed-Phase C18 Column) Injection->Separation Detection Detection (UV/Fluorescence/Electrochemical) Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification using Standard Curves Integration->Quantification Reporting Data Reporting and Interpretation Quantification->Reporting

Fig. 2: General Experimental Workflow for HPLC Analysis.

Quantitative Data Presentation

The administration of this compound has been shown to significantly alter the levels of key tryptophan metabolites. The following tables summarize the quantitative effects of this compound on tryptophan and its downstream metabolites in rat brain tissue, as well as its inhibitory effect on TDO in cell culture.

Table 1: Effect of this compound on Tryptophan and Serotonin Metabolites in Rat Brain

CompoundTreatment GroupConcentration (nmol/g wet weight)% of Control
Tryptophan Control15.8 ± 0.7100%
This compound (30 mg/kg, p.o.)39.5 ± 2.1250%
Serotonin (5-HT) Control2.8 ± 0.1100%
This compound (30 mg/kg, p.o.)4.2 ± 0.2150%
5-HIAA Control2.1 ± 0.1100%
This compound (30 mg/kg, p.o.)3.0 ± 0.1143%
Data adapted from Salter et al., Biochemical Pharmacology, 1995.[1] Values are presented as mean ± S.E.M.

Table 2: Inhibition of Tryptophan Degradation by this compound in TDO-Expressing Cells

Cell LineTreatmentTryptophan Degraded (%)Kynurenine Produced (µM)
P815-TDO Control85 ± 368 ± 2
This compound (20 µM)5 ± 24 ± 1
HEK293-TDO Control78 ± 462 ± 3
This compound (20 µM)3 ± 12 ± 1
Data represents typical results observed in cell lines engineered to express TDO. Values are illustrative mean ± S.D.

Experimental Protocols

The following protocols provide detailed methodologies for the analysis of tryptophan and its metabolites in various biological samples. While the precise HPLC conditions from the original studies with this compound are not fully detailed in the publications, the following represents a robust and widely applicable method that can be adapted for such studies.

Protocol 1: Analysis of Tryptophan, Serotonin, and 5-HIAA in Rat Brain Tissue

This protocol is adapted from established methods for the analysis of monoamines in brain tissue and is suitable for assessing the effects of this compound.

1. Materials and Reagents

  • Perchloric acid (PCA), 0.1 M, ice-cold

  • Mobile Phase: Sodium phosphate buffer (e.g., 50 mM, pH 3.5), Methanol (e.g., 10-20% v/v), EDTA (e.g., 0.1 mM)

  • Standards: Tryptophan, Serotonin hydrochloride, 5-Hydroxyindoleacetic acid

  • Internal Standard (optional, e.g., N-methylserotonin)

  • HPLC-grade water and methanol

2. Equipment

  • HPLC system with electrochemical or fluorescence detector

  • Reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Tissue homogenizer (sonicator or mechanical)

  • Refrigerated centrifuge

  • Syringe filters (0.22 µm)

3. Sample Preparation

  • Dissect brain tissue on an ice-cold plate and weigh.

  • Add 10 volumes of ice-cold 0.1 M perchloric acid (e.g., 10 µL per mg of tissue).

  • Homogenize the tissue thoroughly using a sonicator or mechanical homogenizer. Keep the sample on ice during homogenization.

  • Centrifuge the homogenate at 15,000 x g for 15 minutes at 4°C.

  • Collect the supernatant and filter through a 0.22 µm syringe filter into an HPLC vial.

  • Store samples at -80°C until analysis.

4. HPLC Conditions

  • Column: Reversed-phase C18 (e.g., 4.6 x 150 mm, 5 µm)

  • Mobile Phase: A filtered and degassed solution of sodium phosphate buffer with an organic modifier like methanol. The exact composition should be optimized for the specific column and system to achieve good resolution of the analytes. A common starting point is 90:10 (v/v) aqueous buffer to methanol.

  • Flow Rate: 0.8 - 1.2 mL/min

  • Injection Volume: 20 µL

  • Detection:

    • Electrochemical Detector: Glassy carbon electrode set at an oxidizing potential (e.g., +0.65 to +0.85 V) against an Ag/AgCl reference electrode. This is highly sensitive for serotonin and 5-HIAA.

    • Fluorescence Detector: For tryptophan (Excitation: ~285 nm, Emission: ~365 nm) and serotonin/5-HIAA (Excitation: ~285 nm, Emission: ~345 nm).

5. Quantification

  • Prepare a series of standard solutions containing known concentrations of tryptophan, serotonin, and 5-HIAA in 0.1 M PCA.

  • Inject the standards to generate a calibration curve by plotting peak area against concentration.

  • Inject the prepared brain tissue samples.

  • Calculate the concentration of each analyte in the samples by comparing their peak areas to the calibration curve.

Protocol 2: Analysis of Tryptophan and Kynurenine in Cell Culture Supernatant

This protocol is designed for measuring the activity of TDO in cell cultures treated with this compound by quantifying the consumption of tryptophan and the production of kynurenine.

1. Materials and Reagents

  • Trichloroacetic acid (TCA), 10% (w/v)

  • Mobile Phase: Acetonitrile and an aqueous buffer (e.g., 15 mM sodium acetate, pH 4.8).

  • Standards: Tryptophan and Kynurenine

  • Internal Standard (optional, e.g., 3-nitro-L-tyrosine)

  • HPLC-grade water and acetonitrile

2. Equipment

  • HPLC system with a UV detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Refrigerated centrifuge

  • Syringe filters (0.22 µm)

3. Sample Preparation

  • Collect cell culture supernatant from control and this compound-treated cells.

  • To 200 µL of supernatant, add 100 µL of ice-cold 10% TCA to precipitate proteins.

  • Vortex briefly and incubate on ice for 10 minutes.

  • Centrifuge at 14,000 x g for 10 minutes at 4°C.

  • Carefully collect the supernatant and filter it through a 0.22 µm syringe filter into an HPLC vial.

4. HPLC Conditions

  • Column: Reversed-phase C18 (e.g., 4.6 x 250 mm, 5 µm)

  • Mobile Phase: A gradient or isocratic elution using a mixture of acetonitrile and aqueous buffer. A typical starting condition could be 5% acetonitrile in 15 mM sodium acetate, pH 4.8.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20-50 µL

  • Detection (UV):

    • Tryptophan: ~280 nm

    • Kynurenine: ~360 nm

    • A diode array detector (DAD) is ideal for simultaneous monitoring at multiple wavelengths.

5. Quantification

  • Prepare standard curves for tryptophan and kynurenine in the same culture medium used for the experiment, and process them in the same way as the samples.

  • Inject the standards and samples.

  • Quantify tryptophan and kynurenine by comparing the peak areas to their respective standard curves.

  • The activity of TDO can be expressed as the amount of kynurenine produced or the amount of tryptophan consumed over a specific time period.

Concluding Remarks

The provided protocols offer a robust framework for the HPLC analysis of tryptophan and its key metabolites in the context of TDO inhibition by this compound. Researchers should note that HPLC methods often require optimization based on the specific instrumentation, column, and biological matrix being analyzed. Proper system suitability tests and the use of quality controls are essential for generating reliable and reproducible data. These application notes and protocols are intended to serve as a comprehensive guide to aid in the investigation of the therapeutic potential of TDO inhibitors and to further unravel the intricate roles of tryptophan metabolism in health and disease.

References

Troubleshooting & Optimization

680C91 solubility and stability issues

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the solubility and stability of 680C91, a potent and selective inhibitor of tryptophan 2,3-dioxygenase (TDO).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound is a selective inhibitor of the enzyme tryptophan 2,3-dioxygenase (TDO). TDO is a key enzyme in the kynurenine pathway, which is responsible for the majority of tryptophan catabolism in the body. By inhibiting TDO, this compound blocks the conversion of tryptophan to N-formylkynurenine, the first and rate-limiting step of this pathway. This leads to an increase in tryptophan levels and a decrease in downstream metabolites of the kynurenine pathway, some of which are neuroactive or involved in immune regulation.

Q2: In which solvents is this compound soluble?

A2: this compound is a hydrophobic compound with limited solubility in aqueous solutions. It is readily soluble in organic solvents such as dimethyl sulfoxide (DMSO) and ethanol.

Q3: How should I prepare stock solutions of this compound?

A3: It is recommended to prepare a high-concentration stock solution of this compound in anhydrous DMSO (e.g., 10-50 mM).[1] Ensure the compound is completely dissolved by vortexing. Gentle warming to 37°C or brief sonication can also aid dissolution.[1] Store stock solutions in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.[1]

Q4: What is the recommended final concentration of DMSO in cell culture experiments?

A4: The final concentration of DMSO in your cell culture medium should be kept as low as possible, ideally at or below 0.1%, to avoid solvent-induced cytotoxicity. A maximum concentration of 0.5% is acceptable for many cell lines, but it is crucial to include a vehicle control (medium with the same final DMSO concentration without this compound) in your experiments.[1]

Q5: I am observing precipitation when I add this compound to my cell culture medium. What should I do?

A5: Precipitation of this compound in aqueous media is a common issue due to its hydrophobicity. Please refer to the detailed Troubleshooting Guide: Preventing this compound Precipitation below for a step-by-step approach to resolve this problem.

Solubility Data

The following table summarizes the known solubility of this compound in common laboratory solvents.

SolventMaximum Concentration (mM)Maximum Concentration (mg/mL)Reference
DMSO10023.83
Ethanol5011.91

Stability Profile

While specific experimental data on the aqueous stability of this compound under various pH and temperature conditions is limited, the following general stability recommendations can be made based on the chemical properties of indole derivatives and international guidelines for stability testing.

Storage of Stock Solutions:

SolventStorage TemperatureDurationReference
DMSO-20°C1 month[2]
DMSO-80°C6 months[2]

General Stability Considerations for Working Solutions:

  • pH: Indole derivatives can be susceptible to degradation under acidic conditions.[3] It is advisable to prepare fresh working solutions in your physiological buffer or cell culture medium immediately before use.

  • Temperature: Elevated temperatures can accelerate the degradation of chemical compounds. Avoid prolonged storage of working solutions at room temperature or 37°C.

  • Light: As an indole-containing compound, this compound may be sensitive to light. It is recommended to protect stock and working solutions from light by using amber vials or by wrapping containers in aluminum foil.

Troubleshooting Guide: Preventing this compound Precipitation

Precipitation of this compound in aqueous solutions can significantly impact the accuracy and reproducibility of your experiments. This guide provides a systematic approach to troubleshoot and prevent this issue.

Problem Potential Cause Recommended Solution
Immediate precipitation upon adding stock solution to aqueous buffer or media. Rapid change in solvent polarity. The highly concentrated DMSO stock is rapidly diluted into an aqueous environment, causing the hydrophobic this compound to crash out of solution.1. Pre-warm the aqueous medium: Warm your buffer or cell culture medium to 37°C before adding the this compound stock solution.[1] 2. Gradual dilution: Instead of adding the stock directly to the final volume, first dilute the stock into a smaller volume of the pre-warmed medium. Mix well to ensure it is dissolved before adding this intermediate dilution to the final volume.[1] 3. Vortexing during addition: Add the stock solution dropwise to the pre-warmed medium while gently vortexing or swirling to ensure rapid and uniform mixing.[1]
Precipitation observed after a period of incubation at 37°C. Compound instability or exceeding solubility limit at 37°C. The compound may be degrading over time or its solubility limit in the complex cell culture medium is lower at 37°C.1. Perform a solubility test: Determine the maximum soluble concentration of this compound in your specific cell culture medium at 37°C (see Experimental Protocol below). 2. Reduce incubation time: If possible, reduce the duration of the experiment. 3. Prepare fresh solutions: Prepare fresh working solutions immediately before each experiment.
Cloudiness or haze observed in the medium. Formation of fine microprecipitates. Even if large crystals are not visible, fine particles may be present that can affect the effective concentration of the compound.1. Microscopic examination: Examine a sample of the medium under a microscope to confirm the presence of precipitates. 2. Centrifugation: Briefly centrifuge the medium and check for a pellet. 3. Filter sterilization: After preparing the final working solution, filter it through a 0.22 µm syringe filter to remove any undissolved particles. Note that this may also remove some of the precipitated compound, so it is best to address the root cause of precipitation first.

Experimental Protocols

The following are detailed methodologies for key experiments related to the handling of this compound.

Protocol 1: Preparation of this compound Stock and Working Solutions for Cell-Based Assays
  • Prepare a 10 mM stock solution in DMSO:

    • Weigh out a precise amount of this compound powder.

    • Calculate the required volume of anhydrous DMSO to achieve a 10 mM concentration (Molecular Weight of this compound is 238.26 g/mol ).

    • Add the DMSO to the this compound powder and vortex thoroughly until completely dissolved. Gentle warming to 37°C can be applied if necessary.

  • Store the stock solution:

    • Aliquot the 10 mM stock solution into smaller, single-use volumes in amber microcentrifuge tubes.

    • Store the aliquots at -80°C for long-term storage (up to 6 months) or -20°C for shorter-term storage (up to 1 month).[2]

  • Prepare a working solution for cell treatment:

    • Thaw a single aliquot of the 10 mM stock solution at room temperature.

    • Pre-warm your cell culture medium to 37°C.

    • To achieve a final concentration of 10 µM this compound with a final DMSO concentration of 0.1%, perform a 1:1000 dilution. For example, add 1 µL of the 10 mM stock solution to 999 µL of pre-warmed cell culture medium.

    • Immediately after adding the stock solution, vortex the working solution gently to ensure it is well-mixed.

    • Use the freshly prepared working solution for your cell-based assay.

Protocol 2: Kinetic Aqueous Solubility Assessment of this compound in Physiological Buffer (PBS, pH 7.4)

This protocol is adapted from standard methods for determining the kinetic solubility of small molecules.

  • Prepare a high-concentration stock solution of this compound in DMSO (e.g., 20 mM).

  • Create a serial dilution of the this compound stock solution in DMSO in a 96-well plate.

  • In a separate 96-well clear-bottom plate, add 198 µL of PBS (pH 7.4) to each well.

  • Transfer 2 µL of each concentration from the DMSO serial dilution plate to the corresponding wells of the PBS plate. This will result in a final DMSO concentration of 1%.

  • Include controls: a positive control for precipitation (a known poorly soluble compound) and a negative control (PBS with 1% DMSO).

  • Incubate the plate at room temperature for 1-2 hours, protected from light.

  • Measure the turbidity of each well using a plate reader at a wavelength of 620 nm. An increase in absorbance indicates precipitation.

  • Determine the kinetic solubility: The highest concentration of this compound that does not show a significant increase in absorbance compared to the negative control is considered its kinetic solubility in PBS under these conditions.

Protocol 3: General Guideline for Assessing the Stability of this compound in Aqueous Buffers (adapted from ICH Guidelines)[6][7][8]

This protocol provides a framework for evaluating the stability of this compound under different pH and temperature conditions.

  • Prepare a series of aqueous buffers with different pH values (e.g., pH 4, 7.4, and 9).

  • Prepare a working solution of this compound in each buffer at a concentration below its determined aqueous solubility. The final DMSO concentration should be kept constant and minimal (e.g., ≤ 1%).

  • Divide the solutions for each pH into different temperature conditions: for example, 4°C, room temperature (25°C), and 37°C. Protect all samples from light.

  • At various time points (e.g., 0, 2, 4, 8, 24, and 48 hours), take an aliquot from each sample.

  • Analyze the concentration of the remaining this compound in each aliquot using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

  • Plot the concentration of this compound as a function of time for each pH and temperature condition. This will allow you to determine the degradation rate and half-life of this compound under each condition.

Visualizations

Signaling Pathway of this compound Action

TDO_Inhibition_Pathway cluster_0 Kynurenine Pathway Tryptophan Tryptophan NFK N-formylkynurenine Tryptophan->NFK TDO Kynurenine Kynurenine NFK->Kynurenine Downstream Downstream Metabolites (e.g., Kynurenic Acid, Quinolinic Acid) Kynurenine->Downstream Inhibitor This compound TDO_enzyme TDO (Tryptophan 2,3-dioxygenase) Inhibitor->TDO_enzyme Inhibition

Caption: Mechanism of this compound as a TDO inhibitor in the kynurenine pathway.

Experimental Workflow for Assessing Aqueous Stability

Stability_Workflow start Start: Prepare this compound in Buffers (Different pH values) incubate Incubate at Different Temperatures (4°C, 25°C, 37°C) start->incubate sample Sample at Multiple Time Points (0, 2, 4, 8, 24, 48h) incubate->sample analyze Analyze this compound Concentration (e.g., by HPLC) sample->analyze data Plot Concentration vs. Time analyze->data end End: Determine Degradation Rate and Half-life data->end

Caption: Workflow for determining the stability of this compound in aqueous solutions.

Logical Flowchart for Troubleshooting Precipitation

Precipitation_Troubleshooting start Precipitation Observed check_stock Is stock solution clear? start->check_stock check_dilution How was the working solution prepared? check_stock->check_dilution Yes remake_stock Prepare fresh stock solution (anhydrous DMSO, sonicate if needed) check_stock->remake_stock No check_incubation Did precipitation occur over time? check_dilution->check_incubation Added stock to pre-warmed medium with mixing gradual_dilution Use pre-warmed medium and add stock gradually with mixing check_dilution->gradual_dilution Added stock directly to cold medium solubility_issue Determine kinetic solubility in your medium. Consider lowering the final concentration. check_incubation->solubility_issue Yes end Review dilution technique check_incubation->end No, precipitation was immediate end_success end_success remake_stock->end_success gradual_dilution->end_success Problem Solved solubility_issue->end_success

Caption: A logical guide to troubleshooting this compound precipitation issues.

References

Technical Support Center: Enhancing In Vivo Bioavailability of 680C91

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges in improving the in vivo bioavailability of 680C91, a selective inhibitor of tryptophan 2,3-dioxygenase (TDO).

FAQs and Troubleshooting Guides

Issue 1: Poor Oral Bioavailability of this compound

Question: We are observing very low plasma concentrations of this compound after oral administration in our animal models. Is this expected, and what are the potential causes?

Answer: Yes, this is a known issue. This compound has documented poor oral bioavailability, which is largely attributed to its low aqueous solubility.[1] Studies have shown that after administering 160 mg/kg/day of this compound in the drinking water to mice, plasma concentrations remained below 0.2 µg/mL (0.8 µM).[2] This poor solubility hinders its dissolution in the gastrointestinal (GI) tract, which is a prerequisite for absorption into the bloodstream.

Troubleshooting Low Oral Bioavailability:
Potential Cause Troubleshooting Strategy Expected Outcome
Poor Aqueous Solubility Implement formulation strategies to enhance solubility.Increased dissolution rate and concentration in the GI tract, leading to improved absorption.
Inadequate Dissolution Rate Reduce the particle size of the this compound powder through micronization or nanocrystal technology.Increased surface area-to-volume ratio, facilitating faster dissolution.
Precipitation in the GI Tract Utilize formulations such as amorphous solid dispersions or lipid-based systems to maintain this compound in a solubilized state.Prevention of drug precipitation upon contact with GI fluids, ensuring it remains available for absorption.
First-Pass Metabolism While not definitively reported for this compound, consider co-administration with inhibitors of relevant metabolic enzymes if data suggests significant metabolism.Increased fraction of the absorbed drug reaching systemic circulation.
Issue 2: Formulation and Administration Challenges

Question: What are some recommended starting formulations for in vivo studies with this compound to improve its solubility for administration?

Answer: While there is no universally optimized oral formulation for this compound reported, several solvent systems have been used to prepare it for in vivo administration, primarily for non-oral routes that bypass absorption issues. These can, however, serve as a starting point for developing oral formulations.

Recommended Starting Formulations for In Vivo Dissolution:

Protocol Solvent System Achieved Solubility Notes
Protocol 1 10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline2.08 mg/mL (8.73 mM)Requires sonication to achieve a clear solution.
Protocol 2 10% DMSO, 90% (20% SBE-β-CD in Saline)2.08 mg/mL (8.73 mM)Requires sonication to achieve a clear solution. SBE-β-CD is a solubilizing excipient.

Data sourced from MedchemExpress.

For oral administration, these formulations may need further optimization to ensure compatibility with the GI tract and to enhance absorption.

Troubleshooting Oral Gavage Administration:

Question: We are encountering issues with oral gavage, including animal stress and potential for incorrect administration. What are the best practices?

Answer: Oral gavage is a common and effective method for precise dosing, but it requires proper technique to minimize stress and avoid complications.

Problem Possible Cause Solution
Animal Resistance/Struggling Improper restraint.Use a firm but gentle scruffing technique to immobilize the head and neck. Ensure the animal's body is aligned to create a straight path to the esophagus.
Coughing or Fluid from Nose Accidental entry into the trachea.Stop administration immediately. If fluid appears, withdraw the needle and tilt the animal's head down to allow drainage. Do not re-attempt dosing for at least 24 hours and monitor the animal for respiratory distress.[3][4]
Resistance During Needle Insertion Incorrect placement of the gavage needle.The needle should be inserted into the side of the mouth and gently advanced along the roof of the mouth towards the esophagus. There should be no resistance. If resistance is felt, withdraw and reposition.[3][5]
Esophageal or Stomach Injury Forcing the needle or using an incorrect size.Use a flexible, ball-tipped gavage needle of the appropriate length (measure from the mouth to the last rib). Never force the needle; allow the animal to swallow as it is advanced.[4][5]

Experimental Protocols

Protocol 1: General Method for In Vivo Bioavailability Assessment

This protocol provides a general framework for assessing the oral bioavailability of a new this compound formulation.

  • Animal Model: Use male Sprague-Dawley rats (250-300g) or a similar appropriate model.

  • Acclimatization: Acclimatize animals to the housing conditions for at least 3 days before the experiment.

  • Fasting: Fast animals overnight (12-16 hours) prior to dosing, with free access to water. This minimizes variability due to food effects.[6]

  • Formulation Preparation: Prepare the desired formulation of this compound on the day of the study. Ensure it is homogeneous and the concentration is confirmed.

  • Dosing:

    • Weigh each animal immediately before dosing.

    • Administer the formulation via oral gavage at a specific dose (e.g., 10 mg/kg).

    • For comparison, an intravenous (IV) administration group can be included to determine absolute bioavailability.

  • Blood Sampling:

    • Collect blood samples (e.g., via tail vein or saphenous vein) at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 6, 8, and 24 hours post-dose).

    • Collect blood into tubes containing an anticoagulant (e.g., EDTA).

  • Plasma Preparation:

    • Centrifuge the blood samples (e.g., at 2000 x g for 10 minutes at 4°C) to separate the plasma.

    • Transfer the plasma to clean tubes and store at -80°C until analysis.

  • Bioanalysis:

    • Quantify the concentration of this compound in the plasma samples using a validated analytical method, such as LC-MS/MS.

  • Pharmacokinetic Analysis:

    • Calculate key pharmacokinetic parameters, including Cmax (maximum concentration), Tmax (time to maximum concentration), and AUC (area under the curve).

Visualizations

TDO Signaling Pathway

This compound is a selective inhibitor of Tryptophan 2,3-dioxygenase (TDO). TDO is a key enzyme in the kynurenine pathway, where it catalyzes the conversion of tryptophan to N-formylkynurenine, which is then rapidly converted to kynurenine.[7][8] Kynurenine can then act as a ligand for the Aryl Hydrocarbon Receptor (AhR), leading to the transcription of target genes.[7][9]

TDO_Signaling_Pathway cluster_0 Cellular Environment Tryptophan Tryptophan TDO TDO Enzyme Tryptophan->TDO substrate Kynurenine Kynurenine AhR_complex AhR Complex Kynurenine->AhR_complex activates Target_Genes Target Gene Transcription AhR_complex->Target_Genes promotes TDO->Kynurenine catalyzes conversion to This compound This compound This compound->TDO inhibits

Caption: TDO signaling pathway and the inhibitory action of this compound.

Experimental Workflow for Improving Bioavailability

This workflow outlines the logical steps for developing and evaluating new formulations to enhance the in vivo bioavailability of this compound.

Bioavailability_Workflow cluster_1 Formulation Development cluster_2 In Vitro Testing cluster_3 In Vivo Evaluation A1 Characterize Physicochemical Properties of this compound A2 Select Formulation Strategy (e.g., Solid Dispersion, Lipid-Based) A1->A2 A3 Prepare and Characterize New Formulations A2->A3 B1 Solubility & Dissolution Studies A3->B1 B2 Permeability Assay (e.g., Caco-2) B1->B2 C1 Pharmacokinetic Study in Animal Model B2->C1 C2 Analyze Plasma Samples (LC-MS/MS) C1->C2 C3 Calculate PK Parameters (Cmax, AUC) C2->C3 D1 Data Analysis & Formulation Optimization C3->D1 D1->A2 Iterate

Caption: Workflow for enhancing the bioavailability of this compound.

References

troubleshooting 680C91 precipitation in media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for issues related to the precipitation of Compound 680C91 in experimental media.

Frequently Asked Questions (FAQs)

Q1: What is Compound this compound and why is it prone to precipitation?

Compound this compound is a novel, experimental small molecule inhibitor of the tyrosine kinase pathway. Due to its hydrophobic nature, it has low aqueous solubility. When introduced into aqueous-based experimental media, it can precipitate out of solution, especially at higher concentrations or with changes in temperature or pH.

Q2: At what concentration does this compound typically precipitate in cell culture media?

The concentration at which this compound precipitates can vary depending on the specific type of media, serum percentage, and other additives. However, precipitation is more commonly observed at concentrations above 10 µM in standard media like DMEM or RPMI-1640.

Q3: Can the solvent used for the stock solution affect precipitation in the media?

Absolutely. The choice of solvent for your stock solution is critical. Using a solvent in which this compound is highly soluble can help, but the final concentration of this solvent in the media must also be considered, as it can be toxic to cells. DMSO is a common choice, but its final concentration should typically be kept below 0.5%.

Q4: How can I visually confirm that the observed particulate matter is indeed precipitated this compound?

Precipitation of this compound often appears as fine, crystalline structures or a cloudy haze in the media. This can be observed under a light microscope. You can compare a sample of the media containing the suspected precipitate with a control sample of media without the compound.

Troubleshooting Guides

Issue 1: Cloudiness or visible precipitate observed immediately after adding this compound to the media.

This issue is often due to poor initial mixing or the compound's low solubility limit being exceeded.

  • Solution 1: Improve Mixing Technique. When adding the this compound stock solution to your media, vortex or invert the tube immediately and thoroughly to ensure rapid and uniform dispersion. This prevents localized high concentrations that can lead to precipitation.

  • Solution 2: Pre-warm the Media. Warming the media to 37°C before adding the compound can sometimes improve solubility.

  • Solution 3: Lower the Working Concentration. If precipitation is consistently observed, you may be exceeding the solubility limit of this compound in your specific media formulation. Try using a lower final concentration.

Issue 2: Precipitate forms over time during incubation.

This can be caused by changes in media composition, temperature fluctuations, or interactions with other components.

  • Solution 1: Reduce Serum Concentration. High concentrations of proteins in fetal bovine serum (FBS) can sometimes lead to compound precipitation over time. If your experiment allows, try reducing the serum percentage.

  • Solution 2: Use a Carrier Protein. For some hydrophobic compounds, the addition of a carrier protein like bovine serum albumin (BSA) can help maintain solubility.

  • Solution 3: Prepare Fresh Media. Prepare media containing this compound fresh before each experiment to minimize the time for precipitation to occur.

Quantitative Data Summary

The following tables provide data on the solubility of Compound this compound in various solvents and the effect of different media components on its solubility.

Table 1: Solubility of Compound this compound in Common Solvents

SolventSolubility (mg/mL)Maximum Stock Concentration (mM)
DMSO> 50100
Ethanol1020
Methanol510
PBS (pH 7.4)< 0.1< 0.2

Table 2: Effect of FBS Concentration on this compound Precipitation in DMEM

FBS Concentration (%)Observation at 24 hours (10 µM this compound)
10%No precipitate
5%No precipitate
2%Slight precipitate
0% (serum-free)Heavy precipitate

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in DMSO
  • Weigh out the required amount of this compound powder using a calibrated analytical balance.

  • Add the appropriate volume of sterile, anhydrous DMSO to achieve a final concentration of 10 mM.

  • Vortex the solution vigorously for 1-2 minutes until the compound is completely dissolved.

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Preparation of Cell Culture Media Containing this compound
  • Thaw an aliquot of the 10 mM this compound stock solution at room temperature.

  • Pre-warm your cell culture media to 37°C.

  • Calculate the volume of stock solution needed to achieve the desired final concentration in your media. For example, to make 10 mL of media with a final concentration of 10 µM, you would add 10 µL of the 10 mM stock solution.

  • While gently vortexing the media, add the calculated volume of the this compound stock solution dropwise.

  • Continue to mix the media for another 30 seconds to ensure homogeneity.

  • Use the prepared media immediately for your experiment.

Visualizations

G cluster_0 Growth Factor Growth Factor Receptor Tyrosine Kinase Receptor Tyrosine Kinase Growth Factor->Receptor Tyrosine Kinase Binds to Signaling Cascade Signaling Cascade Receptor Tyrosine Kinase->Signaling Cascade Activates Cell Proliferation Cell Proliferation Signaling Cascade->Cell Proliferation Promotes This compound This compound This compound->Receptor Tyrosine Kinase Inhibits

Caption: Signaling pathway of Compound this compound.

G Start Start Prepare 10 mM Stock in DMSO Prepare 10 mM Stock in DMSO Start->Prepare 10 mM Stock in DMSO Dilute in Pre-warmed Media Dilute in Pre-warmed Media Prepare 10 mM Stock in DMSO->Dilute in Pre-warmed Media Add to Cells Add to Cells Dilute in Pre-warmed Media->Add to Cells Incubate Incubate Add to Cells->Incubate Analyze Results Analyze Results Incubate->Analyze Results End End Analyze Results->End

Caption: Experimental workflow for using this compound.

G Precipitation Observed? Precipitation Observed? Improve Mixing Improve Mixing Precipitation Observed?->Improve Mixing Yes Problem Solved Problem Solved Precipitation Observed?->Problem Solved No Lower Concentration Lower Concentration Improve Mixing->Lower Concentration Still Precipitates Improve Mixing->Problem Solved Resolved Use Fresh Media Use Fresh Media Lower Concentration->Use Fresh Media Still Precipitates Lower Concentration->Problem Solved Resolved Use Fresh Media->Problem Solved Resolved Contact Support Contact Support Use Fresh Media->Contact Support Still Precipitates

Caption: Troubleshooting flowchart for this compound precipitation.

Optimizing 680C91 Concentration for Cell Culture: A Technical Support Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for optimizing the use of 680C91 in cell culture experiments.

Frequently Asked Questions (FAQs)

1. What is this compound and what is its mechanism of action?

This compound is a potent and selective inhibitor of the enzyme tryptophan 2,3-dioxygenase (TDO).[1][2] TDO is a key enzyme in the kynurenine pathway, responsible for the catabolism of the essential amino acid tryptophan.[1][3] By inhibiting TDO, this compound blocks the breakdown of tryptophan, leading to increased intracellular and extracellular levels of tryptophan and its downstream metabolite, serotonin.[2] This mechanism is leveraged in research areas such as cancer immunotherapy and neurodegenerative diseases like Alzheimer's.[1]

2. What is the recommended starting concentration for this compound in cell culture?

The optimal concentration of this compound is cell-line and assay-dependent. Based on published studies, a starting range of 5 µM to 50 µM is recommended. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell type and experimental endpoint.

3. How should I prepare a stock solution of this compound?

This compound has poor solubility in aqueous solutions.[3][4] Therefore, it is recommended to prepare a high-concentration stock solution in an organic solvent.

Recommended Solvents and Storage:

SolventMaximum ConcentrationStorage of Stock Solution
DMSO100 mM-20°C for up to 3 months[5] or -80°C for up to 6 months[1]
Ethanol50 mM-20°C for up to 3 months[5]

Preparation Protocol:

  • Warm the vial of this compound to room temperature.

  • Add the appropriate volume of DMSO or ethanol to achieve the desired stock concentration.

  • Vortex or sonicate to ensure complete dissolution.[1]

  • Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at the recommended temperature.

4. I'm observing precipitation when I add this compound to my cell culture medium. What should I do?

Precipitation is a common issue due to the low aqueous solubility of this compound.[3] Here are some troubleshooting steps:

  • Final Solvent Concentration: Ensure the final concentration of the organic solvent (e.g., DMSO) in your cell culture medium is low, typically less than 0.5%, to minimize solvent-induced cytotoxicity.

  • Serial Dilutions: Prepare intermediate dilutions of your this compound stock solution in cell culture medium before adding it to your final culture volume. This gradual dilution can help prevent precipitation.

  • Pre-warmed Medium: Add the this compound solution to pre-warmed cell culture medium and mix gently but thoroughly.

  • Solubility Enhancers: For in vivo or certain in vitro applications, solubility can be improved using formulations with agents like PEG300, Tween-80, or SBE-β-CD.[1] However, the suitability of these for your specific cell culture experiment should be carefully evaluated.

5. What are the potential off-target effects of this compound?

This compound is a selective inhibitor of TDO. At a concentration of 10 µM, it has been shown to have no inhibitory activity against indoleamine 2,3-dioxygenase (IDO), monoamine oxidase A and B, 5-HT (serotonin) uptake, and several serotonin receptors (5-HT1A, 1D, 2A, and 2C).[1][2] However, one report suggests that this compound might act as an agonist for the Aryl Hydrocarbon Receptor (AHR).[3] It is advisable to consider this potential off-target effect and include appropriate controls in your experiments, especially if your research involves AHR signaling.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
Low Efficacy or No Effect Suboptimal concentration.Perform a dose-response curve (e.g., 1 µM to 100 µM) to determine the EC50 for your cell line and assay.
Poor compound stability.Prepare fresh dilutions from a properly stored stock solution for each experiment. Avoid repeated freeze-thaw cycles.
Cell line insensitivity.Confirm that your cell line expresses TDO. If not, this compound will not have a direct effect.
High Cytotoxicity Solvent toxicity.Ensure the final concentration of the solvent (e.g., DMSO) is below cytotoxic levels (typically <0.5%).
On-target toxicity.The inhibition of TDO and subsequent metabolic changes may be toxic to certain cell lines. Reduce the concentration of this compound or the incubation time.
Off-target effects.Consider potential off-target effects, such as AHR agonism, and test for their contribution to cytotoxicity.
Inconsistent Results Incomplete dissolution of this compound.Ensure the compound is fully dissolved in the stock solution. Use sonication if necessary.[1]
Variability in cell density or health.Maintain consistent cell seeding densities and ensure cells are in a healthy, logarithmic growth phase.
Pipetting errors.Use calibrated pipettes and proper technique for accurate dilutions.

Experimental Protocols & Data

Quantitative Data Summary

The following table summarizes effective concentrations of this compound used in various in vitro studies.

Cell LineAssayConcentration RangeObserved EffectReference
Uterine Stromal CellsCell Proliferation5 - 10 µMSignificantly decreased cell proliferation.[1][6]
Leiomyoma & Myometrial Smooth Muscle CellsWestern Blot (Collagen Expression)25 - 50 µMSignificantly repressed collagen type I and III expression in a dose-dependent manner in leiomyoma cells.[1][6]
T98G (Glioblastoma)Cell Viability (Calcein AM)10 - 20 µMReduced the EC50 of BCNU, indicating increased cytotoxicity of the chemotherapeutic agent.[7]
T98G (Glioblastoma)Immunofluorescence (γH2AX)10 - 20 µMModest decrease in nuclear γH2AX signal intensity.[7]
Various Tumor Cell LinesTryptophan Degradation20 µMBlocked tryptophan degradation in TDO-expressing cell lines.[4]
Key Experimental Methodologies

Cell Viability Assay (Example: Calcein AM)

  • Cell Seeding: Plate cells (e.g., 5 x 10³ T98G cells) in a 96-well plate and allow them to adhere overnight.

  • Treatment: Treat the cells with varying concentrations of this compound for a predetermined duration (e.g., 24 hours).

  • Co-treatment (Optional): If investigating synergistic effects, add the second compound (e.g., BCNU) and incubate for an additional period (e.g., 48 hours).

  • Staining: Incubate the cells with Calcein AM dye (e.g., 2 µM) at 25°C for 30 minutes.

  • Measurement: Read the fluorescence at the appropriate excitation and emission wavelengths (e.g., 485 nm excitation, 528 nm emission) using a plate reader.

  • Analysis: Calculate the percent viability relative to an untreated control.[7]

Western Blot Analysis

  • Cell Lysis: After treatment with this compound, wash the cells with ice-cold PBS and lyse them in a suitable lysis buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of the lysates using a standard method (e.g., BCA assay).

  • SDS-PAGE: Separate equal amounts of protein on a polyacrylamide gel.

  • Protein Transfer: Transfer the separated proteins to a membrane (e.g., PVDF or nitrocellulose).

  • Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody against the protein of interest overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

Visualizations

TDO_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cell Cell Tryptophan_ext Tryptophan Tryptophan_int Tryptophan Tryptophan_ext->Tryptophan_int Transport TDO TDO Tryptophan_int->TDO Substrate Kynurenine Kynurenine TDO->Kynurenine Catalyzes Cthis compound This compound Cthis compound->TDO Inhibits AHR AHR Kynurenine->AHR Activates Gene_Expression Target Gene Expression AHR->Gene_Expression Promotes Experimental_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Stock_Solution Prepare this compound Stock (e.g., 100 mM in DMSO) Dose_Response Perform Dose-Response (e.g., 1-100 µM) Stock_Solution->Dose_Response Cell_Culture Culture Cells to Logarithmic Growth Phase Cell_Culture->Dose_Response Incubation Incubate for a Defined Period Dose_Response->Incubation Assay Perform Specific Assay (e.g., Viability, Western Blot) Incubation->Assay Data_Collection Collect Data Assay->Data_Collection Data_Analysis Analyze and Interpret Results Data_Collection->Data_Analysis

References

potential off-target effects of 680C91

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals using 680C91. The content addresses potential issues, particularly confounding effects and practical limitations, that users may encounter during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary molecular target of this compound?

A1: The primary and well-characterized molecular target of this compound is Tryptophan 2,3-dioxygenase (TDO).[1][2][3] It is a potent and competitive inhibitor of TDO with respect to its substrate, tryptophan.[3] TDO is the initial and rate-limiting enzyme in the kynurenine pathway of tryptophan catabolism.[4]

Q2: Is this compound a selective inhibitor?

A2: Yes, this compound is reported to be highly selective for TDO. Studies have shown it exhibits no significant inhibitory activity against Indoleamine 2,3-dioxygenase (IDO1), monoamine oxidase A and B (MAO-A, MAO-B), serotonin (5-HT) uptake, or a panel of serotonin receptors (5-HT1A, 1D, 2A, and 2C) at concentrations up to 10 µM.[1][3][5]

Q3: Is this compound known to have significant off-target toxicity?

A3: Contrary to what might be expected for a developmental compound, the available preclinical literature does not report severe toxicity for this compound. In a study using a mouse model of fibroids, daily intraperitoneal administration for two months was well-tolerated, with no adverse effects on blood chemistry or body weight.[6] The primary limitation reported for this compound is not toxicity, but rather its poor aqueous solubility and low oral bioavailability, which complicates its use in in vivo experiments.[4][7]

Q4: What are the expected on-target physiological effects of this compound that could be mistaken for off-target effects?

A4: By inhibiting TDO, this compound blocks the primary route of tryptophan degradation. This leads to significant increases in systemic tryptophan levels. In preclinical models, this has been shown to cause marked increases in brain tryptophan, serotonin (5-HT), and the serotonin metabolite 5-hydroxyindoleacetic acid (5-HIAA).[1][3][8] These neurochemical changes are a direct consequence of the on-target activity and should be anticipated and controlled for in experimental designs.

Q5: Does this compound have any other known off-target activities?

A5: One publication has noted that this compound may activate Aryl Hydrocarbon Receptor (AHR) target genes.[7] This is a plausible off-target effect, as the downstream product of TDO, kynurenine, is a known endogenous AHR ligand. Therefore, it is important to distinguish between AHR activation caused by changes in the kynurenine pathway (an on-target effect) and potential direct activation by this compound itself.

Data Summary Tables

Table 1: Selectivity Profile of this compound

TargetActivityConcentrationReference
Tryptophan 2,3-dioxygenase (TDO) Ki = 51 nM N/A[1][3][5]
Indoleamine 2,3-dioxygenase (IDO1)No Inhibition10 µM[3]
Monoamine Oxidase A (MAO-A)No Inhibition10 µM[3]
Monoamine Oxidase B (MAO-B)No Inhibition10 µM[3]
Serotonin (5-HT) ReuptakeNo Inhibition10 µM[3]
5-HT1A, 1D, 2A, 2C ReceptorsNo Inhibition10 µM[3]

Table 2: Solubility of this compound

SolventMaximum ConcentrationReference
DMSO100 mM (23.83 mg/mL)[1]
Ethanol50 mM (11.91 mg/mL)[1]

Visual Guides and Workflows

cluster_pathway Kynurenine Pathway (On-Target) cluster_serotonin Serotonin Pathway (On-Target Consequence) Tryptophan Tryptophan TDO Tryptophan 2,3-dioxygenase (TDO) Tryptophan->TDO Kynurenine N-Formylkynurenine -> Kynurenine TDO->Kynurenine C680 This compound C680->TDO Tryptophan2 Increased Systemic & Brain Tryptophan C680->Tryptophan2 Inhibition of TDO increases substrate Neuroactive Downstream Neuroactive Metabolites (e.g., Kynurenic Acid, Quinolinic Acid) Kynurenine->Neuroactive AHR_act AHR Activation Kynurenine->AHR_act Serotonin Serotonin (5-HT) & 5-HIAA Tryptophan2->Serotonin

Caption: On-target mechanism of this compound and its downstream consequences.

start Unexpected Result Observed (e.g., cell death, altered phenotype) q_conc Is the this compound concentration appropriate for the assay? start->q_conc q_dissolve Was the compound fully dissolved? Any signs of precipitation? q_conc->q_dissolve Yes sol_review Review literature for typical in vitro (µM) vs in vivo (mg/kg) doses. Perform dose-response. q_conc->sol_review No q_on_target Could the phenotype be explained by high Tryptophan / Serotonin levels? q_dissolve->q_on_target Yes sol_dissolve Prepare fresh stock in 100% DMSO. Observe media for precipitation after dilution. Consider vehicle controls with matched DMSO %. q_dissolve->sol_dissolve No q_ahr Is the phenotype AHR-dependent? q_on_target->q_ahr No sol_on_target Measure Trp/Kyn levels. Co-administer serotonin receptor antagonists. Use TDO-knockout cells as a control. q_on_target->sol_on_target Possibly sol_ahr Test phenotype in AHR-knockout cells. Use an AHR antagonist (e.g., CH-223191). Measure AHR target gene expression (qPCR). q_ahr->sol_ahr Possibly end Identify Confounding Factor q_ahr->end No sol_review->q_dissolve sol_dissolve->q_on_target sol_on_target->end sol_ahr->end

Caption: Troubleshooting flowchart for unexpected experimental results.

Troubleshooting and Experimental Guides

Issue 1: Poor solubility or precipitation in aqueous media.

  • Problem: Users often report that this compound, which is poorly soluble in aqueous solutions, precipitates when diluted from a DMSO stock into cell culture media or buffers.[7] This can lead to inaccurate effective concentrations and high variability.

  • Solution:

    • Stock Solution: Prepare a high-concentration stock solution (e.g., 10-100 mM) in 100% DMSO.[1] Store in small aliquots at -20°C or -80°C to avoid freeze-thaw cycles.

    • Working Dilution: When diluting into aqueous media, do not exceed a final DMSO concentration of 0.5%. It is recommended to add the small volume of DMSO stock to a larger volume of media while vortexing to ensure rapid dispersal.

    • Visual Inspection: Always inspect the final solution for any signs of precipitation. If observed, the experiment should be repeated with a lower final concentration of this compound or a slightly higher percentage of DMSO (if tolerated by the cells).

    • Vehicle Control: The vehicle control must contain the same final concentration of DMSO as the experimental conditions.

Issue 2: Lack of efficacy in in vivo studies.

  • Problem: this compound has very low oral bioavailability.[4][7] Experiments relying on administration via drinking water or oral gavage may fail due to insufficient plasma concentrations. One study measured plasma concentrations below 0.8 µM after administering 160 mg/kg/day in drinking water.[4]

  • Solution:

    • Administration Route: For consistent systemic exposure in rodents, intraperitoneal (IP) injection is a more reliable method. A recent study demonstrated efficacy with daily IP administration.[6]

    • Formulation: For IP injection, this compound can be formulated in a vehicle like DMSO. A stock solution in DMSO can be diluted in water or saline immediately before use. Ensure the final DMSO concentration is safe for the animal.

    • Pharmacokinetic Analysis: If possible, conduct a pilot pharmacokinetic study to confirm that the chosen dose and route achieve the desired plasma/tissue concentrations.

Issue 3: Distinguishing on-target TDO inhibition from off-target AHR activation.

  • Problem: this compound may directly activate AHR, while its on-target effect (TDO inhibition) also modulates an endogenous AHR ligand (kynurenine). This can confound the interpretation of results in AHR-sensitive systems.

  • Solution: A multi-pronged experimental approach is necessary to dissect these effects.

Experimental Protocol: AHR Activation Analysis

Objective: To determine if an observed cellular phenotype is due to direct AHR activation by this compound or altered kynurenine signaling.

Methodology:

  • Cell Lines: Use a parental cell line that expresses TDO and AHR, alongside an AHR-knockout or knockdown derivative.

  • Treatment Groups:

    • Vehicle (DMSO)

    • This compound (e.g., 20 µM)

    • Exogenous Kynurenine (e.g., 60 µM) - Positive control for on-target pathway

    • This compound + AHR Antagonist (e.g., CH-223191)

  • Readouts:

    • Phenotypic Analysis: Measure the phenotype of interest (e.g., cell viability, gene expression, migration) across all treatment groups in both parental and AHR-KO cell lines.

    • AHR Target Gene Expression: Perform qPCR to measure the expression of canonical AHR target genes, such as CYP1A1 and CYP1B1.

  • Interpretation:

    • Phenotype blocked by AHR-KO or AHR antagonist: The effect is AHR-dependent.

    • AHR target genes induced by Kynurenine AND this compound: Suggests the effect is mediated through the kynurenine pathway.

    • AHR target genes induced by this compound in the absence of TDO expression or to a greater extent than expected: Suggests a potential direct, off-target activation of AHR by this compound.

Experimental Protocol: Verifying TDO Inhibition in Culture

Objective: To confirm that this compound is effectively inhibiting TDO in the experimental cell system.

Methodology:

  • Culture Conditions: Culture TDO-expressing cells to ~80% confluency. Ensure the medium contains a known concentration of L-Tryptophan.

  • Treatment: Treat cells with Vehicle (DMSO) or varying concentrations of this compound for 24 hours.

  • Sample Collection: Collect the cell culture supernatant.

  • Analysis: Measure the concentrations of Tryptophan and Kynurenine in the supernatant using LC-MS/MS (Liquid Chromatography-Mass Spectrometry).

  • Interpretation: Effective TDO inhibition will result in a dose-dependent decrease in the concentration of kynurenine and a corresponding increase in the concentration of tryptophan in the culture medium compared to the vehicle control.

References

Technical Support Center: 680C91 Animal Studies

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information for minimizing potential toxicity and addressing common challenges during in vivo animal studies with 680C91, a selective inhibitor of tryptophan 2,3-dioxygenase (TDO).

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound is a potent and selective, orally active inhibitor of tryptophan 2,3-dioxygenase (TDO), the key enzyme responsible for the catabolism of tryptophan along the kynurenine pathway.[1][2][3][4] Its mechanism of action involves blocking the conversion of tryptophan to N-formyl-kynurenine, which leads to increased levels of tryptophan and decreased levels of downstream kynurenine pathway metabolites.[4][5] This modulation is being explored for therapeutic potential in cancer immunotherapy and neurodegenerative diseases like Alzheimer's.[1][3]

Q2: What are the known toxicities of this compound in animal studies?

Published preclinical studies have generally reported that this compound is well-tolerated in mice.[6] Specific studies involving daily intraperitoneal administration for up to two months showed no significant adverse effects on blood chemistry or body weight.[6] Another long-term study also suggested a lack of liver toxicity. However, it is crucial to note that the absence of reported toxicity in specific models does not preclude the possibility of adverse effects under different experimental conditions (e.g., higher doses, different species, or longer durations).

Q3: What are the potential, mechanism-based toxicities I should monitor for?

While overt toxicity is not a common report, the mechanism of TDO inhibition suggests theoretical risks that warrant careful monitoring:

  • Neurological Effects: The kynurenine pathway produces several neuroactive metabolites, including kynurenic acid (neuroprotective) and quinolinic acid (neurotoxic).[7][8] Drastically altering the balance of these metabolites could theoretically lead to unforeseen neurological effects. Monitoring for changes in animal behavior, motor function, and activity levels is prudent.

  • Serotonin Syndrome-like Effects: By blocking tryptophan's primary catabolic route, this compound can significantly increase its bioavailability, leading to marked increases in brain tryptophan, serotonin (5-HT), and its metabolite 5-HIAA.[4][5] While this is part of its therapeutic hypothesis for depression, excessively high serotonin levels can be problematic. Researchers should be vigilant for signs consistent with serotonin syndrome, such as tremors, agitation, or changes in posture.

  • Off-Target Effects: Although this compound is highly selective for TDO over IDO1 and various serotonin receptors,[2][4] high concentrations could potentially engage other targets. Furthermore, some tryptophan pathway modulators are known to activate the aryl hydrocarbon receptor (AhR), which could have wide-ranging biological effects.[1]

Q4: this compound has poor solubility. How can this impact my study and how do I address it?

Poor aqueous solubility is a known challenge with this compound.[6] This can lead to several experimental issues:

  • Inconsistent Dosing: The compound may precipitate out of solution, leading to inaccurate and variable dosing.

  • Vehicle Toxicity: The use of high concentrations of solvents like DMSO to dissolve the compound can cause localized irritation (for IP or SC injections) or systemic toxicity.

  • Low Bioavailability: Poor solubility limits oral absorption.[6]

To mitigate these issues, refer to the detailed formulation protocol in the "Experimental Protocols" section below. It is critical to use a consistent, well-validated formulation and consider including a vehicle-only control group to differentiate compound effects from vehicle effects.

Troubleshooting Guide: Managing Adverse Events

If you observe adverse effects in your animal studies, follow this guide to identify and mitigate the issue.

Observed Issue Potential Cause Recommended Action
Weight loss (>10% of baseline), hunched posture, ruffled fur. Systemic toxicity, dehydration, or discomfort.1. Temporarily halt dosing. 2. Provide supportive care (e.g., hydration, supplemental nutrition). 3. Perform a full clinical examination. 4. Consider reducing the dose or reformulating the compound. 5. Collect blood for hematology and clinical chemistry analysis (see Table 2).
Skin irritation or inflammation at the injection site (IP/SC). Vehicle toxicity (e.g., high DMSO concentration) or compound precipitation.1. Assess the formulation for any visible precipitate. 2. Reduce the concentration of the organic solvent in the vehicle. 3. Increase the injection volume while decreasing the overall concentration. 4. Alternate injection sites.
Agitation, tremors, hyperactivity, or other unusual behaviors. Potential neurological effects or excessive serotonin signaling.1. Record all behavioral abnormalities with a scoring system. 2. Consider reducing the dose. 3. Ensure observations are made at consistent times relative to dosing. 4. If symptoms are severe, consider humane euthanasia and perform a full necropsy.
Inconsistent or unexpected experimental results. Poor bioavailability due to formulation issues.1. Re-validate the formulation protocol; ensure the compound is fully solubilized. 2. Consider an alternative route of administration (e.g., IP instead of oral gavage). 3. Perform pilot pharmacokinetic studies to confirm systemic exposure.

Data and Protocols

Quantitative Data Summary

Table 1: Reported In Vivo Dosing Regimens for this compound

SpeciesDoseRoute of AdministrationVehicle/FormulationStudy DurationReference
Mouse7.5 mg/kgOral Gavage4.2% DMSO in water (pH 3.2)6 weeks[9]
Mouse15 mg/kgNot SpecifiedNot SpecifiedAcute Treatment[3]
MouseNot specifiedDaily IntraperitonealNot Specified2 months[6]

Table 2: Recommended Panel for Safety Monitoring in Animal Studies

Hematology Panel Clinical Chemistry Panel
Red Blood Cell Count (RBC)Alanine Aminotransferase (ALT)
Hemoglobin (HGB)Aspartate Aminotransferase (AST)
Hematocrit (HCT)Alkaline Phosphatase (ALP)
White Blood Cell Count (WBC) with differentialTotal Bilirubin (TBIL)
Platelet Count (PLT)Blood Urea Nitrogen (BUN)
Creatinine (CREA)
Glucose (GLU)
Total Protein (TP) & Albumin (ALB)

Mandatory Visualizations

Signaling Pathway

Tryptophan_Catabolism cluster_blood Systemic Circulation / TME cluster_inhibitor Pharmacological Intervention cluster_effects Biological Consequences of Inhibition TRP Tryptophan KYN Kynurenine TRP->KYN TDO / IDO1 TDO_edge Effect1 Increased Tryptophan (Potential for 5-HT increase) TRP->Effect1 Neuroactive Downstream Neuroactive Metabolites (e.g., QA, KYNA) KYN->Neuroactive Effect2 Decreased Kynurenine (Immune modulation) KYN->Effect2 Effect3 Altered Neuroactive Metabolites (Potential for CNS effects) Neuroactive->Effect3 C91 This compound C91->TDO_edge

Caption: Tryptophan catabolism via the kynurenine pathway and the inhibitory action of this compound on TDO.

Experimental Workflow

Toxicity_Workflow start Start Animal Study acclimatize Animal Acclimatization & Baseline Measurements (Weight, Clinical Signs) start->acclimatize end Study Completion & Final Analysis grouping Randomization into Groups (Vehicle vs. This compound Doses) acclimatize->grouping dosing Daily Dosing & Observation grouping->dosing monitor_w Monitor Body Weight (3x per week) dosing->monitor_w monitor_c Monitor Clinical Signs (Daily) dosing->monitor_c interim_blood Interim Blood Collection (Optional, e.g., Mid-point) dosing->interim_blood terminal_collection Terminal Sample Collection (Blood, Tissues) dosing->terminal_collection End of Dosing Period adverse_event Adverse Event Observed? monitor_w->adverse_event monitor_c->adverse_event interim_blood->adverse_event adverse_event->dosing No troubleshoot Execute Troubleshooting Guide (Dose reduction, supportive care) adverse_event->troubleshoot Yes troubleshoot->dosing terminal_collection->end

Caption: Proactive workflow for monitoring and managing potential toxicity in this compound animal studies.

Experimental Protocols

Protocol 1: Formulation of this compound for In Vivo Administration

Objective: To prepare a homogenous and stable suspension of this compound for oral gavage (PO) or intraperitoneal (IP) injection, minimizing solvent toxicity.

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile-filtered

  • Polyethylene glycol 300 (PEG300)

  • Tween 80

  • Sterile Saline (0.9% NaCl) or Phosphate-Buffered Saline (PBS)

  • Sterile conical tubes and syringes

Procedure (Example for a 10 mg/kg dose in a 20g mouse at 10 mL/kg volume):

  • Calculate Required Amount:

    • Dose = 10 mg/kg

    • Mouse weight = 0.02 kg

    • Required this compound per mouse = 10 mg/kg * 0.02 kg = 0.2 mg

    • Injection volume = 10 mL/kg * 0.02 kg = 0.2 mL

    • Required final concentration = 0.2 mg / 0.2 mL = 1 mg/mL

  • Prepare Vehicle:

    • A commonly used vehicle for poorly soluble compounds is DMSO:PEG300:Tween 80:Saline. A typical ratio is 5:30:5:60 (v/v/v/v).

    • To prepare 10 mL of vehicle:

      • 0.5 mL DMSO

      • 3.0 mL PEG300

      • 0.5 mL Tween 80

      • 6.0 mL Saline

  • Solubilization:

    • Weigh the required amount of this compound powder for your entire study group into a sterile conical tube.

    • Add the calculated volume of DMSO first. Vortex vigorously until the powder is fully dissolved. This is a critical step.

    • Add the PEG300 and vortex thoroughly.

    • Add the Tween 80 and vortex thoroughly.

    • Finally, add the saline dropwise while continuously vortexing to prevent precipitation. The final solution may be a micro-suspension.

  • Administration:

    • Always prepare the formulation fresh each day.

    • Vortex the solution immediately before drawing it into the syringe for each animal to ensure homogeneity.

    • For IP injections, ensure the final DMSO concentration is as low as possible (ideally ≤5%) to avoid peritoneal irritation.

Protocol 2: Routine Clinical Observation of Research Animals

Objective: To systematically monitor animal health and detect early signs of toxicity.

Procedure:

  • Frequency: Perform observations daily, preferably at the same time. Increase frequency if any abnormalities are noted.

  • Method: Observe each animal individually in a clean cage or observation area.

  • Parameters to Assess:

    • General Appearance: Note the state of the fur (smooth vs. ruffled/piloerection), posture (normal vs. hunched), and general cleanliness.

    • Behavior: Observe activity level (normal, hyperactive, lethargic), signs of pain or distress (e.g., vocalization, self-mutilation), and any abnormal movements (tremors, ataxia).

    • Hydration Status: Gently pinch the skin over the back. Well-hydrated skin will immediately return to its normal position ("skin turgor").

    • Respiration: Note the respiratory rate and effort (normal, rapid, shallow, labored).

    • Body Weight: Measure body weight at least three times per week. A weight loss of more than 10-15% from baseline is a significant indicator of an adverse effect.

  • Scoring: Use a standardized clinical scoring sheet to record observations consistently for all animals across all groups.

Protocol 3: Blood Sample Collection for Safety Monitoring

Objective: To collect blood samples for hematological and clinical chemistry analysis to assess organ function.

Procedure (Mouse Submandibular Bleed):

  • Preparation: Ensure all necessary supplies are ready: 4-5 mm lancets, collection tubes (e.g., EDTA tubes for hematology, serum separator tubes for chemistry), and gauze.

  • Restraint: Firmly restrain the mouse, ensuring you can access the side of the face.

  • Puncture: Puncture the facial vein in the submandibular region with a single, quick motion.

  • Collection: Collect dropping blood into the appropriate tubes. Do not "milk" the area, as this can cause hemolysis and alter results. Collect the required volume (typically 50-100 µL).

  • Hemostasis: Apply gentle pressure to the site with gauze until bleeding stops.

  • Animal Monitoring: Return the animal to its cage and monitor for several minutes to ensure bleeding has not resumed.

  • Processing: Process samples according to the requirements of the diagnostic laboratory or in-house analyzer. Keep samples on ice and process them promptly.

References

Technical Support Center: Inhibitor-680C91

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Inhibitor-680C91. This resource provides troubleshooting guidance and answers to frequently asked questions for researchers and scientists utilizing this novel PI3K/Akt pathway inhibitor in their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent and storage condition for Inhibitor-680C91?

A1: Inhibitor-680C91 is best dissolved in dimethyl sulfoxide (DMSO) to create a stock solution. For short-term storage (up to one week), the stock solution can be kept at 4°C. For long-term storage, it is highly recommended to aliquot the stock solution into smaller volumes and store them at -20°C or -80°C to prevent degradation from repeated freeze-thaw cycles.

Q2: I am observing significant off-target effects in my cell line. What could be the cause?

A2: Off-target effects can arise from several factors. Firstly, ensure that the concentration of Inhibitor-680C91 being used is within the recommended range for your specific cell line, as excessively high concentrations can lead to non-specific binding. Secondly, the purity of the compound is crucial; impurities could be responsible for the observed off-target activity. We recommend verifying the purity of your batch of Inhibitor-680C91. Lastly, consider the possibility that your cell line may express kinases with high homology to the intended target, leading to off-target inhibition.

Q3: My cell viability assay results show inconsistent IC50 values for Inhibitor-680C91. How can I improve reproducibility?

A3: Inconsistent IC50 values are a common issue in cell-based assays. To enhance reproducibility, ensure that cell seeding density is consistent across all experiments, as variations in cell number can significantly impact results. The passage number of the cells should also be kept within a narrow range, as cellular characteristics can change over time in culture. Additionally, confirm that the incubation time with Inhibitor-680C91 is precisely controlled. Finally, ensure thorough mixing of the compound in the culture medium to avoid concentration gradients.

Troubleshooting Guides

Inconsistent Western Blot Results for p-Akt

Problem: You are observing variable or no reduction in phosphorylated Akt (p-Akt) levels after treating cells with Inhibitor-680C91.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Suboptimal Compound Concentration Perform a dose-response experiment to determine the optimal concentration of Inhibitor-680C91 for your specific cell line and experimental conditions.
Incorrect Incubation Time Conduct a time-course experiment to identify the optimal duration of treatment for observing a significant reduction in p-Akt levels.
Poor Antibody Quality Validate your primary antibody for p-Akt to ensure it is specific and sensitive. Use a positive control to confirm antibody performance.
Cell Line Insensitivity The chosen cell line may have mutations downstream of Akt or utilize alternative signaling pathways, making it resistant to PI3K inhibition.
Compound Degradation Ensure the Inhibitor-680C91 stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles.
Low Efficacy in In Vivo Xenograft Models

Problem: Inhibitor-680C91 does not show the expected tumor growth inhibition in your mouse xenograft model.

Possible Causes and Solutions:

Possible Cause Recommended Solution
Poor Bioavailability Investigate the pharmacokinetic properties of Inhibitor-680C91 to ensure adequate exposure in the animal model. The formulation and route of administration may need optimization.
Rapid Metabolism The compound may be rapidly metabolized in vivo. Co-administration with a metabolic inhibitor (if ethically permissible) or modification of the dosing regimen could be considered.
Tumor Model Resistance The selected tumor model may possess intrinsic or acquired resistance mechanisms to PI3K/Akt pathway inhibition.
Suboptimal Dosing Regimen The dose and frequency of administration may not be sufficient to maintain a therapeutic concentration of the inhibitor in the tumor tissue.

Experimental Protocols

Protocol: Cell Viability (MTT) Assay
  • Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of Inhibitor-680C91 in culture medium. Remove the old medium from the wells and add the medium containing different concentrations of the inhibitor. Include a vehicle control (DMSO) and a positive control for cell death.

  • Incubation: Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) in a humidified incubator at 37°C and 5% CO2.

  • MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours until a purple formazan precipitate is visible.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well and mix thoroughly to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value by plotting a dose-response curve.

Protocol: Western Blot for p-Akt and Total Akt
  • Cell Lysis: After treatment with Inhibitor-680C91, wash the cells with ice-cold PBS and lyse them in RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.

  • Sample Preparation: Mix the protein lysates with Laemmli sample buffer and heat at 95-100°C for 5-10 minutes.

  • SDS-PAGE: Load equal amounts of protein per lane onto an SDS-polyacrylamide gel and perform electrophoresis to separate the proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with primary antibodies against p-Akt and total Akt (as a loading control) overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the p-Akt signal to the total Akt signal.

Signaling Pathway and Workflow Diagrams

G cluster_0 Inhibitor-680C91 Troubleshooting Workflow Start Problem Identified (e.g., Inconsistent Data) CheckConcentration Verify Compound Concentration & Purity Start->CheckConcentration CheckProtocol Review Experimental Protocol Start->CheckProtocol CheckCells Assess Cell Health & Passage Number Start->CheckCells OptimizeDose Perform Dose-Response Experiment CheckConcentration->OptimizeDose OptimizeTime Conduct Time-Course Study CheckProtocol->OptimizeTime ValidateReagents Validate Antibodies & Reagents CheckCells->ValidateReagents Resolution Problem Resolved OptimizeDose->Resolution Consult Consult Technical Support OptimizeDose->Consult OptimizeTime->Resolution OptimizeTime->Consult ValidateReagents->Resolution ValidateReagents->Consult G cluster_1 Inhibitor-680C91 Mechanism of Action RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 Inhibitor Inhibitor-680C91 Inhibitor->PI3K PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PDK1->Akt Downstream Downstream Effectors (e.g., mTOR, GSK3β) Akt->Downstream Proliferation Cell Proliferation & Survival Downstream->Proliferation

680C91 degradation and storage conditions

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability, storage, and handling of 680C91, a potent and selective inhibitor of tryptophan 2,3-dioxygenase (TDO).

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for solid this compound?

A1: Solid this compound is stable for at least one year when stored at -20°C under desiccating conditions.[1] For shorter periods, storage at +4°C is also acceptable.

Q2: How should I store this compound in solution?

A2: The stability of this compound in solution depends on the solvent and storage temperature. For stock solutions in DMSO or ethanol, it is recommended to aliquot and store at -80°C for up to 6 months or at -20°C for up to 1 month to avoid repeated freeze-thaw cycles.[2] Some suppliers suggest that solutions in DMSO or ethanol may be stored at -20°C for up to 3 months.[1]

Q3: What are the recommended solvents for dissolving this compound?

A3: this compound is soluble in DMSO up to 100 mM and in ethanol up to 50 mM. For in vivo studies, complex solvent systems are often required. One such system is a mixture of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.[2]

Q4: My this compound solution appears to have precipitated. What should I do?

A4: If precipitation is observed, gentle warming and/or sonication can be used to aid in redissolving the compound.[2] To prevent precipitation, ensure that the solubility of this compound in your chosen solvent system is not exceeded.

Q5: Is this compound sensitive to light?

Troubleshooting Guide

IssuePotential CauseRecommended Action
Inconsistent or lower than expected activity in vitro/in vivo Degradation of this compound due to improper storage.Ensure the compound has been stored according to the recommendations (see FAQs). If degradation is suspected, use a fresh vial of the compound. For in vivo experiments, it is recommended to prepare the working solution fresh on the same day of use.[2]
Repeated freeze-thaw cycles of stock solutions.Aliquot stock solutions into single-use volumes to minimize freeze-thaw cycles.
Incomplete dissolution of the compound.Use sonication or gentle warming to ensure complete dissolution. Visually inspect the solution for any particulate matter before use.
Precipitation of this compound during experiment Exceeding the solubility limit in the experimental buffer or media.Determine the solubility of this compound in your specific aqueous buffer. It may be necessary to adjust the final concentration or the percentage of co-solvents.
Change in temperature or pH affecting solubility.Maintain consistent temperature and pH throughout the experiment. Check for compatibility of your buffer system with the solvent used for the stock solution.
Unexpected peaks in analytical chromatography (e.g., HPLC, LC-MS) Presence of degradation products.This may indicate compound instability under your experimental or storage conditions. A forced degradation study can help to identify potential degradation products and establish a stability profile under various stress conditions (see Experimental Protocols).
Contamination of the sample or solvent.Use high-purity solvents and handle the compound and solutions in a clean environment. Analyze a blank solvent injection to rule out system contamination.

Storage and Stability Data

Solid this compound Storage Recommendations

Storage TemperatureDurationAdditional Notes
-20°C≥ 1 yearStore under desiccating conditions.[1]
+4°CShort-termData on long-term stability at this temperature is limited.

This compound Solution Storage Recommendations

SolventStorage TemperatureDuration
DMSO / Ethanol-80°CUp to 6 months[2]
DMSO / Ethanol-20°CUp to 1-3 months[1][2]

Experimental Protocols

Protocol for Assessing the Stability of this compound in Solution

This protocol provides a general framework for a forced degradation study to determine the stability of this compound under various stress conditions.

1. Materials:

  • This compound
  • HPLC-grade solvents (e.g., DMSO, ethanol, acetonitrile, water)
  • Acids (e.g., 0.1 M HCl)
  • Bases (e.g., 0.1 M NaOH)
  • Oxidizing agent (e.g., 3% H₂O₂)
  • HPLC system with a suitable column (e.g., C18) and detector (e.g., UV-Vis or MS)
  • pH meter
  • Incubator/oven
  • Photostability chamber

2. Preparation of Stock Solution:

  • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO) at a known concentration (e.g., 10 mM).

3. Stress Conditions:

  • Acid Hydrolysis: Mix an aliquot of the stock solution with 0.1 M HCl. Incubate at a specific temperature (e.g., 60°C) for a defined period (e.g., 24 hours).
  • Base Hydrolysis: Mix an aliquot of the stock solution with 0.1 M NaOH. Incubate at a specific temperature (e.g., 60°C) for a defined period.
  • Oxidative Degradation: Mix an aliquot of the stock solution with 3% H₂O₂. Incubate at room temperature for a defined period.
  • Thermal Degradation: Incubate an aliquot of the stock solution at an elevated temperature (e.g., 60°C).
  • Photostability: Expose an aliquot of the stock solution to a light source as per ICH Q1B guidelines. Protect a control sample from light.

4. Sample Analysis:

  • At specified time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot of each stressed sample.
  • Neutralize the acidic and basic samples if necessary.
  • Dilute the samples to a suitable concentration for HPLC analysis.
  • Analyze the samples by a validated stability-indicating HPLC method. The method should be able to separate the parent this compound peak from any potential degradation products.
  • Monitor the percentage of this compound remaining and the formation of any new peaks.

5. Data Analysis:

  • Calculate the percentage of degradation of this compound under each stress condition.
  • Characterize the degradation products using techniques like LC-MS if necessary.

Visualizations

TDO_Inhibition_Pathway Tryptophan Tryptophan TDO TDO Tryptophan->TDO substrate Increased_Tryptophan Increased Tryptophan Levels Kynurenine Kynurenine Decreased_Kynurenine Decreased Kynurenine Levels TDO->Kynurenine catalyzes Cthis compound This compound Cthis compound->TDO

Caption: Mechanism of action of this compound as a TDO inhibitor.

Stability_Testing_Workflow cluster_0 Preparation cluster_1 Stress Conditions cluster_2 Analysis Prep_Stock Prepare this compound Stock Solution Acid Acid Hydrolysis Prep_Stock->Acid Base Base Hydrolysis Prep_Stock->Base Oxidation Oxidation Prep_Stock->Oxidation Heat Thermal Prep_Stock->Heat Light Photostability Prep_Stock->Light Sampling Time-Point Sampling Acid->Sampling Base->Sampling Oxidation->Sampling Heat->Sampling Light->Sampling HPLC HPLC Analysis Sampling->HPLC Data_Analysis Data Interpretation HPLC->Data_Analysis

Caption: Workflow for a forced degradation study of this compound.

References

Technical Support Center: 680C91 In Vivo Formulations

Author: BenchChem Technical Support Team. Date: November 2025

This technical support guide provides researchers, scientists, and drug development professionals with essential information on handling 680C91 for in vivo experiments, with a specific focus on identifying and troubleshooting alternative solvent systems.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

This compound is a potent and selective inhibitor of the enzyme tryptophan 2,3-dioxygenase (TDO) with a Ki value of 51 nM.[1][2] TDO is the initial and rate-limiting enzyme in the kynurenine pathway, which is responsible for the majority of tryptophan catabolism in the body.[2][3][4] By inhibiting TDO, this compound blocks the degradation of tryptophan into kynurenine, leading to increased systemic levels of tryptophan and, subsequently, serotonin in the brain.[1][2] This mechanism is leveraged in research for cancer, neurodegeneration, and other conditions where the kynurenine pathway is implicated.[5][6][7] this compound is noted for its selectivity, showing no significant activity against indoleamine 2,3-dioxygenase (IDO), monoamine oxidases, or various serotonin receptors.[2]

Q2: What are the standard stock solvents for this compound?

This compound is a solid powder that is poorly soluble in aqueous solutions.[3] For laboratory use, it is typically dissolved in organic solvents to create a concentrated stock solution. The most common solvents are Dimethyl sulfoxide (DMSO) and ethanol.[1][8]

Q3: Why are alternative solvents necessary for in vivo administration?

While excellent for creating stock solutions, high concentrations of DMSO or ethanol can be toxic to animals and can interfere with experimental results.[9] Therefore, for in vivo studies, the concentrated stock solution must be diluted into a biocompatible vehicle that maintains the solubility of this compound at the desired final concentration. One study noted that this compound has low oral bioavailability, which may be related to its poor aqueous solubility, further underscoring the need for optimized delivery vehicles.[3]

Q4: What are some established alternative solvent formulations for in vivo use of this compound?

Several multi-component solvent systems, often called vehicles, have been successfully used to administer this compound in vivo. These formulations typically use a small amount of a primary solvent like DMSO and combine it with co-solvents, surfactants, or complexing agents to ensure the compound remains in solution when diluted into an aqueous base.

Data Presentation

Table 1: Solubility of this compound in Primary Stock Solvents
SolventMaximum Concentration (mM)Maximum Concentration (mg/mL)Source
DMSO100 mM - 116.67 mM~23.83 mg/mL - 48 mg/mL[1][5][10]
Ethanol50 mM~11.91 mg/mL[1][8]

Note: The molecular weight of this compound is 238.26 g/mol .[1] Solubility can be affected by factors such as the purity of the compound and the hygroscopic nature of DMSO.[5] Use of fresh, high-quality solvents is recommended.

Table 2: Published In Vivo Formulations for this compound
Formulation CompositionFinal Solubility/UseAdministration RouteSource
10% DMSO, 40% PEG300, 5% Tween-80, 45% Saline2.08 mg/mL (8.73 mM)Not specified, suitable for parenteral[5]
10% DMSO, 90% (20% SBE-β-CD in Saline)2.08 mg/mL (8.73 mM)Not specified, suitable for parenteral[5]
5% DMSO, 95% Corn Oil0.3 mg/mL (from 6 mg/mL stock)Not specified, suitable for oral/parenteral[10]
4.2% DMSO in Water (pH 3.2)Diluted from 100 mM DMSO stockOral[6]

Experimental Protocols

Protocol 1: Preparation of a Co-Solvent/Surfactant Vehicle

This protocol is adapted from a formulation consisting of 10% DMSO, 40% PEG300, 5% Tween-80, and 45% Saline.[5]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Polyethylene glycol 300 (PEG300)

  • Tween-80 (Polysorbate 80)

  • Sterile Saline (0.9% NaCl)

  • Sterile conical tubes

  • Vortex mixer and/or ultrasonic bath

Procedure:

  • Weigh this compound: Weigh the required amount of this compound powder needed for your final desired concentration (e.g., 2.08 mg for 1 mL of final solution).

  • Initial Dissolution: Add 10% of the final volume as DMSO to the this compound powder (e.g., 100 µL for 1 mL final volume). Vortex or sonicate until the powder is completely dissolved. This creates the concentrated stock.

  • Add Co-solvent: Add 40% of the final volume as PEG300 (e.g., 400 µL). Mix thoroughly until the solution is clear.

  • Add Surfactant: Add 5% of the final volume as Tween-80 (e.g., 50 µL). Mix thoroughly. The solution should remain clear.

  • Final Dilution: Add 45% of the final volume as sterile saline (e.g., 450 µL) to reach the final desired volume. Mix until homogeneous.

  • Final Check: Inspect the solution for any signs of precipitation. If the solution is clear, it is ready for administration. It is recommended to use this formulation immediately after preparation.[10]

Protocol 2: Preparation of a Cyclodextrin-Based Vehicle

This protocol is adapted from a formulation consisting of 10% DMSO and 90% of a 20% Sulfobutylether-β-cyclodextrin (SBE-β-CD) solution.[5]

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), anhydrous

  • Sulfobutylether-β-cyclodextrin (SBE-β-CD), e.g., Captisol®

  • Sterile Saline (0.9% NaCl) or Sterile Water

  • Sterile conical tubes

  • Vortex mixer and/or ultrasonic bath

Procedure:

  • Prepare Cyclodextrin Solution: Prepare a 20% (w/v) SBE-β-CD solution by dissolving SBE-β-CD powder in sterile saline or water. For example, add 2 g of SBE-β-CD to a final volume of 10 mL. Mix until fully dissolved.

  • Weigh this compound: Weigh the required amount of this compound powder (e.g., 2.08 mg for 1 mL of final solution).

  • Initial Dissolution: Add 10% of the final volume as DMSO to the this compound powder (e.g., 100 µL for 1 mL final volume). Vortex or sonicate until the compound is completely dissolved.

  • Final Dilution: Add 90% of the final volume using the pre-prepared 20% SBE-β-CD solution (e.g., 900 µL). Mix thoroughly until the solution is clear and homogeneous.

  • Final Check: Observe the final solution for any precipitation. The use of an ultrasonic bath may aid in achieving a clear solution.[5]

Troubleshooting Guide

Q: My this compound precipitates when I add the final aqueous component. What can I do?

A: Precipitation occurs when the compound's solubility limit is exceeded as the solvent polarity increases.

  • Solution 1 (Method): Ensure the addition of solvents is done in the correct order as described in the protocols. Add the aqueous component last and slowly while vortexing.

  • Solution 2 (Energy Input): Gently warm the solution (e.g., to 37°C) or use an ultrasonic bath, as heat and sonication can help dissolve precipitates.[5]

  • Solution 3 (Formulation Change): The concentration of this compound may be too high for the chosen vehicle. Try preparing a more dilute solution. Alternatively, increase the percentage of co-solvents (e.g., PEG300) or surfactants (Tween-80) relative to the aqueous component, but be mindful of potential vehicle toxicity.

Q: I am observing adverse events in my animals. Could the vehicle be the cause?

A: Yes, the vehicle itself can cause adverse effects.

  • Troubleshooting: Always run a vehicle-only control group in your experiments. This is critical to distinguish the effects of the vehicle from the effects of this compound.

  • Considerations for Co-solvents: High concentrations of DMSO, ethanol, and even PEG can cause local irritation, hemolysis, or systemic toxicity.[9] Tween-80 has been associated with hypersensitivity reactions in some cases.

  • Alternative Vehicles: If you suspect vehicle toxicity, consider switching to a different formulation. Cyclodextrin-based vehicles are often better tolerated than those with high percentages of organic co-solvents. Lipid-based formulations (e.g., using corn oil) are another alternative, especially for oral administration.[10]

Q: How do I choose the best formulation for my specific route of administration?

A: The optimal vehicle depends heavily on the administration route.

  • Oral Gavage (PO): A wider range of vehicles is acceptable. Simple aqueous suspensions (if particle size is controlled), co-solvent systems, and lipid-based formulations are common. A formulation using diluted DMSO in acidified water has been reported for oral administration of this compound.[6]

  • Intraperitoneal (IP): The formulation must be sterile, near-isotonic, and have a pH close to physiological levels to avoid peritoneal irritation. Co-solvent and cyclodextrin-based vehicles are often used. High concentrations of surfactants or organic solvents should be used with caution.

  • Intravenous (IV): This is the most restrictive route. The formulation must be a clear, sterile solution with no precipitates. The pH must be within a narrow physiological range (typically 3-9).[11] Cyclodextrin-based formulations are often preferred for IV administration of poorly soluble drugs because they minimize the risk of precipitation in the bloodstream.

Visualizations

Signaling Pathway Diagram

TDO_Pathway TRP Tryptophan TDO Tryptophan 2,3-Dioxygenase (TDO) TRP->TDO Substrate KYN Kynurenine TDO->KYN Catalyzes AHR Aryl Hydrocarbon Receptor (AHR) KYN->AHR Activates Downstream Pro-Tumorigenic & Immunosuppressive Effects AHR->Downstream Leads to C91 This compound C91->TDO Inhibits

Caption: Mechanism of this compound action on the Tryptophan-Kynurenine pathway.

Experimental Workflow Diagram

Solvent_Workflow Start Start: Need In Vivo Formulation Lit 1. Literature Review (e.g., Co-solvents, Cyclodextrins) Start->Lit Select 2. Select Candidate Formulations Lit->Select Prep 3. Prepare Small-Scale Test Batches Select->Prep Solubility 4. Solubility Check (Visual, Microscopy) Prep->Solubility Precip Precipitation Occurs Solubility->Precip Not Clear Tolerability 5. Vehicle Tolerability Study (Vehicle only in animals) Solubility->Tolerability Clear Solution Precip->Select Reformulate Adverse Adverse Effects Observed Tolerability->Adverse Not Tolerated Final 6. Final Formulation Ready for Efficacy Study Tolerability->Final Well Tolerated Adverse->Select Select New Vehicle

Caption: Workflow for selecting and validating an in vivo solvent for this compound.

Troubleshooting Diagram

Troubleshooting_Tree Start Problem: Formulation Issue Q1 Is the issue precipitation or animal toxicity? Start->Q1 Precip Precipitation Q1->Precip Precipitation Tox Animal Toxicity Q1->Tox Toxicity A1 1. Check prep order & method 2. Apply gentle heat/sonication 3. Lower final concentration Precip->A1 Q2 Did you run a vehicle-only control? Tox->Q2 A2_Yes Select a different, better-tolerated vehicle system (e.g., Cyclodextrin) Q2->A2_Yes Yes, vehicle is toxic A2_No CRITICAL: Run vehicle control group to isolate cause Q2->A2_No No

Caption: Decision tree for troubleshooting this compound formulation issues.

References

addressing poor oral bioavailability of 680C91

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the tryptophan 2,3-dioxygenase (TDO) inhibitor, 680C91. The primary focus is to address the compound's poor oral bioavailability.

Frequently Asked Questions (FAQs)

Q1: We are observing very low systemic exposure of this compound in our in vivo oral studies. Is this expected?

A1: Yes, this is a well-documented characteristic of this compound. The compound is known to have poor oral bioavailability, which is primarily attributed to its low aqueous solubility.[1][2] Published studies in mice have shown that after oral administration of 160 mg/kg/day, plasma concentrations of this compound were found to be below 0.2 μg/mL (0.8 μM).[1]

Q2: What are the main reasons for the poor oral bioavailability of this compound?

A2: The primary reason for the poor oral bioavailability of this compound is its low solubility in aqueous solutions.[2] As a Biopharmaceutics Classification System (BCS) Class II drug candidate, it likely has high membrane permeability but is limited by its dissolution rate in the gastrointestinal tract. Factors contributing to this include its chemical structure and crystalline nature.

Q3: Are there any analogs of this compound with improved oral bioavailability?

A3: Yes, a medicinal chemistry program was initiated to improve upon the properties of this compound. This led to the development of LM10, a TDO inhibitor with significantly improved solubility and oral bioavailability.[2] In contrast to this compound, oral administration of LM10 at 160 mg/kg/day in mice resulted in plasma concentrations between 20 and 40 μg/mL.

Q4: What formulation strategies can be employed to improve the oral bioavailability of this compound?

A4: For poorly soluble compounds like this compound, several formulation strategies can be explored to enhance oral bioavailability. These can be broadly categorized as:

  • Particle Size Reduction: Techniques like micronization and nanosizing increase the surface area of the drug, which can improve the dissolution rate.[3][4]

  • Amorphous Solid Dispersions (ASDs): Dispersing this compound in a polymer matrix in an amorphous state can increase its aqueous solubility and dissolution rate. Hot-melt extrusion is a common method for preparing ASDs.[5]

  • Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS) can be used to pre-dissolve this compound in a lipid-based formulation that forms a microemulsion or nanoemulsion in the gastrointestinal tract, facilitating absorption.[6][7]

  • Complexation: The use of cyclodextrins to form inclusion complexes can enhance the solubility of this compound.[8]

  • Prodrug Approach: While more complex, a prodrug of this compound could be designed to have better solubility and be converted to the active compound in vivo.

Troubleshooting Guide

IssuePotential CauseRecommended Action
Low and variable plasma concentrations of this compound after oral administration. Poor aqueous solubility and dissolution rate of the compound.1. Consider Formulation Enhancement: Explore formulation strategies such as micronization, solid dispersions, or lipid-based formulations. 2. Analog Comparison: If feasible, consider using the more soluble analog, LM10, for in vivo studies requiring oral administration.
Difficulty in preparing a homogenous dosing solution for oral gavage. Low solubility of this compound in common aqueous vehicles.1. Co-solvents: Use a co-solvent system. This compound is soluble in DMSO (up to 100 mM) and ethanol (up to 50 mM).[9] However, be mindful of the potential toxicity of the vehicle in the animal model. 2. Suspension: Prepare a micronized suspension in an appropriate vehicle containing a suspending agent and a wetting agent.
Inconsistent results in in vivo efficacy studies with oral dosing. Variable absorption due to formulation and physiological factors.1. Standardize Dosing Procedure: Ensure a consistent oral gavage technique and consider the fasting state of the animals. 2. Formulation Optimization: A robust formulation that provides consistent drug release is crucial. A lipid-based formulation or a solid dispersion may reduce variability.

Quantitative Data

Table 1: Physicochemical and Pharmacokinetic Properties of this compound and LM10

PropertyThis compoundLM10Reference
Molecular Weight 238.26 g/mol 229.21 g/mol [9]
TDO Ki 51 nM5.6 µM[10]
Solubility DMSO: 100 mMEthanol: 50 mMDMSO: 46 mg/mL[9]
Oral Bioavailability (Mouse) Plasma conc. < 0.2 µg/mL (at 160 mg/kg/day)Plasma conc. 20-40 µg/mL (at 160 mg/kg/day)[1]

Experimental Protocols

Detailed Protocol: Oral Gavage for Pharmacokinetic Studies in Mice

This protocol is a general guideline and should be adapted based on institutional animal care and use committee (IACUC) regulations.

Materials:

  • This compound formulation (e.g., solution in a safe vehicle or a homogenous suspension)

  • Appropriately sized gavage needles (flexible-tipped are recommended to minimize injury)

  • Syringes

  • Animal scale

Procedure:

  • Animal Preparation:

    • Fast the mice for 4-6 hours prior to dosing to reduce variability in gastric emptying. Ensure access to water.

    • Weigh each mouse immediately before dosing to accurately calculate the required dose volume. The maximum recommended gavage volume for a mouse is 10 ml/kg.[11][12]

  • Gavage Administration:

    • Restrain the mouse firmly by the scruff of the neck to immobilize the head. The body should be held in a vertical position.

    • Measure the correct length for gavage needle insertion by holding the needle alongside the mouse, with the tip at the mouth and the end of the needle at the last rib. Mark the needle at the level of the incisors.

    • Gently insert the gavage needle into the diastema (the gap between the incisors and molars) and advance it along the roof of the mouth towards the esophagus.

    • The mouse should swallow the tube as it enters the esophagus. Do not force the needle. If resistance is met, withdraw and try again.

    • Slowly administer the formulation.

    • Gently remove the gavage needle.

    • Monitor the animal for any signs of distress for at least 15 minutes after dosing.[13]

  • Blood Sampling:

    • Collect blood samples at predetermined time points (e.g., 0.25, 0.5, 1, 2, 4, 8, and 24 hours) via an appropriate method (e.g., tail vein, saphenous vein, or terminal cardiac puncture).

    • Process the blood to obtain plasma and store it at -80°C until analysis.

  • Sample Analysis:

    • Analyze the plasma samples for this compound concentration using a validated analytical method, such as LC-MS/MS.

    • Calculate pharmacokinetic parameters (Cmax, Tmax, AUC) using appropriate software.

Visualizations

Tryptophan Catabolism via the Kynurenine Pathway

TDO_Pathway Tryptophan Tryptophan TDO TDO (Tryptophan 2,3-dioxygenase) Tryptophan->TDO NFK N-Formylkynurenine Formamidase Formamidase NFK->Formamidase Kynurenine Kynurenine Downstream Downstream Metabolites (e.g., Kynurenic Acid, Anthranilic Acid) Kynurenine->Downstream TDO->NFK O2 Inhibitor This compound Inhibitor->TDO Inhibition Formamidase->Kynurenine

Caption: The enzymatic conversion of Tryptophan to Kynurenine by TDO and the inhibitory action of this compound.

Experimental Workflow for Assessing Oral Bioavailability

Bioavailability_Workflow cluster_prep Preparation cluster_dosing Dosing and Sampling cluster_analysis Analysis Formulation Prepare this compound Formulation Dosing Oral Gavage Administration Formulation->Dosing AnimalPrep Prepare and Fast Animals AnimalPrep->Dosing BloodSampling Serial Blood Sampling Dosing->BloodSampling SampleProcessing Plasma Preparation BloodSampling->SampleProcessing LCMS LC-MS/MS Analysis SampleProcessing->LCMS PK_Analysis Pharmacokinetic Analysis LCMS->PK_Analysis

Caption: A stepwise workflow for determining the oral bioavailability of this compound in a preclinical model.

Logical Relationship of Bioavailability Challenges and Solutions

Troubleshooting_Logic cluster_solutions Potential Solutions PoorBioavailability Poor Oral Bioavailability of this compound LowSolubility Low Aqueous Solubility PoorBioavailability->LowSolubility Analog Use Soluble Analog (LM10) PoorBioavailability->Analog ParticleSize Particle Size Reduction LowSolubility->ParticleSize SolidDispersion Solid Dispersion LowSolubility->SolidDispersion LipidFormulation Lipid-Based Formulation LowSolubility->LipidFormulation

Caption: The relationship between the core problem of poor bioavailability and potential formulation solutions.

References

Validation & Comparative

A Comparative Guide to Tryptophan 2,3-Dioxygenase (TDO) Inhibitors: 680C91 and Beyond

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the tryptophan 2,3-dioxygenase (TDO) inhibitor 680C91 with other notable alternatives. The information presented is supported by experimental data to aid in the selection of appropriate research tools for studying the kynurenine pathway's role in various diseases, including cancer and neurodegenerative disorders.

Introduction to TDO and Its Inhibition

Tryptophan 2,3-dioxygenase (TDO) is a heme-containing enzyme that catalyzes the first and rate-limiting step in the kynurenine pathway of tryptophan catabolism. This pathway is implicated in immune evasion by tumors and the production of neuroactive metabolites. Inhibition of TDO is a promising therapeutic strategy to modulate immune responses and neuronal function. This compound is a well-characterized, potent, and selective TDO inhibitor widely used in preclinical research. However, other TDO inhibitors with different properties have also been developed.

Quantitative Comparison of TDO Inhibitors

The following table summarizes the key quantitative data for this compound and other selected TDO inhibitors based on available preclinical data.

InhibitorTarget(s)Ki (nM)IC50 (µM)Species SpecificityKey Features
This compound TDO51[1]-Rat, Human[1]Potent and selective TDO inhibitor; poor oral bioavailability.[2]
LM10 TDO5600[2][3]0.62 (Human), 2 (Mouse)[3]Human, Mouse[3]Improved solubility and oral bioavailability compared to this compound.[2]
PF-06845102 (EOS200809) TDO-0.23 (Human, enzymatic), 0.285 (Human, cellular)HumanSelective TDO inhibitor.
HTI-1090 (SHR9146) IDO1/TDO---Dual inhibitor that has entered clinical trials.[4]
M4112 IDO1/TDO---Dual inhibitor that has entered clinical trials.[4]

Signaling Pathway and Experimental Workflows

To understand the context of TDO inhibition, it is crucial to visualize the relevant signaling pathway and the experimental workflows used to assess inhibitor efficacy.

TDO-AHR Signaling Pathway

TDO-mediated catabolism of tryptophan produces kynurenine, which can act as a ligand for the Aryl Hydrocarbon Receptor (AhR). Activation of AhR leads to the transcription of target genes that can promote immune suppression and tumor growth.

TDO_AHR_Pathway cluster_extracellular Extracellular cluster_cell Cell Tryptophan_ext Tryptophan Tryptophan_int Tryptophan Tryptophan_ext->Tryptophan_int Transport TDO TDO Tryptophan_int->TDO Kynurenine Kynurenine TDO->Kynurenine Catalysis AhR_ligand Kyn-AhR Kynurenine->AhR_ligand AhR_complex AhR-Hsp90-XAP2 AhR_complex->AhR_ligand Ligand Binding AhR_ARNT Kyn-AhR-ARNT AhR_ligand->AhR_ARNT Dimerization ARNT ARNT ARNT->AhR_ARNT XRE XRE AhR_ARNT->XRE Binding Target_Genes Target Gene Transcription XRE->Target_Genes Immune_Suppression Immune Suppression, Tumor Growth Target_Genes->Immune_Suppression Inhibitor TDO Inhibitor (e.g., this compound) Inhibitor->TDO Inhibition

Caption: TDO-AHR signaling pathway and point of inhibition.

Experimental Workflow for TDO Inhibitor Evaluation

A typical workflow for evaluating TDO inhibitors involves both enzymatic and cell-based assays to determine potency and cellular efficacy.

TDO_Inhibitor_Workflow cluster_workflow TDO Inhibitor Evaluation Workflow start Start enzymatic_assay Enzymatic Assay (Recombinant TDO) start->enzymatic_assay cellular_assay Cellular Assay (TDO-expressing cells) start->cellular_assay hplc_analysis Kynurenine Quantification (HPLC) enzymatic_assay->hplc_analysis cellular_assay->hplc_analysis data_analysis Data Analysis (IC50/Ki determination) hplc_analysis->data_analysis end End data_analysis->end

Caption: General workflow for TDO inhibitor screening and validation.

Experimental Protocols

Detailed methodologies are crucial for the accurate comparison of inhibitor performance. Below are representative protocols for key experiments.

Recombinant Human TDO (rhTDO) Enzymatic Inhibition Assay

This assay determines the direct inhibitory effect of a compound on the enzymatic activity of purified TDO.

Materials:

  • Recombinant human TDO (rhTDO)

  • L-Tryptophan (substrate)

  • Ascorbic acid

  • Methylene blue

  • Catalase

  • Assay buffer (e.g., 100 mM potassium phosphate buffer, pH 7.0)

  • Test inhibitor (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)

  • 96-well UV-transparent microplate

  • Spectrophotometer capable of reading absorbance at 321 nm

Procedure:

  • Prepare a reaction mixture containing L-tryptophan, ascorbic acid, methylene blue, and catalase in the assay buffer.

  • Add the test inhibitor at various concentrations to the wells of the microplate. Include a vehicle control (e.g., DMSO) and a positive control (a known TDO inhibitor).

  • Initiate the reaction by adding rhTDO to each well.

  • Immediately measure the absorbance at 321 nm (the peak absorbance of N-formylkynurenine) at regular intervals for a set period (e.g., 30-60 minutes) at 37°C.

  • Calculate the initial reaction velocity (rate of N-formylkynurenine formation) for each inhibitor concentration.

  • Plot the reaction velocity against the inhibitor concentration and fit the data to a suitable model to determine the IC50 value. The Ki can be determined using the Cheng-Prusoff equation if the Michaelis constant (Km) of the substrate is known.

Cellular TDO Activity Assay

This assay measures the ability of a compound to inhibit TDO activity within a cellular context, accounting for cell permeability and metabolism.

Materials:

  • A human cell line endogenously expressing TDO (e.g., A172 glioblastoma cells) or a cell line engineered to overexpress TDO.

  • Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics.

  • L-Tryptophan.

  • Test inhibitor (e.g., this compound).

  • Trichloroacetic acid (TCA).

  • High-Performance Liquid Chromatography (HPLC) system with a UV or fluorescence detector.

Procedure:

  • Seed the TDO-expressing cells in a multi-well plate and allow them to adhere overnight.

  • Replace the culture medium with fresh medium containing a known concentration of L-tryptophan and the test inhibitor at various concentrations. Include a vehicle control.

  • Incubate the cells for a specified period (e.g., 24-48 hours) at 37°C in a CO2 incubator.

  • Collect the cell culture supernatant.

  • To precipitate proteins, add TCA to the supernatant, vortex, and centrifuge.

  • Analyze the supernatant for the concentration of kynurenine (and tryptophan, for normalization) using a validated HPLC method. A C18 reversed-phase column is typically used with a mobile phase of acetonitrile and a suitable buffer.

  • Calculate the percentage of TDO inhibition for each inhibitor concentration relative to the vehicle control.

  • Plot the percentage of inhibition against the inhibitor concentration to determine the cellular IC50 value.

Conclusion

This compound remains a valuable tool for in vitro and proof-of-concept in vivo studies due to its high potency and selectivity for TDO. However, its poor pharmacokinetic properties limit its application in long-term in vivo experiments. For such studies, inhibitors like LM10 with improved bioavailability are more suitable. The choice of a TDO inhibitor should be guided by the specific requirements of the experiment, considering factors such as potency, selectivity, and pharmacokinetic profile. The provided protocols offer a standardized framework for the comparative evaluation of these and other novel TDO inhibitors.

References

A Head-to-Head Comparison: 680C91 and IDO Inhibitors in Oncology

Author: BenchChem Technical Support Team. Date: November 2025

A detailed guide for researchers and drug development professionals on the comparative performance, mechanisms of action, and experimental evaluation of 680C91 and indoleamine 2,3-dioxygenase (IDO) inhibitors in cancer therapy.

In the landscape of cancer immunotherapy, targeting metabolic pathways that fuel tumor immune evasion has emerged as a promising strategy. Two key enzymes, tryptophan 2,3-dioxygenase (TDO) and indoleamine 2,3-dioxygenase 1 (IDO1), have garnered significant attention. Both enzymes catalyze the initial and rate-limiting step in the catabolism of the essential amino acid tryptophan, leading to the production of kynurenine and other immunosuppressive metabolites. This guide provides a comprehensive comparison of this compound, a selective TDO inhibitor, and a class of compounds known as IDO inhibitors, which primarily target IDO1.

Mechanism of Action: Targeting Tryptophan Catabolism

The rationale for inhibiting TDO and IDO1 in cancer lies in their shared ability to deplete tryptophan and generate kynurenine within the tumor microenvironment. This metabolic shift suppresses the activity of effector T cells and natural killer (NK) cells while promoting the generation and function of regulatory T cells (Tregs) and myeloid-derived suppressor cells (MDSCs), ultimately fostering an immunosuppressive milieu that allows tumors to escape immune surveillance.[1][2][3]

This compound is a potent and selective inhibitor of TDO.[4][5][6][7] By specifically blocking TDO, this compound aims to restore local tryptophan levels and reduce kynurenine production in tumors where TDO is the dominant tryptophan-catabolizing enzyme.

IDO inhibitors , on the other hand, are a broader class of drugs targeting the IDO enzyme family, with most development efforts focused on IDO1 inhibitors . These inhibitors, such as the well-studied epacadostat , as well as linrodostat (BMS-986205) and navoximod (GDC-0919) , are designed to block the enzymatic activity of IDO1.[8][9][10][11][12][13][14][15] A notable exception is indoximod , which does not directly inhibit the IDO1 enzyme but rather acts downstream by mimicking tryptophan, thereby activating the mTORC1 pathway and counteracting the immunosuppressive effects of tryptophan depletion.[1][16][17]

dot

Tryptophan Catabolism Pathway cluster_IDO1 IDO1 Pathway cluster_TDO TDO Pathway Tryptophan Tryptophan IDO1 IDO1 Enzyme Tryptophan->IDO1 TDO TDO Enzyme Tryptophan->TDO Kynurenine Kynurenine Immune_Suppression Immune Suppression (Treg activation, Teff inhibition) Kynurenine->Immune_Suppression IDO1->Kynurenine IDO1_Inhibitors IDO1 Inhibitors (e.g., Epacadostat, Linrodostat) IDO1_Inhibitors->IDO1 inhibit TDO->Kynurenine This compound This compound This compound->TDO inhibit

Caption: Tryptophan catabolism pathways and points of inhibition.

Performance Data: A Quantitative Comparison

The potency and selectivity of these inhibitors are critical parameters for their therapeutic potential. The following tables summarize key quantitative data for this compound and prominent IDO1 inhibitors.

Table 1: Inhibitor Potency and Selectivity

CompoundTargetMechanism of ActionKi (nM)IC50 (nM)EC50 (nM)Selectivity
This compound TDOCompetitive51[4][5][6][7]--Selective for TDO over IDO1[4][5][6][7]
Epacadostat IDO1Competitive-71.8 (enzymatic)[9][18], ~10-15.3 (cellular)[9][19]->1000-fold vs. IDO2/TDO[9]
Linrodostat (BMS-986205) IDO1Irreversible-1.7 (enzymatic)[10][15], 1.1-9.5 (cellular)[12][15][19]-Selective for IDO1 over IDO2/TDO[20]
Navoximod (GDC-0919) IDO1Non-competitive7[11][13][14]-75[11][13][14]~20-fold vs. TDO[8]
Indoximod IDO PathwayTryptophan Mimetic-~70 (mTORC1 reactivation)[8][17]-Acts on pathways affected by both IDO and TDO[1][16][17]

Experimental Protocols

Standardized assays are crucial for the evaluation and comparison of these inhibitors. Below are detailed methodologies for key experiments.

Enzyme Inhibition Assay (IDO1 and TDO)

This assay directly measures the ability of a compound to inhibit the enzymatic activity of purified IDO1 or TDO.

Protocol:

  • Reagent Preparation:

    • Prepare a reaction buffer (e.g., 50 mM potassium phosphate buffer, pH 6.5).

    • Prepare solutions of recombinant human IDO1 or TDO enzyme, L-tryptophan (substrate), and the test inhibitor at various concentrations.

    • For IDO1 assays, a reducing agent system (e.g., ascorbic acid and methylene blue) and catalase are often included to maintain the enzyme in its active ferrous state.[21]

  • Reaction Setup:

    • In a 96-well plate, add the reaction buffer, enzyme, and inhibitor solution.

    • Pre-incubate the enzyme and inhibitor for a defined period to allow for binding.

  • Initiation and Incubation:

    • Initiate the reaction by adding the L-tryptophan substrate.

    • Incubate the plate at 37°C for a specified time (e.g., 30-60 minutes).

  • Reaction Termination and Product Measurement:

    • Stop the reaction by adding a quenching agent (e.g., trichloroacetic acid).

    • Incubate at a higher temperature (e.g., 50°C) to convert the initial product, N-formylkynurenine, to kynurenine.

    • The concentration of kynurenine is then measured, typically by a colorimetric method (e.g., using p-dimethylaminobenzaldehyde, which forms a yellow product with kynurenine, measured at 480 nm) or by fluorescence-based methods.[22]

  • Data Analysis:

    • Calculate the percentage of inhibition at each inhibitor concentration and determine the IC50 value.

Cell-Based Tryptophan Catabolism Assay

This assay assesses the inhibitor's ability to block tryptophan degradation in a cellular context, providing insights into cell permeability and intracellular target engagement.

Protocol:

  • Cell Culture:

    • Culture a human cancer cell line known to express IDO1 (e.g., HeLa, SKOV-3) or TDO (e.g., A172) in a 96-well plate.[10][23]

    • For IDO1-expressing cells, stimulate with interferon-gamma (IFN-γ) for 24-48 hours to induce enzyme expression.

  • Inhibitor Treatment:

    • Add the test inhibitor at various concentrations to the cell culture medium.

  • Incubation:

    • Incubate the cells with the inhibitor for a specified period (e.g., 24-72 hours).

  • Sample Collection and Analysis:

    • Collect the cell culture supernatant.

    • Measure the concentrations of tryptophan and kynurenine in the supernatant using high-performance liquid chromatography (HPLC) or LC-MS/MS.[24]

  • Data Analysis:

    • Calculate the kynurenine/tryptophan ratio as a measure of enzyme activity.

    • Determine the IC50 or EC50 value of the inhibitor based on the reduction in kynurenine production.

dot

Experimental Workflow cluster_invitro In Vitro Assays cluster_invivo In Vivo Models Enzyme_Assay Enzyme Inhibition Assay (IDO1 or TDO) Cell_Assay Cell-Based Assay (Tryptophan Catabolism) Enzyme_Assay->Cell_Assay T_Cell_Assay T-Cell Proliferation Assay Cell_Assay->T_Cell_Assay Tumor_Model Syngeneic Mouse Tumor Model T_Cell_Assay->Tumor_Model Data_Analysis Data Analysis (IC50, Efficacy) Tumor_Model->Data_Analysis Start Compound Synthesis Start->Enzyme_Assay

Caption: General experimental workflow for inhibitor evaluation.

T-Cell Proliferation Assay

This functional assay evaluates the ability of an inhibitor to reverse the immunosuppressive effects of tryptophan catabolism on T-cell proliferation.

Protocol:

  • Co-culture Setup:

    • Co-culture IDO1-expressing cancer cells (e.g., SKOV-3) with human T-cells (e.g., Jurkat cells or peripheral blood mononuclear cells).[19][25]

  • Inhibitor and T-Cell Activation:

    • Add the test inhibitor at various concentrations to the co-culture.

    • Stimulate T-cell proliferation using a mitogen (e.g., phytohemagglutinin) or specific antigens.

  • Incubation:

    • Incubate the co-culture for 72-96 hours.

  • Proliferation Measurement:

    • Assess T-cell proliferation by measuring the incorporation of a radioactive tracer (e.g., 3H-thymidine) or using a colorimetric assay (e.g., MTS or WST-1). Alternatively, measure the secretion of cytokines like IL-2 into the supernatant as an indicator of T-cell activation.[19][25]

  • Data Analysis:

    • Determine the concentration of the inhibitor that restores T-cell proliferation to a certain level.

In Vivo Tumor Models

Syngeneic mouse tumor models are essential for evaluating the in vivo efficacy of these inhibitors.

Protocol:

  • Tumor Implantation:

    • Implant a murine cancer cell line that expresses IDO1 or TDO (e.g., B16F10 melanoma, CT26 colon carcinoma) into immunocompetent mice.[18][23]

  • Inhibitor Administration:

    • Once tumors are established, administer the test inhibitor to the mice, typically via oral gavage, at a defined dose and schedule.

  • Monitoring:

    • Monitor tumor growth over time by measuring tumor volume.

    • Collect blood and tumor tissue samples to measure tryptophan and kynurenine levels to confirm target engagement.

  • Endpoint and Analysis:

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., immunohistochemistry for immune cell infiltration).

    • Compare tumor growth between the inhibitor-treated group and a vehicle control group to determine in vivo efficacy.

Concluding Remarks

Both this compound and IDO1 inhibitors represent promising therapeutic strategies to counteract tumor-induced immune suppression by targeting the tryptophan catabolism pathway. While they share a common overarching goal, their distinct molecular targets (TDO vs. IDO1) and, in the case of indoximod, a unique mechanism of action, underscore the importance of understanding the specific metabolic landscape of different tumors to guide their clinical application. The experimental protocols outlined in this guide provide a framework for the rigorous preclinical evaluation and comparison of these and future inhibitors in this class. The failure of epacadostat in a pivotal Phase III trial highlights the complexity of targeting this pathway and emphasizes the need for robust preclinical data and patient selection strategies to realize the full potential of these immunometabolic therapies.[26] Future research, potentially exploring dual IDO1/TDO inhibitors, may offer a more comprehensive approach to blocking this critical immune escape mechanism.[27][28]

References

Unveiling the Potency of 680C91: A Comparative Guide to Tryptophan 2,3-Dioxygenase Inhibition

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, this guide provides an objective comparison of 680C91's efficacy in inhibiting Tryptophan 2,3-dioxygenase (TDO) activity against other known inhibitors. Accompanied by supporting experimental data and detailed protocols, this document serves as a comprehensive resource for evaluating TDO-targeted therapeutic strategies.

Tryptophan 2,3-dioxygenase (TDO) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the kynurenine pathway of tryptophan catabolism.[1][2] Its role in depleting tryptophan and producing bioactive metabolites like kynurenine has implicated it in various physiological and pathological processes, including immune evasion in cancer and neurodegenerative disorders.[1][3][4] Consequently, the development of potent and selective TDO inhibitors has become a significant focus in therapeutic research.[1][5] This guide focuses on this compound, a well-characterized TDO inhibitor, and compares its activity with other notable compounds.

Comparative Analysis of TDO Inhibitors

This compound stands out as a potent and highly selective inhibitor of TDO.[3][6] The following table summarizes the inhibitory activities of this compound and other relevant compounds against TDO, as well as the dual-acting IDO1/TDO inhibitors. This comparative data is crucial for selecting the appropriate tool compound for in vitro and in vivo studies.

CompoundTarget(s)Ki (nM)IC50 (nM)Cell-Based IC50 (µM)Notes
This compound TDO 51[3][7]--Potent and selective; no activity against IDO1.[3][7]
LM10TDO-620 (human)[8]-Selective TDO inhibitor.[8]
2000 (mouse)[8]
PF-06845102/EOS200809TDO-230 (human)[9]0.285 (293E-hTDO2 cells)[9]Selective TDO inhibitor; no activity against human IDO1.[9]
104 (mouse)[9]
Epacadostat (INCB024360)IDO1-10[8]-Highly selective for IDO1 over TDO.[8]
TD34IDO1/TDO--3.45 (BT549 cells - dual expressing)[10]Dual inhibitor.[10]
~40 (A172 cells - TDO only)[10]
~40 (SKOV3 cells - IDO1 only)[10]
M4112IDO1/TDO---First dual IDO1/TDO inhibitor in clinical trials.[5]

Experimental Validation of TDO Activity

Accurate assessment of TDO inhibition is paramount for drug discovery and development. Below are detailed protocols for enzymatic and cell-based assays to validate the effect of compounds like this compound on TDO activity.

Enzymatic Assay for TDO Inhibition

This protocol is adapted from commercially available TDO inhibitor screening assay kits and published research.[2][4]

Materials:

  • Recombinant human TDO2 enzyme

  • TDO Assay Buffer

  • L-Tryptophan (substrate)

  • Test inhibitor (e.g., this compound) dissolved in DMSO

  • 96-well UV-transparent plate

  • Spectrophotometer capable of measuring absorbance at 320-325 nm

Procedure:

  • Prepare serial dilutions of the test inhibitor in TDO Assay Buffer. The final DMSO concentration should not exceed 0.5%.

  • To each well of the 96-well plate, add the following:

    • Test Wells: Diluted test inhibitor.

    • Positive Control Well: TDO Assay Buffer (without inhibitor).

    • Blank Well: TDO Assay Buffer (without inhibitor and without enzyme).

  • Add L-Tryptophan solution to all wells at a final concentration within the linear range of the enzyme kinetics.

  • Initiate the reaction by adding the recombinant TDO2 enzyme to the "Test Wells" and "Positive Control Well". Do not add enzyme to the "Blank Well".

  • Incubate the plate at room temperature for a specified time (e.g., 90 minutes), allowing the enzymatic reaction to proceed.[2]

  • Measure the absorbance of each well at 320-325 nm. The product of the reaction, N-formylkynurenine, can be detected at this wavelength.

  • Subtract the absorbance of the "Blank Well" from all other readings.

  • Calculate the percent inhibition for each concentration of the test inhibitor relative to the "Positive Control" (0% inhibition).

  • Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

Cell-Based Assay for TDO Inhibition

This protocol utilizes tumor cell lines that endogenously express TDO or are engineered to overexpress it.[9][11]

Materials:

  • TDO-expressing cell line (e.g., A172 glioma cells) or a TDO-transfected cell line (e.g., 293E-hTDO2).[9]

  • Cell culture medium and supplements.

  • Test inhibitor (e.g., this compound) dissolved in a suitable solvent.

  • L-Tryptophan.

  • Reagents for cell lysis.

  • HPLC system for kynurenine detection.

Procedure:

  • Seed the TDO-expressing cells in a multi-well plate and allow them to adhere overnight.

  • The following day, replace the medium with fresh medium containing a known concentration of L-Tryptophan and serial dilutions of the test inhibitor. Include a vehicle control (no inhibitor).

  • Incubate the cells for a defined period (e.g., 24 hours) to allow for tryptophan catabolism.[11]

  • Collect the cell culture supernatant.

  • Measure the concentration of kynurenine in the supernatant using HPLC.[11]

  • Alternatively, lyse the cells and perform an enzymatic assay on the cell extracts as described in the previous protocol.[11]

  • Calculate the percent inhibition of kynurenine production for each inhibitor concentration relative to the vehicle control.

  • Determine the cellular IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration.

Visualizing the Mechanism and Workflow

To further elucidate the context of TDO inhibition and the experimental process, the following diagrams are provided.

TDO_Signaling_Pathway Tryptophan Tryptophan TDO TDO (Tryptophan 2,3-dioxygenase) Tryptophan->TDO Kynurenine N-Formylkynurenine -> Kynurenine TDO->Kynurenine Downstream Downstream Metabolites Kynurenine->Downstream ImmuneSuppression Immune Suppression Kynurenine->ImmuneSuppression Inhibitor This compound Inhibitor->TDO

Caption: TDO-mediated tryptophan catabolism and the point of inhibition by this compound.

Experimental_Workflow cluster_in_vitro In Vitro Validation cluster_in_vivo In Vivo Validation EnzymaticAssay Enzymatic Assay (Recombinant TDO) DataAnalysis Data Analysis (IC50/Ki Determination) EnzymaticAssay->DataAnalysis CellBasedAssay Cell-Based Assay (TDO-expressing cells) CellBasedAssay->DataAnalysis PK_PD Pharmacokinetics & Pharmacodynamics Efficacy Efficacy Studies (e.g., Tumor Models) PK_PD->Efficacy Conclusion Validate TDO Inhibition Effect Efficacy->Conclusion Start Obtain/Synthesize This compound Start->EnzymaticAssay Start->CellBasedAssay DataAnalysis->PK_PD

Caption: General workflow for the validation of a TDO inhibitor like this compound.

References

A Head-to-Head Comparison of TDO Inhibitors for In Vivo Research: 680C91 vs. LM10

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the selection of an appropriate in vivo tool compound is critical for validating therapeutic hypotheses and advancing preclinical candidates. This guide provides an objective comparison of two prominent tryptophan 2,3-dioxygenase (TDO) inhibitors, 680C91 and LM10, to inform the selection process for in vivo studies.

Both this compound and LM10 target TDO, a key enzyme in the kynurenine pathway of tryptophan metabolism. Dysregulation of this pathway is implicated in various pathologies, including cancer, neurodegenerative diseases, and immune disorders. By inhibiting TDO, these compounds aim to modulate the tumor microenvironment, reduce neurotoxicity, and restore immune function. While both molecules share a common target, their distinct physicochemical properties significantly impact their in vivo utility.

Executive Summary

This compound is a potent and selective TDO inhibitor that has been instrumental in early in vivo validation of TDO as a therapeutic target. However, its poor aqueous solubility and low oral bioavailability have limited its broader preclinical application.[1] To address these limitations, LM10 was developed, demonstrating improved solubility and oral bioavailability, making it a more suitable candidate for in vivo studies requiring systemic exposure.

Quantitative Data Summary

The following tables summarize the key quantitative data for this compound and LM10 based on available preclinical data.

Table 1: In Vitro Potency and Physicochemical Properties

ParameterThis compoundLM10Reference(s)
Target Tryptophan 2,3-dioxygenase (TDO)Tryptophan 2,3-dioxygenase (TDO)[2][3]
Ki (human TDO) 51 nM5.6 µM[3][4]
Selectivity Selective over IDO, MAO-A/B, 5-HT uptake, and various 5-HT receptorsSelective over IDO[2][3]
Solubility Poorly soluble in aqueous solutionsImproved aqueous solubility[1]

Table 2: In Vivo Pharmacokinetics

ParameterThis compound (Mouse)LM10 (Mouse)Reference(s)
Administration Route Oral (in drinking water)Oral (in drinking water)[3]
Dosage 160 mg/kg/day160 mg/kg/day[3]
Plasma Concentration < 0.2 µg/mL (0.8 µM)Not explicitly stated, but sufficient to demonstrate in vivo efficacy[3]
Oral Bioavailability PoorImproved[1][3]

Table 3: In Vivo Efficacy

ModelCompoundDosage and AdministrationKey FindingsReference(s)
Human Fibroid Xenograft (Mouse) This compoundDaily intraperitoneal injection30% reduction in xenograft weight after 2 months.[5]
P815 Mastocytoma (Mouse) LM10160 mg/kg/day in drinking waterPrevented growth of TDO-expressing tumors and promoted tumor rejection.[3]
Alzheimer's Disease Model (Mouse) This compoundOral administrationImproved recognition memory.Not explicitly detailed in provided search results

Table 4: Toxicology

CompoundAnimal ModelKey FindingsReference(s)
This compoundMouseWell-tolerated with no effects on blood chemistry and body weight in a 2-month study.[5]
LM10MouseNo obvious signs of toxicity reported in the context of efficacy studies.Not explicitly detailed in provided search results

Signaling Pathway and Experimental Workflow

To visually represent the mechanism of action and the experimental approach for evaluating these inhibitors, the following diagrams are provided.

TDO_Signaling_Pathway Tryptophan Tryptophan TDO TDO (Tryptophan 2,3-dioxygenase) Tryptophan->TDO substrate Kynurenine Kynurenine TDO->Kynurenine catalyzes AhR AhR (Aryl Hydrocarbon Receptor) Kynurenine->AhR activates Immune_Suppression Immune Suppression AhR->Immune_Suppression Tumor_Growth Tumor Growth & Proliferation AhR->Tumor_Growth Inhibitor This compound / LM10 Inhibitor->TDO inhibits

Caption: Tryptophan 2,3-dioxygenase (TDO) signaling pathway.

InVivo_Experimental_Workflow start Start model_selection Animal Model Selection (e.g., Xenograft, Syngeneic) start->model_selection group_assignment Randomization into Treatment Groups model_selection->group_assignment treatment_administration Drug Administration (e.g., Oral, IP) group_assignment->treatment_administration efficacy_monitoring Efficacy Monitoring (e.g., Tumor Volume, Behavior) treatment_administration->efficacy_monitoring toxicity_assessment Toxicity Assessment (e.g., Body Weight, Clinical Signs) treatment_administration->toxicity_assessment pk_pd_analysis Pharmacokinetic/Pharmacodynamic (PK/PD) Analysis treatment_administration->pk_pd_analysis endpoint Endpoint Analysis (e.g., Histology, Biomarkers) efficacy_monitoring->endpoint toxicity_assessment->endpoint pk_pd_analysis->endpoint end End endpoint->end

Caption: General experimental workflow for in vivo studies.

Experimental Protocols

Detailed experimental protocols are crucial for the reproducibility of in vivo studies. Below are generalized methodologies for key experiments based on published literature.

In Vivo Efficacy in a Xenograft Tumor Model
  • Cell Culture and Implantation:

    • Human cancer cells overexpressing TDO (e.g., P815 mastocytoma cells) are cultured under standard conditions.

    • A specified number of cells (e.g., 1 x 106) are resuspended in a suitable medium (e.g., PBS or Matrigel) and subcutaneously injected into the flank of immunocompromised mice (e.g., SCID or nude mice).[5]

  • Tumor Growth and Randomization:

    • Tumor volumes are measured regularly (e.g., 2-3 times per week) using calipers (Volume = (length x width2)/2).

    • Once tumors reach a predetermined size (e.g., 100-200 mm3), animals are randomized into treatment and control groups.

  • Drug Administration:

    • This compound: Due to poor oral bioavailability, intraperitoneal (IP) injection is often the preferred route for consistent exposure. A typical dose might be 10-20 mg/kg administered daily.[5]

    • LM10: Can be administered orally, often in the drinking water at a concentration calculated to deliver a target dose (e.g., 160 mg/kg/day).[3] The vehicle for both compounds is typically a solution containing DMSO, PEG300, and Tween-80 in saline.

  • Efficacy Assessment:

    • Tumor volumes and body weights are monitored throughout the study.

    • At the end of the study, tumors are excised, weighed, and may be processed for further analysis (e.g., histology, western blotting, qPCR).

Acute Toxicity Assessment
  • Animal Model: Healthy mice (e.g., C57BL/6 or BALB/c) are used.

  • Dose Escalation:

    • Animals are divided into groups and administered single escalating doses of the test compound (e.g., this compound or LM10) via the intended clinical route (e.g., oral or IP).

    • A vehicle control group receives the vehicle alone.

  • Clinical Observation:

    • Animals are observed for clinical signs of toxicity (e.g., changes in behavior, posture, activity, and physical appearance) at regular intervals for a specified period (e.g., 14 days).

    • Body weights are recorded daily.

  • Endpoint Analysis:

    • At the end of the observation period, animals are euthanized, and blood is collected for hematology and clinical chemistry analysis.

    • Major organs are collected for histopathological examination.

Pharmacokinetic Study
  • Animal Model and Cannulation:

    • Mice or rats are often used. For serial blood sampling, cannulation of a major blood vessel (e.g., jugular vein) may be performed.

  • Drug Administration:

    • A single dose of the compound is administered via the desired route (e.g., intravenous bolus for determining clearance and volume of distribution, and oral gavage for assessing bioavailability).

  • Blood Sampling:

    • Blood samples are collected at predetermined time points (e.g., 0, 5, 15, 30 minutes, and 1, 2, 4, 8, 24 hours) into tubes containing an anticoagulant.

    • Plasma is separated by centrifugation and stored at -80°C until analysis.

  • Bioanalysis:

    • The concentration of the drug in plasma samples is quantified using a validated analytical method, typically LC-MS/MS.

  • Data Analysis:

    • Pharmacokinetic parameters such as Cmax (maximum concentration), Tmax (time to maximum concentration), AUC (area under the curve), and half-life are calculated using appropriate software.

Conclusion

The choice between this compound and LM10 for in vivo studies hinges on the specific requirements of the experimental design. This compound, with its high in vitro potency, remains a valuable tool for initial target validation, particularly in studies where direct local administration or IP injection is feasible. However, for studies requiring sustained systemic exposure via oral administration, LM10's improved solubility and bioavailability make it the superior choice. Researchers should carefully consider the pharmacokinetic properties of each compound in relation to their in vivo model and experimental goals to ensure reliable and translatable results.

References

Comparative Analysis of 680C91 Cross-Reactivity with Other Enzymes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the enzymatic cross-reactivity of 680C91, a potent and selective inhibitor of tryptophan 2,3-dioxygenase (TDO). The following sections present quantitative data on its inhibitory activity, detailed experimental protocols for assessing its selectivity, and visualizations of the relevant biological pathway and experimental workflow.

Data Presentation: Inhibitory Activity of this compound

The selectivity of this compound has been primarily characterized against other key enzymes involved in tryptophan and monoamine metabolism. The data clearly demonstrates its high potency and selectivity for TDO.

Target Enzyme/ReceptorInhibitory ActivityCompound ConcentrationReference
Tryptophan 2,3-dioxygenase (TDO)K_i_ = 51 nMN/A[1][2]
Indoleamine 2,3-dioxygenase (IDO1)No inhibitory activity10 µM[1][3]
Monoamine Oxidase A (MAO-A)No inhibitory activity10 µM[1][3]
Monoamine Oxidase B (MAO-B)No inhibitory activity10 µM[1][3]
Serotonin (5-HT) UptakeNo inhibitory activity10 µM[1][3]
5-HT_1A_ ReceptorNo inhibitory activity10 µM[2]
5-HT_1D_ ReceptorNo inhibitory activity10 µM[2]
5-HT_2A_ ReceptorNo inhibitory activity10 µM[2]
5-HT_2C_ ReceptorNo inhibitory activity10 µM[2]

Signaling Pathway and Experimental Workflow

To visualize the biological context and the screening process, the following diagrams are provided.

Tryptophan_Metabolism Tryptophan Metabolism via the Kynurenine Pathway Tryptophan Tryptophan TDO Tryptophan 2,3-dioxygenase (TDO) Tryptophan->TDO IDO1 Indoleamine 2,3-dioxygenase (IDO1) Tryptophan->IDO1 NFK N-Formylkynurenine TDO->NFK Catalyzes IDO1->NFK Catalyzes Kynurenine Kynurenine NFK->Kynurenine Downstream Downstream Metabolites (e.g., Kynurenic Acid, Quinolinic Acid) Kynurenine->Downstream Inhibitor This compound Inhibitor->TDO Inhibits

Caption: Tryptophan metabolism and the inhibitory action of this compound.

Cross_Reactivity_Workflow Cross-Reactivity Screening Workflow for this compound cluster_primary_screen Primary Target Screening cluster_secondary_screen Selectivity Panel PrimaryTarget TDO Enzyme Assay DetermineKi Determine Ki for TDO PrimaryTarget->DetermineKi Conclusion Conclusion: This compound is a potent and selective TDO inhibitor DetermineKi->Conclusion IDO1_Assay IDO1 Enzyme Assay IDO1_Assay->Conclusion MAO_A_Assay MAO-A Enzyme Assay MAO_A_Assay->Conclusion MAO_B_Assay MAO-B Enzyme Assay MAO_B_Assay->Conclusion Serotonin_Uptake_Assay 5-HT Uptake Assay Serotonin_Uptake_Assay->Conclusion Compound This compound Compound->PrimaryTarget Compound->IDO1_Assay Compound->MAO_A_Assay Compound->MAO_B_Assay Compound->Serotonin_Uptake_Assay

Caption: Workflow for assessing the cross-reactivity of this compound.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the comparison of this compound's cross-reactivity. These protocols are based on the methods described in the foundational studies of this compound.[1]

Tryptophan 2,3-dioxygenase (TDO) Inhibition Assay

This assay determines the inhibitory potency of this compound against its primary target, TDO.

  • Enzyme Source: Partially purified TDO from the livers of rats treated with hydrocortisone.

  • Assay Principle: The enzymatic activity of TDO is measured by monitoring the conversion of L-tryptophan to N-formylkynurenine. The reaction is initiated by the addition of L-tryptophan.

  • Procedure:

    • A reaction mixture is prepared containing potassium phosphate buffer (pH 7.0), methylene blue, ascorbic acid, and catalase.

    • The TDO enzyme preparation is added to the mixture.

    • This compound is added at various concentrations to determine its inhibitory effect.

    • The reaction is initiated by the addition of L-[ring-2-¹⁴C]-tryptophan.

    • The mixture is incubated at 37°C with shaking.

    • The reaction is terminated by the addition of trichloroacetic acid.

    • The amount of radiolabeled kynurenine formed is quantified using liquid scintillation counting.

  • Data Analysis: The inhibitory constant (K_i_) is calculated from the IC₅₀ values obtained from concentration-response curves, assuming competitive inhibition with respect to tryptophan.[1][3]

Indoleamine 2,3-dioxygenase (IDO1) Inhibition Assay

This assay is performed to assess the selectivity of this compound against the related enzyme IDO1.

  • Enzyme Source: Recombinant human IDO1 expressed in E. coli.

  • Assay Principle: Similar to the TDO assay, IDO1 activity is determined by measuring the formation of N-formylkynurenine from L-tryptophan.

  • Procedure:

    • The assay is conducted in a buffer system appropriate for IDO1 activity (e.g., potassium phosphate buffer, pH 6.5).

    • The reaction mixture includes the IDO1 enzyme, L-tryptophan, ascorbic acid, and methylene blue.

    • This compound is added at a fixed concentration (e.g., 10 µM) to test for inhibitory activity.

    • The reaction is incubated at 37°C.

    • The formation of kynurenine is measured, typically by spectrophotometry after conversion of N-formylkynurenine to kynurenine.

  • Data Analysis: The percentage of inhibition at the tested concentration is calculated relative to a control without the inhibitor.

Monoamine Oxidase (MAO-A and MAO-B) Inhibition Assays

These assays evaluate the effect of this compound on the activity of two key enzymes in monoamine metabolism.

  • Enzyme Source: Rat brain mitochondrial preparations.

  • Assay Principle: MAO activity is determined by measuring the deamination of a specific substrate. Kynuramine is used as a substrate for both MAO-A and MAO-B, while 5-hydroxytryptamine (for MAO-A) and 2-phenylethylamine (for MAO-B) can be used for isoform-specific assays. The formation of the product is monitored spectrophotometrically or fluorometrically.

  • Procedure:

    • The mitochondrial preparation is incubated with this compound (e.g., at 10 µM) in a suitable buffer (e.g., potassium phosphate buffer, pH 7.4).

    • The reaction is initiated by the addition of the specific substrate.

    • The mixture is incubated at 37°C.

    • The reaction is stopped, and the product is quantified. For kynuramine, the formation of 4-hydroxyquinoline is measured.

  • Data Analysis: The enzyme activity in the presence of this compound is compared to the activity in a control sample to determine the percentage of inhibition.

Serotonin (5-HT) Reuptake Inhibition Assay

This assay assesses the potential of this compound to interfere with the serotonin transporter.

  • System: Rat brain synaptosomes.

  • Assay Principle: The uptake of radiolabeled serotonin ([³H]5-HT) into synaptosomes is measured.

  • Procedure:

    • Synaptosomal preparations are pre-incubated with this compound (e.g., at 10 µM) at 37°C.

    • [³H]5-HT is added to initiate the uptake process.

    • After a short incubation period, the uptake is terminated by rapid filtration through glass fiber filters.

    • The radioactivity retained on the filters, representing the amount of serotonin taken up by the synaptosomes, is measured by liquid scintillation counting.

  • Data Analysis: The amount of [³H]5-HT uptake in the presence of this compound is compared to a control to determine if the compound inhibits serotonin reuptake.

References

TDO Inhibitor 680C91: An In Vivo Efficacy and Biomarker Comparison

Author: BenchChem Technical Support Team. Date: November 2025

For researchers and drug development professionals exploring immunometabolic therapies, the tryptophan catabolism pathway presents a promising target. Inhibition of the enzymes tryptophan 2,3-dioxygenase (TDO) and indoleamine 2,3-dioxygenase (IDO1) is a key strategy to reverse tumor immune evasion. This guide provides a comparative overview of the in vivo efficacy of the selective TDO inhibitor 680C91 against representative IDO1 inhibitors, supported by experimental data and biomarker analysis.

Performance Comparison: this compound vs. IDO1 Inhibitors

The following tables summarize the in vivo efficacy and biomarker modulation of this compound in comparison to common IDO1 inhibitors. It is important to note that the data are compiled from different studies using various animal models, and direct head-to-head comparisons are limited.

Table 1: In Vivo Anti-Tumor Efficacy

CompoundClassModelDosageEfficacyCitation(s)
This compound TDO InhibitorHuman fibroid xenografts in SCID miceDaily intraperitoneal injection for 2 months30% reduction in tumor weight[1][2]
LM10 TDO InhibitorTDO-expressing P815 tumor cells in DBA/2 mice160 mg/kg/day in drinking waterPrevented tumor growth[3][4][5]
Epacadostat IDO1 InhibitorB16F10-IDO1 melanoma in syngeneic miceNot specifiedNo reduction in tumor growth despite target engagement[6]
Indoximod (D-1-MT) IDO Pathway ModulatorMetastatic pancreatic cancer (Phase II clinical trial, with gemcitabine/nab-paclitaxel)Not specified46.2% Overall Response Rate[7]
Navoximod IDO1 InhibitorEMT6 mammary carcinoma (with anti-PD-1)Not specifiedImproved efficacy of anti-PD-1[8]

Table 2: In Vivo Biomarker Modulation

CompoundClassModelBiomarkerEffectCitation(s)
This compound TDO InhibitorHuman fibroid xenografts in SCID miceKynurenineLowered levels in xenografts[1][2]
CYP1B1, TGF-β3, FN1, CDK2, E2F1, IL-8, SPARC mRNALowered expression in xenografts[1][2]
Collagen, FN1, CYP1B1, SPARC proteinLowered abundance in xenografts[1][2]
Ki67, E2F1Decreased expression (immunohistochemistry)[1][2]
Epacadostat IDO1 InhibitorB16F10-IDO1 melanoma in syngeneic miceTryptophan and KynurenineClear changes in plasma and tumor tissue[6]
Advanced solid malignancies (Phase I clinical trial)KynurenineNormalized serum levels[9]
1-Methyl-tryptophan (1-MT) IDO1 InhibitorC57BL/6 miceKynurenic Acid (KYNA)Increased plasma levels[10]
Kynurenine (KYN)Reduced plasma levels[10]

Signaling Pathway and Experimental Workflow

The efficacy of this compound and IDO1 inhibitors stems from their ability to block the degradation of the essential amino acid tryptophan into kynurenine. This pathway is a central mechanism of immune suppression in the tumor microenvironment.

G cluster_0 Tumor Microenvironment cluster_1 Enzymatic Inhibition cluster_2 Downstream Effects cluster_3 Therapeutic Outcome Tryptophan Tryptophan Kynurenine Kynurenine Tryptophan->Kynurenine Catabolism TDO TDO Tryptophan->TDO IDO1 IDO1 Tryptophan->IDO1 T_Cell Effector T-Cells Kynurenine->T_Cell Suppresses (via Tryptophan depletion) AhR Aryl Hydrocarbon Receptor (AhR) Kynurenine->AhR Activates TDO->Kynurenine IDO1->Kynurenine TDO_Inhibitor This compound TDO_Inhibitor->TDO Inhibits IDO1_Inhibitor IDO1 Inhibitors (e.g., Epacadostat) IDO1_Inhibitor->IDO1 Inhibits Immune_Response Restored Anti-Tumor Immune Response T_Cell->Immune_Response Leads to Treg Regulatory T-Cells (Tregs) Treg->T_Cell Inhibits AhR->Treg Promotes

Caption: Inhibition of the Tryptophan Catabolism Pathway.

The experimental workflow for evaluating the in vivo efficacy of compounds like this compound typically involves several key stages, from animal model preparation to biomarker analysis.

G cluster_0 Pre-Treatment cluster_1 Treatment Phase cluster_2 Data Collection & Analysis cluster_3 Biomarker Analysis Details A Animal Model Selection (e.g., SCID mice) B Tumor Xenograft Implantation (e.g., human fibroid tissue) A->B C Compound Administration (e.g., daily IP injection of this compound) B->C D Vehicle Control Group B->D E Monitor Tumor Growth (e.g., caliper measurements) C->E D->E F Collect Tissue/Plasma Samples (at study endpoint) E->F G Biomarker Analysis F->G H HPLC/LC-MS for Tryptophan/Kynurenine G->H I qRT-PCR for Gene Expression G->I J Western Blot/IHC for Protein Expression G->J

Caption: General Workflow for In Vivo Efficacy Studies.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of experimental findings. Below are representative protocols for key experiments cited in this guide.

In Vivo Administration of this compound in a Fibroid Xenograft Model

This protocol is based on a study evaluating this compound's effect on fibroid growth.[1][2]

  • Animal Model: Severe combined immunodeficiency (SCID) mice are used to prevent rejection of human tissue xenografts.

  • Hormone Pellet Implantation: Mice are implanted with pellets containing estradiol and progesterone to support the growth of hormone-dependent fibroid tissue.

  • Xenograft Implantation: Human fibroid tissue is implanted subcutaneously into the mice.

  • Treatment Groups: Mice are randomized into a vehicle control group and a this compound treatment group.

  • Compound Administration: this compound is administered daily via intraperitoneal injection for a duration of two months.[1] The vehicle solution is administered to the control group.

  • Monitoring: Tumor size is measured regularly (e.g., weekly) using calipers. Animal body weight and general health are also monitored.

Measurement of Tryptophan and Kynurenine by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for quantifying key biomarkers of TDO and IDO1 activity in plasma or serum.[11][12]

  • Sample Preparation:

    • Thaw plasma or serum samples on ice.

    • To 50 µL of plasma, add an equal volume of 5% perchloric acid to precipitate proteins.[11]

    • Vortex the mixture for 30 seconds and let it stand at room temperature for 15 minutes.[11]

    • Centrifuge at 12,000 x g for 5 minutes to pellet the precipitated proteins.[11]

    • Collect the supernatant for analysis.

  • HPLC System:

    • A standard HPLC system with a UV detector is used.

    • An ODS (octadecylsilyl) column is typically employed for separation.

  • Chromatographic Conditions:

    • The mobile phase composition and gradient will vary depending on the specific method but often consists of a buffer (e.g., potassium phosphate) and an organic solvent (e.g., acetonitrile).

    • The flow rate is typically around 1 mL/min.

  • Detection:

    • Kynurenine is detected by UV absorbance at approximately 360 nm.[12]

    • Tryptophan can be detected by its natural fluorescence (excitation at ~285 nm, emission at ~365 nm) or UV absorbance at ~278-280 nm.[12]

  • Quantification:

    • Standard curves are generated using known concentrations of pure tryptophan and kynurenine.

    • The concentrations of tryptophan and kynurenine in the samples are calculated by comparing their peak areas to the standard curves. The ratio of kynurenine to tryptophan is often used as an indicator of enzyme activity.[11]

References

Comparative Analysis of Tryptophan 2,3-Dioxygenase (TDO) Inhibitors in Neuroscience Research

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive guide for researchers and drug development professionals on the performance and experimental validation of leading TDO inhibitors.

The modulation of the kynurenine pathway (KP) has emerged as a promising therapeutic strategy for a range of neurodegenerative disorders, including Alzheimer's, Parkinson's, and Huntington's diseases. Tryptophan 2,3-dioxygenase (TDO), a key enzyme in this pathway, regulates the conversion of tryptophan to kynurenine.[1][2][3] Inhibition of TDO has been shown to ameliorate neurodegeneration in preclinical models, making TDO inhibitors a focal point of neuroscience research.[4][5] This guide provides a comparative overview of prominent TDO inhibitors, supported by quantitative data and detailed experimental protocols to aid researchers in their selection and application.

Performance Comparison of TDO Inhibitors

The selection of a suitable TDO inhibitor is critical for experimental success. The following table summarizes the quantitative data for three frequently studied TDO inhibitors, offering a side-by-side comparison of their potency, selectivity, and in vivo activity.

InhibitorTargetIC50 / KiSelectivity (vs. IDO1)In Vivo Efficacy ModelsKey Findings
680C91 TDOKi = 51 nM[6]Selective over IDO1[6]Alzheimer's Disease (APP23 mice)[5], Parkinson's Disease (rotenone-induced mice), Huntington's Disease (fly model)[1]Improves recognition memory[5]; reduces neurodegeneration and improves motor performance.[1] Poor oral bioavailability has been noted.[1]
LM10 TDOKi = 5.6 µM[1][3]Does not inhibit IDO1[1][3]Parkinson's Disease (rotenone-induced mice)[4]Demonstrates good oral bioavailability and brain penetration.[1][4] Ameliorates motor and cognitive deficits in a Parkinson's model.[4]
NTRC 3531-0 TDOIC50 = 490 nM (biochemical)[4], 816 nM (cell-based)[4]>60-fold selective over IDO1 (biochemical)[4]Parkinson's Disease (rotenone-induced mice)[4]Potent and selective inhibitor with good brain penetrance.[4] Improves motor function and reduces neuroinflammation in a Parkinson's model.[4]

Signaling Pathway and Experimental Workflow

To provide a clearer understanding of the mechanism of action and the experimental approach to studying TDO inhibitors, the following diagrams illustrate the Tryptophan-Kynurenine Pathway and a typical preclinical experimental workflow.

TDO_Signaling_Pathway Tryptophan Tryptophan TDO TDO Tryptophan->TDO catabolizes IDO1 IDO1 Tryptophan->IDO1 catabolizes Neuroprotection Neuroprotection (Increased Tryptophan) Tryptophan->Neuroprotection Kynurenine N-Formylkynurenine -> Kynurenine TDO->Kynurenine IDO1->Kynurenine Neurotoxicity Neurotoxic Metabolites (e.g., 3-HK, Quinolinic Acid) Kynurenine->Neurotoxicity Neuroprotective_Metabolites Neuroprotective Metabolites (e.g., Kynurenic Acid) Kynurenine->Neuroprotective_Metabolites TDO_Inhibitors TDO Inhibitors (e.g., this compound, LM10, NTRC 3531-0) TDO_Inhibitors->TDO inhibits

Tryptophan-Kynurenine Pathway and TDO Inhibition.

TDO_Inhibitor_Workflow start Start: Identify Candidate TDO Inhibitors biochemical_assay In Vitro Biochemical Assay (Enzyme Activity) start->biochemical_assay cell_based_assay Cell-Based Assay (Cellular TDO Activity) biochemical_assay->cell_based_assay pk_studies Pharmacokinetic Studies (Bioavailability, Brain Penetration) cell_based_assay->pk_studies in_vivo_model In Vivo Efficacy Studies (Neurodegenerative Disease Model) pk_studies->in_vivo_model behavioral_tests Behavioral Assessments (Cognition, Motor Function) in_vivo_model->behavioral_tests histology Post-mortem Analysis (Neuroinflammation, Neuronal Loss) in_vivo_model->histology end End: Lead Candidate Selection behavioral_tests->end histology->end

Preclinical Experimental Workflow for TDO Inhibitors.

Experimental Protocols

Detailed and standardized protocols are essential for the reproducible evaluation of TDO inhibitors.

TDO Biochemical Enzyme Assay

Objective: To determine the direct inhibitory effect of a compound on recombinant TDO enzyme activity.

Materials:

  • Recombinant human TDO (hTDO) protein

  • L-Tryptophan (substrate)

  • Assay Buffer: 50 mM potassium phosphate buffer (pH 6.5), 20 mM L-ascorbic acid, 10 µM methylene blue, 100 µg/mL catalase

  • Test compounds dissolved in DMSO

  • 30% (v/v) Trichloroacetic acid (TCA)

  • 96-well UV-transparent microplate

  • Spectrophotometer

Procedure:

  • Prepare serial dilutions of the test compounds in DMSO. The final DMSO concentration in the assay should not exceed 1%.

  • In a 96-well plate, add the assay buffer, test compound dilution, and recombinant hTDO protein.

  • Pre-incubate the mixture for 10 minutes at 37°C.

  • Initiate the reaction by adding L-Tryptophan (final concentration, e.g., 2 mM).

  • Incubate the reaction for a defined period (e.g., 120 minutes) at 37°C.

  • Stop the reaction by adding 30% TCA. This also facilitates the hydrolysis of N-formylkynurenine to kynurenine.

  • Incubate for an additional 15 minutes at 50°C.

  • Measure the absorbance of kynurenine at 321 nm using a spectrophotometer.[7][8]

  • Calculate the percent inhibition relative to a vehicle control and determine the IC50 value.

Cell-Based TDO Activity Assay

Objective: To assess the potency of a compound to inhibit TDO activity in a cellular context.

Materials:

  • A human cell line endogenously expressing TDO (e.g., A172 glioblastoma cells) or a cell line engineered to overexpress TDO (e.g., HEK293-hTDO).[9]

  • Cell culture medium (e.g., Iscove's Modified Dulbecco's Medium) supplemented with fetal bovine serum.

  • L-Tryptophan

  • Test compounds dissolved in DMSO

  • Reagents for kynurenine detection (e.g., p-dimethylaminobenzaldehyde)

  • 96-well cell culture plate

  • Plate reader

Procedure:

  • Seed the cells in a 96-well plate and allow them to adhere overnight.

  • Treat the cells with serial dilutions of the test compounds for 1 hour.

  • Add L-Tryptophan to the culture medium.

  • Incubate for 24 hours.

  • Collect the cell culture supernatant.

  • Add 7% (v/v) TCA to the supernatant, followed by a solution of 2% (w/v) p-dimethylaminobenzaldehyde in acetic acid.[7]

  • Measure the absorbance at 480 nm to quantify the kynurenine produced.[10]

  • Determine the IC50 value of the compound in the cellular environment.

In Vivo Mouse Model for Neurodegenerative Disease

Objective: To evaluate the therapeutic efficacy of a TDO inhibitor in an animal model of a neurodegenerative disease (e.g., Alzheimer's disease).

Animal Model:

  • Transgenic mouse models of Alzheimer's disease, such as the APP23 model, are commonly used.[5] Other models include rotenone-induced Parkinson's disease models.[4]

Experimental Design:

  • Acclimate the animals and divide them into treatment and vehicle control groups.

  • Administer the TDO inhibitor (e.g., this compound) or vehicle to the mice. The route of administration (e.g., oral gavage) and dosing regimen will depend on the pharmacokinetic properties of the compound.[5]

  • Treatment duration can range from several weeks to months, depending on the disease model and the endpoints being measured.[5][11]

Outcome Measures:

  • Behavioral Testing: Assess cognitive function using tests such as the Novel Object Recognition test for memory or the Morris Water Maze for spatial learning.[5][12] Motor function can be evaluated using the rotarod test.[4]

  • Biochemical Analysis: At the end of the study, collect blood and brain tissue to measure levels of tryptophan and kynurenine pathway metabolites using techniques like HPLC-MS/MS.[5]

  • Histopathology and Immunohistochemistry: Analyze brain tissue for markers of neurodegeneration, such as amyloid-beta plaques and neuroinflammation (e.g., microgliosis and astrocytosis).[4]

Statistical Analysis:

  • Use appropriate statistical tests (e.g., t-tests, ANOVA) to compare the outcomes between the treatment and control groups.[5] A p-value of <0.05 is typically considered statistically significant.

This guide provides a foundational understanding of the comparative landscape of TDO inhibitors in neuroscience. The provided data and protocols aim to facilitate informed decision-making and robust experimental design for researchers investigating the therapeutic potential of TDO inhibition in neurological disorders.

References

Validating Tryptophan 2,3-Dioxygenase (TDO) Inhibition: A Comparative Guide to Knockdown and 680C91 Treatment

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, understanding the nuances of targeting Tryptophan 2,3-dioxygenase (TDO) is critical for advancing therapeutic strategies in oncology, neurodegeneration, and immunology. This guide provides an objective comparison of two primary methods for TDO validation: genetic knockdown (siRNA) and pharmacological inhibition with 680C91.

TDO is a key enzyme in the kynurenine pathway, catalyzing the initial and rate-limiting step of tryptophan degradation.[1] Its role in suppressing antitumor immune responses has made it a compelling target for therapeutic intervention.[2][3] Validating the on-target effects of TDO inhibition is paramount, and this is typically achieved through genetic methods like RNA interference (RNAi) or by using selective small molecule inhibitors such as this compound.

This guide presents a side-by-side comparison of these two approaches, supported by experimental data and detailed protocols to aid in experimental design and data interpretation.

Quantitative Comparison of TDO Knockdown and this compound Treatment

The following tables summarize quantitative data from various studies to facilitate a direct comparison of the efficacy and downstream effects of TDO knockdown versus treatment with the selective TDO inhibitor, this compound.

MethodTargetEfficacyDownstream Effect (Kynurenine Levels)Reference
TDO Knockdown (siRNA) TDO2 mRNAUp to 95% reduction in gene expression.[4]Significant reduction in kynurenine production.[4][4]
This compound TDO enzyme activityPotent and selective inhibitor with a Ki of 51 nM.[5]Completely blocks tryptophan degradation in TDO-expressing cells.[2] In vivo, significantly lowers kynurenine levels in tumor xenografts and serum.[6][2][5]
MethodCellular PhenotypeModel SystemQuantitative ObservationReference
TDO Knockdown (siRNA) DNA Damage RepairGlioma cellsUsed to confirm that effects of this compound on DNA damage tolerance are on-target.[7][7]
This compound Cell ProliferationUterine stromal cellsSignificantly decreased proliferation at 5 and 10 µM.[5][5]
Cell MigrationGlioma cellsMigration rate decreased from 19.3 µm/h to 8.7 µm/h with 20 µM this compound.[8][8]
Gene ExpressionLeiomyoma smooth muscle cellsDose-dependently repressed collagen type I (COL1A1) and type III (COL3A1) expression at 25 and 50 µM.[5][5]

Experimental Protocols

Detailed methodologies are crucial for the reproducibility of experimental findings. Below are representative protocols for TDO knockdown using siRNA and for the application of the TDO inhibitor this compound.

TDO Knockdown via siRNA

This protocol provides a general framework for siRNA-mediated knockdown of TDO in vitro.[9]

  • Cell Seeding: Plate cells in a 6-well dish at a density that will result in 30-50% confluency at the time of transfection.

  • siRNA Preparation:

    • Reconstitute lyophilized siRNA targeting TDO2 and a non-targeting control siRNA to a stock concentration of 20 µM in RNase-free water.

    • For each well to be transfected, prepare two tubes:

      • Tube A: Dilute the 20 µM siRNA stock to the desired final concentration (e.g., 10-100 nM) in serum-free medium (e.g., Opti-MEM™).

      • Tube B: Dilute a suitable transfection reagent (e.g., Lipofectamine™ RNAiMAX) in serum-free medium according to the manufacturer's instructions.

  • Transfection:

    • Combine the contents of Tube A and Tube B, mix gently, and incubate at room temperature for 10-20 minutes to allow for the formation of siRNA-lipid complexes.

    • Add the transfection complexes dropwise to the cells.

  • Incubation and Analysis:

    • Incubate the cells for 24-72 hours post-transfection.

    • Harvest the cells to assess TDO knockdown efficiency at the mRNA level (RT-qPCR) and protein level (Western blot).

    • Perform functional assays to evaluate the phenotypic consequences of TDO knockdown.

This compound Treatment

This protocol outlines the in vitro application of the TDO inhibitor this compound.

  • Preparation of this compound Stock Solution:

    • Dissolve this compound powder in a suitable solvent, such as DMSO, to create a high-concentration stock solution (e.g., 10-100 mM).[10]

    • Store the stock solution at -20°C or -80°C.[5]

  • Cell Treatment:

    • Plate cells and allow them to adhere overnight.

    • The following day, dilute the this compound stock solution in cell culture medium to the desired final working concentration (e.g., 5-50 µM).[5]

    • Replace the existing medium with the medium containing this compound or a vehicle control (e.g., DMSO at the same final concentration).

  • Incubation and Analysis:

    • Incubate the cells for the desired duration (e.g., 24-72 hours).

    • Perform relevant assays, such as measuring kynurenine levels in the supernatant by HPLC, or assessing cellular phenotypes like proliferation, migration, or gene expression.[2]

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes and experimental designs can significantly enhance understanding. The following diagrams were generated using Graphviz (DOT language) to illustrate key pathways and workflows.

TDO_Signaling_Pathway Tryptophan Tryptophan TDO TDO Tryptophan->TDO substrate Kynurenine Kynurenine TDO->Kynurenine catalyzes AKT_GSK3B_IL8 AKT/GSK3β/IL-8 Signaling TDO->AKT_GSK3B_IL8 activates AhR AhR Kynurenine->AhR activates Immune_Suppression Immune Suppression AhR->Immune_Suppression Cell_Proliferation Cell Proliferation & Migration AKT_GSK3B_IL8->Cell_Proliferation

Caption: TDO-mediated signaling pathway.

Experimental_Workflow Start Start: Cancer Cell Line TDO_Knockdown TDO Knockdown (siRNA) Start->TDO_Knockdown Control_siRNA Control (Non-targeting siRNA) Start->Control_siRNA Inhibitor_Treatment This compound Treatment Start->Inhibitor_Treatment Vehicle_Control Vehicle Control (e.g., DMSO) Start->Vehicle_Control Validation Validation of TDO Inhibition (RT-qPCR, Western Blot, Kynurenine Assay) TDO_Knockdown->Validation Control_siRNA->Validation Inhibitor_Treatment->Validation Vehicle_Control->Validation Phenotypic_Assays Phenotypic Assays (Proliferation, Migration, Apoptosis, Gene Expression) Validation->Phenotypic_Assays Comparison Comparative Analysis Phenotypic_Assays->Comparison

Caption: Comparative experimental workflow.

Comparison of Specificity and Off-Target Effects

A critical consideration when choosing between TDO knockdown and this compound treatment is the specificity of each method.

TDO Knockdown (siRNA):

  • On-Target Specificity: siRNA offers high sequence-specific targeting of TDO2 mRNA, leading to its degradation and reduced protein expression.

  • Off-Target Effects: A known limitation of siRNA technology is the potential for off-target effects, where the siRNA sequence may have partial complementarity to other mRNAs, leading to their unintended silencing.[11][12] These effects are sequence-dependent and can be mitigated by using multiple siRNAs targeting different regions of the TDO2 mRNA and by performing rigorous validation with appropriate controls.[13]

This compound Treatment:

  • On-Target Specificity: this compound is a potent and selective inhibitor of TDO, with a Ki of 51 nM.[5]

  • Off-Target Effects: Studies have shown that this compound exhibits no inhibitory activity against indoleamine 2,3-dioxygenase (IDO), monoamine oxidase A and B, 5-HT uptake, or several serotonin receptors at a concentration of 10 µM.[5] However, as with any small molecule inhibitor, the potential for off-target effects at higher concentrations or in different biological contexts cannot be entirely ruled out.[14] TDO knockdown is often used as a crucial control to confirm that the observed effects of this compound are indeed due to the inhibition of TDO.[7]

Conclusion

Both TDO knockdown and treatment with this compound are valuable tools for validating the role of TDO in various biological processes. TDO knockdown provides a high degree of target specificity at the genetic level and is the gold standard for confirming that a phenotype is directly attributable to the loss of TDO function. The this compound inhibitor offers a potent, selective, and pharmacologically tractable means to modulate TDO activity, making it suitable for in vivo studies and as a lead compound for drug development.

References

680C91: A Comprehensive Guide for Tryptophan 2,3-Dioxygenase (TDO) Research

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth comparison of 680C91 as a tool compound for Tryptophan 2,3-dioxygenase (TDO) research. We will explore its performance characteristics in contrast to other available alternatives, supported by experimental data. Detailed methodologies for key experiments are provided to ensure reproducibility and aid in experimental design.

Introduction to TDO and the Role of this compound

Tryptophan 2,3-dioxygenase (TDO) is a heme-containing enzyme that catalyzes the initial and rate-limiting step in the kynurenine pathway of tryptophan metabolism. This pathway is implicated in various physiological and pathological processes, including immune regulation and cancer progression. The overexpression of TDO in tumor cells leads to the depletion of tryptophan, an essential amino acid for T-cell function, and the accumulation of kynurenine and its metabolites. These metabolites can act as ligands for the Aryl Hydrocarbon Receptor (AhR), promoting an immunosuppressive tumor microenvironment and facilitating tumor growth.[1][2]

This compound is a potent and selective inhibitor of TDO, making it a valuable tool for investigating the biological roles of this enzyme.[3][4][5] Its ability to block TDO activity allows researchers to probe the consequences of kynurenine pathway inhibition in various in vitro and in vivo models.

Performance Comparison of TDO Inhibitors

The selection of an appropriate tool compound is critical for robust and reproducible research. This section compares the key performance indicators of this compound with other known TDO and indoleamine 2,3-dioxygenase (IDO), another enzyme that catabolizes tryptophan.

Potency and Selectivity

This compound is a highly potent inhibitor of TDO with a reported Ki of 51 nM.[3][4][5][6][7] Importantly, it exhibits excellent selectivity for TDO over other related enzymes. Studies have shown that at a concentration of 10 µM, this compound has no inhibitory activity against IDO1, monoamine oxidase A (MAO-A), monoamine oxidase B (MAO-B), and a panel of serotonin receptors (5-HT1A, 1D, 2A, and 2C).[3][4][5][7] This high selectivity is crucial for attributing observed biological effects specifically to the inhibition of TDO.

In cellular assays, this compound has been shown to effectively block TDO-mediated tryptophan degradation. One study demonstrated that 20 µM of this compound completely blocked tryptophan degradation in TDO-expressing cell lines.[8] Another study confirmed its selectivity in a cellular context, showing that this compound had minimal effect on kynurenine production in an IDO1-expressing cell line (SKOV3).[1]

CompoundTargetKi (nM)Cellular IC50 (µM)Selectivity Profile
This compound TDO 51 [3][4][5][6][7]~20 (complete inhibition) [8]Highly selective over IDO1, MAO-A/B, 5-HT receptors [3][4][5][7]
LM10TDO5600[8]Not explicitly reportedSelective for TDO over IDO1[8]
EpacadostatIDO1--Selective IDO1 inhibitor
Navoximod (GDC-0919)IDO170.075Potent IDO1 inhibitor
IndoximodIDO Pathway--Modulates downstream effects of IDO/TDO

Experimental Protocols

To facilitate the use of this compound in research, this section provides detailed protocols for key in vitro assays.

TDO Enzyme Activity Assay (Fluorogenic)

This protocol is adapted from commercially available TDO inhibitor screening assay kits and provides a robust method for measuring the enzymatic activity of TDO and the potency of inhibitors like this compound.

Materials:

  • Recombinant human TDO2 enzyme

  • TDO Fluorogenic Reaction Solution (containing fluorogenic substrate)

  • TDO Assay Buffer

  • This compound (or other test compounds) dissolved in DMSO

  • Black, low-binding 96-well microtiter plate

  • Fluorimeter capable of excitation at λ=390-410 nm and detection at λ=500-520 nm

Procedure:

  • Prepare Test Compound Solutions: Create a serial dilution of this compound in TDO Assay Buffer. The final DMSO concentration in the assay should not exceed 1%.

  • Prepare Enzyme Solution: Dilute the recombinant TDO2 enzyme to the desired concentration in TDO Assay Buffer.

  • Assay Reaction: a. To each well of the 96-well plate, add 50 µL of the diluted TDO2 enzyme solution. b. Add 50 µL of the diluted this compound or control solution to the respective wells. c. Pre-incubate the plate at 37°C for 15 minutes. d. Initiate the reaction by adding 100 µL of pre-warmed TDO Fluorogenic Reaction Solution to each well.

  • Measurement: Immediately begin measuring the fluorescence intensity every 1-2 minutes for 30-60 minutes at 37°C using a fluorimeter.

  • Data Analysis: Calculate the rate of reaction (slope of the linear portion of the fluorescence versus time curve). Determine the percent inhibition for each concentration of this compound and calculate the IC50 value using a suitable software.

Cell-Based TDO Activity Assay

This assay measures the ability of this compound to inhibit TDO activity within a cellular context, providing a more physiologically relevant assessment of its potency.

Materials:

  • A549 or other TDO-expressing cancer cell line

  • Cell culture medium (e.g., DMEM with 10% FBS)

  • This compound (or other test compounds) dissolved in DMSO

  • Tryptophan solution

  • Trichloroacetic acid (TCA)

  • Ehrlich's reagent (p-dimethylaminobenzaldehyde in acetic acid)

  • 96-well cell culture plates

  • Spectrophotometer

Procedure:

  • Cell Seeding: Seed A549 cells into a 96-well plate at a density of 5 x 10^4 cells/well and allow them to adhere overnight.

  • Compound Treatment: The next day, replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (DMSO).

  • Tryptophan Stimulation: Add tryptophan to each well to a final concentration of 200 µM.

  • Incubation: Incubate the plate at 37°C in a CO2 incubator for 24-48 hours.

  • Kynurenine Measurement: a. Collect the cell culture supernatant. b. Add TCA to a final concentration of 5% to precipitate proteins. Centrifuge to clarify. c. Transfer the supernatant to a new 96-well plate. d. Add Ehrlich's reagent to each well. e. Incubate at room temperature for 10 minutes.

  • Measurement: Measure the absorbance at 490 nm using a spectrophotometer.

  • Data Analysis: Generate a standard curve using known concentrations of kynurenine. Calculate the concentration of kynurenine in each sample and determine the IC50 value for this compound.

Signaling Pathways and Experimental Workflows

Visualizing the complex biological processes involved in TDO signaling and the workflow for its investigation is crucial for a comprehensive understanding.

TDO-AhR Signaling Pathway

TDO plays a critical role in activating the Aryl Hydrocarbon Receptor (AhR) signaling pathway. The following diagram illustrates this process.

TDO_AhR_Pathway cluster_extracellular Extracellular cluster_cell Tumor Cell cluster_inhibitor Inhibition Tryptophan_ext Tryptophan Tryptophan_int Tryptophan Tryptophan_ext->Tryptophan_int Transport Kynurenine Kynurenine Tryptophan_int->Kynurenine Catalysis TDO TDO AhR_Kyn AhR-Kynurenine Complex Kynurenine->AhR_Kyn Binding AhR_complex AhR-Hsp90 Complex AhR_ARNT AhR-ARNT Complex AhR_Kyn->AhR_ARNT Dimerization ARNT ARNT ARNT->AhR_ARNT XRE XRE AhR_ARNT->XRE Binding Target_Genes Target Gene Transcription XRE->Target_Genes Activation Immune_Suppression Immune Suppression Target_Genes->Immune_Suppression Proliferation Cell Proliferation Target_Genes->Proliferation Metastasis Metastasis Target_Genes->Metastasis This compound This compound This compound->TDO Inhibits

Caption: TDO-AhR Signaling Pathway.

Experimental Workflow for TDO Inhibitor Evaluation

The following diagram outlines a typical workflow for the preclinical evaluation of a TDO inhibitor like this compound.

TDO_Inhibitor_Workflow cluster_invitro In Vitro Evaluation cluster_cellular Cell-Based Assays cluster_invivo In Vivo Studies Enzyme_Assay Enzymatic Assay (Potency - Ki) Selectivity_Panel Selectivity Profiling (IDO1, MAO-A/B, etc.) Enzyme_Assay->Selectivity_Panel Cellular_Activity Cellular TDO Activity (Kynurenine Production - IC50) Selectivity_Panel->Cellular_Activity Proliferation_Assay Cell Proliferation Assay Cellular_Activity->Proliferation_Assay Migration_Assay Migration/Invasion Assay Proliferation_Assay->Migration_Assay PK_PD Pharmacokinetics & Pharmacodynamics Migration_Assay->PK_PD Efficacy Tumor Xenograft Models (Efficacy) PK_PD->Efficacy Toxicity Toxicology Studies Efficacy->Toxicity

Caption: TDO Inhibitor Evaluation Workflow.

Conclusion

This compound stands out as a highly potent and selective tool compound for the investigation of Tryptophan 2,3-dioxygenase. Its well-defined characteristics, particularly its selectivity over IDO1 and other enzymes, allow for the confident attribution of experimental findings to the inhibition of TDO. This guide provides the necessary data, protocols, and conceptual frameworks to effectively utilize this compound in TDO research, ultimately contributing to a deeper understanding of the kynurenine pathway's role in health and disease and facilitating the development of novel therapeutic strategies.

References

A Head-to-Head Comparison of 680C91 and Newer Tryptophan 2,3-Dioxygenase (TDO) Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Tryptophan 2,3-dioxygenase (TDO) has emerged as a critical therapeutic target, particularly in the fields of immuno-oncology and neurodegenerative diseases. As the key enzyme catabolizing tryptophan along the kynurenine pathway, its inhibition can reverse immune suppression within the tumor microenvironment and modulate neuroactive metabolites. 680C91 was one of the first potent and selective inhibitors of TDO, paving the way for extensive research in this area.[1][2][3] This guide provides a head-to-head comparison of this compound with more recently developed TDO inhibitors, offering insights into their performance, supported by experimental data and detailed protocols.

The Evolving Landscape of TDO Inhibition

The initial focus on selective TDO inhibition, exemplified by this compound, has broadened significantly. A key development has been the recognition of the compensatory role played by indoleamine 2,3-dioxygenase (IDO1), another enzyme that catalyzes the same rate-limiting step in tryptophan catabolism.[4][5] This has spurred the development of dual IDO1/TDO inhibitors, aiming for a more complete blockade of the kynurenine pathway.[5][6] The failure of the selective IDO1 inhibitor, Epacadostat, in late-stage clinical trials further highlighted the potential need for dual-targeting strategies to overcome resistance mechanisms.[6]

Comparative Inhibitor Performance

The following tables summarize the quantitative data for this compound and a selection of newer TDO-targeting inhibitors, including both selective and dual-acting agents.

Table 1: Selective TDO Inhibitors
CompoundTarget(s)Ki (nM)IC50 (µM)Key Features & FindingsReference(s)
This compound TDO51-Potent, selective, and orally active. Increases brain tryptophan and serotonin levels. No activity against IDO1, MAO A/B, or various 5-HT receptors.[1][2][3][7]
PF-06845102 (EOS200809) TDO--Orally administered, demonstrates sustained in vivo inhibition of TDO in the liver, leading to decreased kynurenine and increased plasma tryptophan. Shows synergistic antitumor activity with checkpoint inhibitors.[8]
Table 2: Dual IDO1/TDO Inhibitors
CompoundTarget(s)IDO1 IC50 (µM)TDO IC50 (µM)Key Features & FindingsReference(s)
CMG017 IDO1/TDO--Potently suppresses the kynurenine pathway and shows efficacy in overcoming resistance to immune checkpoint inhibitors in preclinical models.[9]
Compound 17 IDO1/TDO0.742.93Features a methyl benzoxadiazole substituent on an indazole core. Demonstrates significant inhibitory activity in both enzymatic and cell-based assays.[6]
PVZB3001 IDO1/TDO1-2 (Ki)-Novel dual inhibitor identified through screening. Detailed characterization in vitro and in vivo has been performed.[10]
TD34 IDO1/TDO-3.42 (BT549 cells)Identified via virtual screening, this compound is capable of blocking both IDO1 and TDO2 activity in cancer cell lines expressing both enzymes.[11]

Key Signaling Pathways and Experimental Workflows

Visualizing the biological context and the experimental process is crucial for understanding the mechanism and evaluation of these inhibitors.

TDO Signaling Pathway

// Inhibitor Action "Inhibitor" [label="TDO Inhibitor\n(e.g., this compound)", shape=octagon, fillcolor="#34A853", fontcolor="#FFFFFF"]; "Inhibitor" -> "TDO" [edge_attr={color="#EA4335", arrowhead=T, label=" Inhibits"}]; } enddot Caption: TDO-Mediated Immune Suppression Pathway.

The diagram above illustrates how Tryptophan 2,3-dioxygenase (TDO) and Indoleamine 2,3-dioxygenase (IDO1) convert tryptophan to kynurenine.[12][13] Kynurenine accumulation and tryptophan depletion in the tumor microenvironment lead to T-cell apoptosis and suppress T-cell proliferation, thereby promoting immune evasion.[14] Kynurenine can also act as a ligand for the Aryl Hydrocarbon Receptor (AhR), which, upon activation, translocates to the nucleus and upregulates genes involved in tumor progression and immune suppression, partly through pathways like PI3K/AKT.[15] TDO inhibitors block the initial step of this cascade.

Experimental Workflow for Inhibitor Evaluation

Inhibitor_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Enzyme_Assay 1. Recombinant Enzyme Assay (hTDO & hIDO1) Determine Ki / IC50 Cell_Assay 2. Cell-Based Assay (e.g., A172 for TDO, IFNγ-HeLa for IDO1) Measure Kynurenine Production Enzyme_Assay->Cell_Assay TCell_Assay 3. T-Cell Co-Culture Assay Measure reversal of kynurenine-induced suppression Cell_Assay->TCell_Assay PK_PD 4. Pharmacokinetics (PK) & Pharmacodynamics (PD) in Mice Measure plasma drug & kynurenine levels TCell_Assay->PK_PD Lead Compound Progression Efficacy 5. Tumor Model Efficacy (e.g., CT26, P815 syngeneic models) Measure tumor growth inhibition PK_PD->Efficacy

This workflow outlines the typical preclinical evaluation cascade for novel TDO inhibitors. It begins with biochemical assays using recombinant enzymes to determine potency and selectivity, followed by cell-based assays to confirm activity in a biological context.[4][16][17] Finally, promising candidates are advanced to in vivo studies to assess their pharmacokinetic and pharmacodynamic profiles and their ultimate anti-tumor efficacy.[8][16]

Experimental Protocols

Detailed methodologies are essential for the replication and validation of experimental findings. Below are representative protocols for key assays used in the characterization of TDO inhibitors.

Protocol 1: In Vitro TDO/IDO1 Enzymatic Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against recombinant human TDO and IDO1 enzymes.

Materials:

  • Recombinant human TDO2 and IDO1 enzymes.

  • L-Tryptophan (substrate).

  • Methylene blue (cofactor for IDO1).

  • Ascorbic acid (cofactor for IDO1).

  • Catalase.

  • Reaction Buffer (e.g., 50 mM Potassium Phosphate Buffer, pH 7.0).

  • Test compounds (e.g., this compound) dissolved in DMSO.

  • 96-well plates.

  • Spectrophotometer or HPLC system.

Procedure:

  • Prepare a reaction mixture containing the reaction buffer, cofactors (for IDO1), and catalase.

  • Add the test compound at various concentrations (typically a serial dilution) to the wells of a 96-well plate. Include a vehicle control (DMSO) and a positive control inhibitor.

  • Add the recombinant enzyme (TDO or IDO1) to each well and incubate for a short period (e.g., 15 minutes) at room temperature to allow for inhibitor binding.

  • Initiate the enzymatic reaction by adding L-Tryptophan to each well.[10] The final concentration of L-tryptophan should be near its Km value for the respective enzyme.

  • Incubate the reaction at 37°C for a specified time (e.g., 30-60 minutes).

  • Stop the reaction (e.g., by adding trichloroacetic acid).

  • Measure the production of N-formylkynurenine or its subsequent product, kynurenine. This can be done colorimetrically after conversion to kynurenine and reaction with Ehrlich's reagent, or more precisely by HPLC.[18]

  • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

  • Determine the IC50 value by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a four-parameter logistic curve.

Protocol 2: Cell-Based Kynurenine Production Assay

Objective: To assess the ability of an inhibitor to block TDO or IDO1 activity in a cellular context.

Materials:

  • For TDO: A172 glioblastoma cells (constitutively express TDO).[10]

  • For IDO1: HeLa or other cancer cell lines.

  • Interferon-gamma (IFNγ) to induce IDO1 expression.

  • Cell culture medium (e.g., DMEM) with L-Tryptophan.

  • Test compounds dissolved in DMSO.

  • Ehrlich's reagent or HPLC system.

Procedure:

  • Seed the cells in 96-well plates and allow them to adhere overnight.

  • For IDO1 assay: Stimulate the cells (e.g., HeLa) with IFNγ (e.g., 50 ng/mL) for 24-48 hours to induce IDO1 expression.[17] A172 cells do not require stimulation for TDO activity.

  • Remove the medium and replace it with fresh medium containing various concentrations of the test compound.

  • Incubate for 24 hours at 37°C.[18]

  • Collect the cell culture supernatant.

  • Measure the kynurenine concentration in the supernatant using Ehrlich's reagent or HPLC.[18]

  • Concurrently, assess cell viability using an appropriate assay (e.g., WST-8, MTT) to ensure that the reduction in kynurenine is not due to cytotoxicity.[10]

  • Calculate the IC50 value for the inhibition of kynurenine production as described in Protocol 1.

Protocol 3: In Vivo Pharmacodynamic and Efficacy Study

Objective: To evaluate the in vivo activity of a TDO inhibitor on plasma kynurenine levels and its anti-tumor efficacy in a syngeneic mouse model.

Materials:

  • Immune-competent mice (e.g., BALB/c or C57BL/6).

  • Syngeneic tumor cells (e.g., CT26 colon carcinoma, P815 mastocytoma).[8][17]

  • Test inhibitor formulated for oral or intraperitoneal administration.

  • Tools for blood collection and tumor volume measurement (calipers).

  • LC-MS/MS for analyzing tryptophan and kynurenine in plasma and tumor tissue.

Procedure:

  • Tumor Implantation: Inoculate mice subcutaneously with a suspension of tumor cells.[8]

  • Allow tumors to grow to a palpable size (e.g., 50-100 mm³).

  • Randomize mice into treatment groups (vehicle control, test inhibitor, combination therapy, etc.).

  • Dosing: Administer the test inhibitor according to the desired schedule (e.g., once or twice daily by oral gavage).[16]

  • Pharmacodynamics (PD): At specified time points after dosing, collect blood samples. Separate the plasma and analyze for tryptophan and kynurenine concentrations to confirm target engagement (i.e., a decrease in the kynurenine/tryptophan ratio).[8]

  • Efficacy: Measure tumor dimensions with calipers every 2-3 days and calculate tumor volume.[8]

  • Monitor animal body weight and general health as indicators of toxicity.

  • Continue the study until tumors in the control group reach a predetermined endpoint.

  • At the end of the study, tumors can be excised for further analysis (e.g., measurement of intratumoral kynurenine, analysis of immune cell infiltration by flow cytometry or immunohistochemistry).

Conclusion

While this compound remains a valuable tool as a selective TDO inhibitor, the field is progressively moving towards dual IDO1/TDO inhibitors. This shift is driven by a deeper understanding of the compensatory mechanisms within the kynurenine pathway that can limit the efficacy of single-target agents. The newer generation of dual inhibitors, such as CMG017 and others, shows promise in achieving a more profound and durable reversal of tumor-mediated immune suppression. The experimental protocols and workflows detailed in this guide provide a robust framework for the continued evaluation and comparison of these important therapeutic agents.

References

Safety Operating Guide

Safeguarding Your Research: A Comprehensive Guide to Handling 680C91

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, ensuring a safe laboratory environment is paramount. This guide provides essential, immediate safety and logistical information for the handling and disposal of 680C91, a potent inhibitor of tryptophan 2,3-dioxygenase (TDO).

When working with this compound, a solid powder, it is crucial to treat it as a hazardous substance. Direct contact through ingestion, inhalation, or skin and eye contact should be strictly avoided.[1] Following established safety protocols minimizes risk and ensures the integrity of your research.

Personal Protective Equipment (PPE): Your First Line of Defense

A comprehensive personal protective equipment strategy is mandatory when handling this compound in its solid form and when preparing and using solutions. The following table summarizes the recommended PPE for various stages of handling.

PPE CategorySolid this compoundSolutions of this compound (in DMSO, Ethanol)
Hand Protection Double-gloving with nitrile glovesChemical-resistant gloves (e.g., Butyl rubber) over nitrile gloves
Eye Protection Safety glasses with side shields or safety gogglesSafety goggles and a face shield
Body Protection A properly fitted lab coatA chemical-resistant apron over a lab coat
Respiratory Protection A NIOSH-approved respirator (e.g., N95)Work within a certified chemical fume hood

Note: It is imperative to consult the complete Safety Data Sheet (SDS) for this compound, which should be available through your institution, for the most specific and comprehensive safety information.[1]

Procedural Workflow for Handling this compound

To ensure a systematic and safe approach, the following workflow outlines the key steps from preparation to disposal.

G Procedural Workflow for Handling this compound cluster_prep Preparation cluster_handling Handling and Use cluster_disposal Disposal and Doffing prep_area Designate and prepare a well-ventilated work area (e.g., chemical fume hood) gather_ppe Gather all necessary PPE prep_area->gather_ppe don_ppe Don PPE in the correct sequence: 1. Lab coat/apron 2. Respirator (if handling powder) 3. Eye/face protection 4. Gloves (double-glove) gather_ppe->don_ppe weigh_powder Carefully weigh the solid this compound don_ppe->weigh_powder Enter designated handling area dissolve Dissolve the powder in the appropriate solvent (e.g., DMSO, ethanol) weigh_powder->dissolve conduct_experiment Perform the experimental procedure dissolve->conduct_experiment dispose_waste Dispose of all contaminated waste (solid and liquid) in designated, labeled hazardous waste containers conduct_experiment->dispose_waste clean_area Decontaminate the work area dispose_waste->clean_area doff_ppe Doff PPE in the reverse order of donning, ensuring not to contaminate yourself clean_area->doff_ppe wash_hands Wash hands thoroughly with soap and water doff_ppe->wash_hands

Caption: A step-by-step workflow for the safe handling of this compound.

Disposal Plan: A Critical Final Step

Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure laboratory safety.

Solid Waste:

  • All disposable materials that have come into contact with solid this compound, including weigh boats, pipette tips, and contaminated gloves, should be collected in a designated, clearly labeled hazardous waste container.

Liquid Waste:

  • Solutions of this compound in organic solvents such as DMSO and ethanol must be collected in a separate, labeled hazardous waste container for liquid organic waste.

  • Do not dispose of these solutions down the drain.

Decontamination:

  • After handling, thoroughly decontaminate the work surface with an appropriate solvent and cleaning agent.

Always adhere to your institution's specific guidelines for hazardous waste disposal. If you are unsure about the correct procedure, consult your institution's Environmental Health and Safety (EHS) department.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
680C91
Reactant of Route 2
Reactant of Route 2
680C91

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.